molecular formula C27H34N4O5S B15620976 (S,R,S)-AHPC-propargyl

(S,R,S)-AHPC-propargyl

货号: B15620976
分子量: 526.6 g/mol
InChI 键: UGJHKPQUMUDIQJ-ZFGGDYGUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(S,R,S)-AHPC-propargyl is a useful research compound. Its molecular formula is C27H34N4O5S and its molecular weight is 526.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O5S/c1-6-11-36-15-22(33)30-24(27(3,4)5)26(35)31-14-20(32)12-21(31)25(34)28-13-18-7-9-19(10-8-18)23-17(2)29-16-37-23/h1,7-10,16,20-21,24,32H,11-15H2,2-5H3,(H,28,34)(H,30,33)/t20-,21+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJHKPQUMUDIQJ-ZFGGDYGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCC#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCC#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (S,R,S)-AHPC-propargyl

This guide provides a comprehensive overview of the VHL E3 ligase ligand, this compound, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular and Physicochemical Properties

This compound, also known as VH032-propargyl, is a derivative of the well-characterized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032.[1][2] It has been functionalized with a propargyl group, which contains a terminal alkyne. This feature makes it a versatile chemical tool for the synthesis of PROTACs through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific type of "click chemistry".[1][2]

Quantitative Data Summary

The key quantitative parameters for this compound are summarized in the table below. This data is essential for experimental design, including reaction stoichiometry and solution preparation.

ParameterValueSource(s)
Molecular Weight 526.65 g/mol [1]
Molecular Formula C₂₇H₃₄N₄O₅S[1]
CAS Number 2098799-78-9[1]
Purity (HPLC) ≥ 95%
Solubility in DMSO 100 mg/mL (189.88 mM)[1]
In Vivo Solubility ≥ 2.5 mg/mL (4.75 mM) in 10% DMSO + 90% corn oil[1]
Storage (Powder) 3 years at -20°C; 2 years at 4°C[1]
Storage (Solvent) 6 months at -80°C; 1 month at -20°C[1]

Note: While binding affinity data (Kd or IC₅₀) for the parent (S,R,S)-AHPC core structure to VHL is a critical parameter for PROTAC efficacy, specific, publicly available data for the propargyl-functionalized version was not identified in the reviewed literature. Researchers are advised to perform binding assays such as HTRF or SPR to characterize their final PROTAC constructs.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as the E3 ligase-recruiting moiety within a PROTAC. A PROTAC is a heterobifunctional molecule composed of three parts: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The mechanism is as follows:

  • Ternary Complex Formation : The PROTAC simultaneously binds to the target protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination : This proximity allows the E3 ligase to transfer ubiquitin proteins from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, freeing the PROTAC to repeat the cycle.

This process of induced protein degradation offers a powerful alternative to traditional inhibition, as it can eliminate the entire target protein from the cell.

PROTAC_Mechanism cluster_0 1. Ternary Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Proteasomal Degradation POI Target Protein (POI) PROTAC PROTAC (this compound moiety binds VHL) POI->PROTAC binds E2 E2-Ub VHL VHL E3 Ligase POI_Ub Polyubiquitinated Target Protein VHL->POI_Ub transfers Ub PROTAC->VHL recruits E2->VHL delivers Ub Ub Ubiquitin Proteasome 26S Proteasome POI_Ub->Proteasome recognized by Degraded Degraded Peptides Proteasome->Degraded degrades into PROTAC_released PROTAC (recycled) Proteasome->PROTAC_released releases

Fig 1. The PROTAC-mediated protein degradation pathway using a VHL-recruiting molecule.

Experimental Protocols

The following sections provide generalized protocols for the synthesis of a PROTAC using this compound and for the biological validation of the resulting conjugate.

PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-functionalized ligand for a protein of interest (POI-Azide).

Materials:

  • This compound

  • POI-Azide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., DMSO, tBuOH/H₂O)

  • HPLC for purification

Procedure:

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of POI-Azide in DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA ligand in water.

  • Reaction Setup :

    • In a microcentrifuge tube, combine this compound (1.0 eq) and POI-Azide (1.2 eq).

    • Add the solvent (e.g., a 1:1 mixture of DMSO and tBuOH/H₂O) to achieve a final reaction concentration of approximately 5-10 mM.

    • In a separate tube, pre-mix the CuSO₄ and THPTA ligand at a 1:5 ratio and let it sit for 2-3 minutes.

  • Initiation :

    • Add the CuSO₄/THPTA catalyst solution to the reaction mixture (final concentration of ~1 mM Cu).

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture (final concentration of ~5 mM).

  • Incubation :

    • Allow the reaction to proceed at room temperature for 1-4 hours, shielded from light. Monitor the reaction progress using LC-MS.

  • Purification :

    • Upon completion, purify the resulting PROTAC molecule using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Synthesis_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis stock1 Prepare Stock: This compound (Alkyne) mix_reagents Combine Alkyne & Azide in Solvent stock1->mix_reagents stock2 Prepare Stock: POI-Ligand-Azide (Azide) stock2->mix_reagents stock3 Prepare Stocks: CuSO₄, THPTA, Na-Ascorbate premix_cat Pre-mix CuSO₄ + THPTA (Catalyst) stock3->premix_cat add_cat Add Catalyst mix_reagents->add_cat premix_cat->add_cat add_reductant Add Sodium Ascorbate (Initiate Reaction) add_cat->add_reductant incubate Incubate at RT (1-4h) Monitor by LC-MS add_reductant->incubate purify Purify by HPLC incubate->purify analyze Confirm Identity (LC-MS, NMR) purify->analyze final_product Final PROTAC analyze->final_product

Fig 2. Experimental workflow for PROTAC synthesis via click chemistry.
Biological Validation: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol aims to confirm that the synthesized PROTAC can induce the formation of a ternary complex between the target protein and VHL.

Materials:

  • Cell line expressing the target protein and VHL

  • Synthesized PROTAC molecule

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the target protein or a tag (e.g., anti-HA, anti-FLAG)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., TBS-T)

  • Elution buffer (e.g., low pH glycine (B1666218) or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents, including antibodies for the POI and VHL.

Procedure:

  • Cell Treatment : Treat cells with the PROTAC molecule at various concentrations (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for a time sufficient to allow complex formation (e.g., 2-4 hours).

  • Cell Lysis : Harvest and lyse the cells on ice to release protein complexes.

  • Immunoprecipitation :

    • Incubate the cell lysate with an antibody against the target protein to form an antibody-protein complex.

    • Add Protein A/G magnetic beads to the lysate to capture the antibody-protein complex.

  • Washes : Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution : Elute the captured proteins from the beads.

  • Western Blot Analysis :

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against both the target protein (to confirm pulldown) and VHL (to detect co-immunoprecipitation). The presence of a VHL band in the PROTAC-treated sample, but not the control, indicates the formation of the ternary complex.

References

(S,R,S)-AHPC-propargyl: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-propargyl, also known as VH032-propargyl, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its primary application is in the rapidly advancing field of targeted protein degradation, specifically in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4] The (S,R,S)-AHPC core provides the binding motif to VHL, while the terminal propargyl group serves as a versatile chemical handle for conjugation to a POI-binding ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular interactions, its role in the formation of the ternary complex, and the experimental protocols used to characterize its activity.

Core Mechanism of Action

The fundamental mechanism of action of this compound is to function as a VHL-recruiting moiety within a PROTAC. By binding to the VHL E3 ligase complex, it enables the recruitment of this complex to a target protein that is simultaneously bound by the other end of the PROTAC molecule. This proximity induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Signaling Pathway

The signaling pathway initiated by a PROTAC incorporating this compound can be visualized as follows:

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target_Protein Target Protein (POI) PROTAC This compound-Linker-Ligand Target_Protein->PROTAC Proteasome 26S Proteasome Target_Protein->Proteasome VHL_Complex VHL E3 Ligase Complex PROTAC->VHL_Complex E2 E2 Conjugating Enzyme VHL_Complex->Target_Protein Ubiquitin Transfer Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E1->E2 E2->VHL_Complex Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data

CompoundTargetBinding Affinity (Kd)Assay Method
VH032 (parent compound)VHL190 nMNot specified

It is important to note that the addition of the propargyl group is not expected to significantly alter the binding affinity of the core (S,R,S)-AHPC moiety to VHL.

Experimental Protocols

The characterization of this compound and its derivatives in PROTAC development involves several key experimental techniques.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte in real-time.

Experimental Workflow:

SPR_Workflow Immobilization Immobilize VHL Complex on Sensor Chip Injection Inject this compound (Analyte) at various concentrations Immobilization->Injection Association Measure Association (ka) Injection->Association Dissociation Inject Buffer and Measure Dissociation (kd) Association->Dissociation Data_Analysis Calculate Kd (kd/ka) Dissociation->Data_Analysis Regeneration Regenerate Sensor Surface Data_Analysis->Regeneration

Caption: A typical workflow for an SPR experiment.

Detailed Protocol:

  • Immobilization of VHL:

    • The VHL protein complex (typically VHL, Elongin B, and Elongin C) is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • The VHL complex, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface.

    • Remaining active esters are deactivated with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • A series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+) are prepared.

    • Each concentration is injected over the immobilized VHL surface for a defined period to monitor the association phase.

    • The running buffer is then flowed over the chip to monitor the dissociation phase.

    • A reference flow cell without immobilized VHL is used to subtract non-specific binding.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Binding Competition

HTRF is a fluorescence resonance energy transfer (FRET)-based technology that is well-suited for high-throughput screening of ligand binding.

Experimental Workflow:

HTRF_Workflow Reagent_Prep Prepare Reagents: - Tagged VHL Complex - Fluorescent VHL Ligand - Labeled Antibody - this compound dilutions Assay_Plate Dispense reagents and This compound into a microplate Reagent_Prep->Assay_Plate Incubation Incubate at Room Temperature Assay_Plate->Incubation Measurement Read Time-Resolved Fluorescence Incubation->Measurement Data_Analysis Calculate IC50 Measurement->Data_Analysis

Caption: A generalized workflow for a competitive HTRF assay.

Detailed Protocol:

  • Reagent Preparation:

    • Recombinant His-tagged VHL complex is used.

    • A fluorescently labeled VHL ligand (e.g., a derivative of VH032 labeled with a red fluorophore) serves as the tracer.

    • An anti-His antibody conjugated to a FRET donor (e.g., Europium cryptate) is used for detection.

    • Serial dilutions of this compound are prepared.

  • Assay Procedure:

    • The reagents are added to a low-volume 384-well plate in the following order:

      • This compound or control.

      • His-tagged VHL complex.

      • A pre-mixed solution of the fluorescent VHL ligand and the anti-His donor antibody.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Data Acquisition and Analysis:

    • The plate is read on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • The ratio of the two emission signals is calculated.

    • The data is then used to generate a dose-response curve and determine the IC50 value of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

The propargyl group of this compound allows for its covalent linkage to a POI-binding ligand that has been functionalized with an azide (B81097) group.

Logical Relationship:

Click_Chemistry AHPC_Propargyl This compound (Alkyne) PROTAC PROTAC Molecule AHPC_Propargyl->PROTAC POI_Ligand_Azide POI Ligand-Azide POI_Ligand_Azide->PROTAC Catalyst Cu(I) Catalyst Catalyst->PROTAC

Caption: The components of a CuAAC "click" reaction.

Detailed Protocol:

  • Reaction Setup:

    • Dissolve the azide-functionalized POI ligand and this compound in a suitable solvent (e.g., DMSO, DMF, or a mixture with water).

    • Add a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or a pre-formed Cu(I) catalyst.

    • A copper-stabilizing ligand, such as TBTA or THPTA, is often included to improve reaction efficiency and prevent catalyst degradation.

  • Reaction Conditions:

    • The reaction is typically stirred at room temperature.

    • The progress of the reaction can be monitored by techniques such as LC-MS.

  • Purification:

    • Once the reaction is complete, the desired PROTAC molecule is purified from the reaction mixture using standard chromatographic techniques (e.g., preparative HPLC).

Conclusion

This compound is a critical tool in the development of PROTACs, a promising new class of therapeutics. Its high affinity for the VHL E3 ligase and the versatility of its propargyl group for "click chemistry" conjugation make it an invaluable component for researchers in drug discovery. A thorough understanding of its mechanism of action and the experimental methods used to characterize its binding and function is essential for the rational design and optimization of novel protein degraders. The protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working in this exciting field.

References

The Strategic Role of (S,R,S)-AHPC-propargyl in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] Among the most widely utilized E3 ligases in PROTAC design is the von Hippel-Lindau (VHL) protein.[2][3][4] A key building block for constructing VHL-recruiting PROTACs is (S,R,S)-AHPC-propargyl, a high-affinity VHL ligand functionalized with a propargyl group for versatile and efficient PROTAC synthesis via "click chemistry."[5][6] This technical guide provides a comprehensive overview of the role of this compound in PROTAC design, including its physicochemical properties, detailed experimental protocols, and the underlying biological pathways.

Core Concepts: The PROTAC Mechanism and the Role of VHL

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase.[7] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination.[8] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[8]

The VHL protein is a substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) E3 ubiquitin ligase complex.[2] Under normal physiological conditions, VHL recognizes hydroxylated hypoxia-inducible factor 1α (HIF-1α), leading to its degradation.[8] Small molecule VHL ligands, such as the (S,R,S)-AHPC core, mimic the binding of HIF-1α, allowing for the recruitment of the VHL E3 ligase complex to a desired target protein when incorporated into a PROTAC.[9]

This compound: A Versatile Building Block for PROTAC Synthesis

This compound (also known as VH032-propargyl) is a derivative of the well-established VHL ligand (S,R,S)-AHPC.[5][6][10] Its key feature is the terminal propargyl group, which contains an alkyne functional group.[5][6] This alkyne moiety enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click chemistry" reaction, for the final ligation step in PROTAC synthesis.[5][6][11] This approach offers several advantages, including high yields, mild reaction conditions, and broad functional group tolerance.[11]

Physicochemical and Binding Properties
Compound Molecular Formula Molecular Weight ( g/mol ) Binding Affinity (Kd) to VHL Assay Method
This compound C₂₇H₃₄N₄O₅S526.65Not directly reported; inferred high affinity-
VH032 C₂₃H₃₁N₃O₄429.52185 nM[5]Isothermal Titration Calorimetry (ITC)[5]
VH298 C₃₄H₄₂N₄O₆S650.7980 - 90 nM[5]ITC, Fluorescence Polarization[5]
VHL-IN-1 Not specifiedNot specified37 nM[5]Not specified[5]

Table 1: Physicochemical and binding properties of this compound and other common VHL ligands.

PROTAC Design and Synthesis Workflow

The design and synthesis of a PROTAC using this compound typically follows a modular and convergent approach. This allows for the systematic optimization of the linker and the target protein ligand.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation POI_Ligand 1. POI Ligand Synthesis (with azide (B81097) group) Click_Chemistry 2. CuAAC Click Chemistry POI_Ligand->Click_Chemistry AHPC_Propargyl This compound (VHL Ligand with alkyne) AHPC_Propargyl->Click_Chemistry PROTAC 3. PROTAC Purification & Characterization Click_Chemistry->PROTAC Binding_Assay 4. VHL & POI Binding Assays PROTAC->Binding_Assay Degradation_Assay 5. Cellular Degradation Assay Binding_Assay->Degradation_Assay Functional_Assay 6. Downstream Functional Assays Degradation_Assay->Functional_Assay

Caption: Experimental workflow for PROTAC design and evaluation.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of PROTACs utilizing this compound.

Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final coupling step of an azide-functionalized POI ligand with this compound.

Reagents and Materials:

  • Azide-functionalized POI ligand (1.0 eq)

  • This compound (1.0 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Solvent system (e.g., t-BuOH/H₂O or DMF)

Procedure:

  • Dissolve the azide-functionalized POI ligand and this compound in the chosen solvent system.

  • Prepare a fresh aqueous solution of sodium ascorbate.

  • Prepare an aqueous solution of CuSO₄·5H₂O.

  • To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.[11]

Protocol 2: VHL Binding Affinity Determination using Fluorescence Polarization (FP)

This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by the synthesized PROTAC.

Reagents and Materials:

  • Recombinant VHL protein

  • Fluorescently labeled VHL tracer

  • Synthesized PROTAC

  • Assay buffer

  • Microplate (e.g., 384-well)

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare solutions of VHL protein, fluorescent tracer, and a serial dilution of the PROTAC in the assay buffer.

  • Reaction Setup: In the microplate, add the PROTAC dilutions.

  • VHL and Tracer Addition: Add the VHL protein and the fluorescent tracer to each well.

  • Incubation: Incubate the plate at room temperature for the recommended time to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis: Plot the change in fluorescence polarization against the PROTAC concentration to calculate the IC₅₀ value.[5]

Protocol 3: Cellular Target Protein Degradation Assay via Western Blot

This assay quantifies the reduction in the levels of the target protein in cells treated with the PROTAC.

Reagents and Materials:

  • Relevant cell line expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer

  • Primary antibodies against the target protein and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation) values.[13]

Quantitative Degradation Data

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. While specific degradation data for PROTACs synthesized directly with this compound is not extensively published, data from PROTACs utilizing the closely related (S,R,S)-AHPC core provides a strong indication of the potential potency.

PROTAC Target Protein E3 Ligase Ligand Core Cell Line DC₅₀ Dₘₐₓ Reference
ARV-771 BET proteins(S,R,S)-AHPC-MeCRPC cells<1 nMNot specified[8]
GMB-475 BCR-ABL1(S,R,S)-AHPCBa/F3 cells1.11 µM (IC₅₀ for degradation)Not specified[12]

Table 2: Representative degradation data for PROTACs utilizing the (S,R,S)-AHPC core.

Signaling Pathway of PROTAC-Mediated Degradation

The following diagram illustrates the key steps in the signaling cascade initiated by a VHL-recruiting PROTAC.

PROTAC_Signaling cluster_cellular Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

References

An In-depth Technical Guide to the Recruitment of VHL E3 Ligase by (S,R,S)-AHPC-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase by the synthetic ligand (S,R,S)-AHPC-propargyl. This compound, a derivative of the well-characterized VHL ligand VH032, serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the underlying mechanism of VHL recruitment, presents quantitative binding data for the core ligand structure, and offers detailed protocols for key experimental assays used to characterize this interaction. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized through diagrams to facilitate a deeper understanding of the molecular processes involved.

Introduction: VHL E3 Ligase and PROTAC Technology

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation. E3 ubiquitin ligases are key components of this system, responsible for recognizing specific substrate proteins and catalyzing their ubiquitination, thereby marking them for degradation by the proteasome. The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL-Elongin B-Elongin C (VBC) complex, which forms part of a Cullin-RING E3 ubiquitin ligase.

Under normal oxygen conditions (normoxia), VHL recognizes and binds to a hydroxylated proline residue on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its degradation. This regulatory mechanism is a critical cellular response to oxygen levels.

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the UPS for targeted protein degradation. A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the POI. VHL is one of the most widely utilized E3 ligases in PROTAC design due to its well-defined substrate recognition domain and broad tissue expression.

This compound: A VHL Ligand for PROTAC Synthesis

This compound, also known as VH032-propargyl, is a synthetic ligand designed to bind to the substrate recognition pocket of VHL. It is a derivative of the potent VHL ligand (S,R,S)-AHPC (VH032), which mimics the binding of hydroxylated HIF-1α. The key features of this compound include:

  • Core (S,R,S)-AHPC Structure: This portion of the molecule contains the necessary pharmacophore to bind to the VHL active site with high affinity.

  • Propargyl Group: The terminal alkyne group is introduced to enable "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and modular synthesis of PROTACs by linking this compound to a POI ligand that has a corresponding azide (B81097) handle.

The recruitment of the VHL E3 ligase by a PROTAC containing the (S,R,S)-AHPC moiety is the critical first step in the induced degradation of the target protein.

Quantitative Data: Binding Affinity of the VHL Ligand Core

The binding affinity of the VHL ligand is a critical parameter for the efficacy of a PROTAC. While specific binding data for the propargyl-functionalized version is not extensively published, the affinity of the parent compound, (S,R,S)-AHPC (VH032), provides a strong and relevant benchmark. The following table summarizes the binding affinities of VH032 and a related, highly potent VHL ligand, VH298, for the VHL complex.

LigandAssay MethodBinding Affinity (Kd)Reference(s)
(S,R,S)-AHPC (VH032)Isothermal Titration Calorimetry (ITC)185 nM[1]
VH298Isothermal Titration Calorimetry (ITC)80 - 90 nM[2]

Signaling Pathway and Mechanism of Action

The recruitment of VHL E3 ligase by an this compound-containing PROTAC initiates a cascade of events leading to the degradation of a target protein. The signaling pathway and the mechanism of action are depicted in the following diagrams.

VHL_Recruitment_Pathway VHL E3 Ligase Recruitment by a PROTAC cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC POI Protein of Interest PROTAC->POI Binds VHL_Complex VHL E3 Ligase (VBC-Cul2-Rbx1) PROTAC->VHL_Complex Recruits Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL_Complex->Ternary_Complex Poly_Ub Polyubiquitinated POI Ternary_Complex->Poly_Ub Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

VHL E3 Ligase Recruitment by a PROTAC

Ternary_Complex_Formation Mechanism of Ternary Complex Formation PROTAC This compound -Linker-POI_Ligand VHL_Pocket VHL Substrate Recognition Pocket PROTAC->VHL_Pocket (S,R,S)-AHPC moiety binds POI_Pocket POI Binding Site PROTAC->POI_Pocket POI ligand binds Ternary_Complex Stable Ternary Complex VHL_Pocket->Ternary_Complex POI_Pocket->Ternary_Complex ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow Start Start Sample_Prep Prepare Protein (VBC) and Ligand in Matched Buffer Start->Sample_Prep Load_ITC Load Protein into Cell and Ligand into Syringe Sample_Prep->Load_ITC Titration Inject Ligand into Protein and Measure Heat Change Load_ITC->Titration Data_Acquisition Generate Raw Thermogram Titration->Data_Acquisition Integration Integrate Injection Peaks Data_Acquisition->Integration Binding_Isotherm Plot Heat vs. Molar Ratio Integration->Binding_Isotherm Data_Fitting Fit Data to Binding Model Binding_Isotherm->Data_Fitting Results Determine Kd, n, ΔH, ΔS Data_Fitting->Results End End Results->End TRFRET_Workflow TR-FRET Competitive Binding Assay Workflow Start Start Prepare_Reagents Prepare Master Mix (VBC, Donor Ab, Acceptor Ligand) and Compound Dilutions Start->Prepare_Reagents Plate_Setup Dispense Compound Dilutions into 384-well Plate Prepare_Reagents->Plate_Setup Add_Master_Mix Add Master Mix to all Wells Plate_Setup->Add_Master_Mix Incubate Incubate at Room Temperature Add_Master_Mix->Incubate Read_Plate Read Donor and Acceptor Emission Incubate->Read_Plate Calculate_Ratio Calculate TR-FRET Ratio Read_Plate->Calculate_Ratio Plot_Data Plot Ratio vs. Log[Compound] Calculate_Ratio->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 End End Determine_IC50->End

References

(S,R,S)-AHPC-propargyl: A Technical Guide to a Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-propargyl, also known as VH032-propargyl, has emerged as a critical chemical tool in the rapidly advancing field of targeted protein degradation (TPD). As a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, it serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, including its mechanism of action, synthesis, and use in experimental protocols.

Introduction to this compound and Targeted Protein Degradation

Targeted protein degradation is a novel therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the heart of this strategy, composed of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.

This compound is a derivative of the well-characterized VHL ligand, (S,R,S)-AHPC (VH032). The VHL protein is a substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) E3 ubiquitin ligase complex.[1][2] By incorporating this compound into a PROTAC, researchers can hijack the CRL2^VHL^ complex to induce the ubiquitination and subsequent proteasomal degradation of a specific protein of interest. The propargyl group, a terminal alkyne, enables the straightforward conjugation of this compound to a target protein ligand using highly efficient and orthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2]

Physicochemical and Binding Properties

A clear understanding of the quantitative attributes of this compound and its parent compound is essential for its effective application in PROTAC design and development.

PropertyValueReference
Molecular Formula C₂₇H₃₄N₄O₅S[2]
Molecular Weight 526.65 g/mol [2]
CAS Number 2098799-78-9[2]
Binding Affinity (Kd) of parent (S,R,S)-AHPC (VH032) to VHL 185 nMN/A

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate this compound to an azide-functionalized target protein ligand.

Materials:

  • This compound

  • Azide-functionalized target protein ligand

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of Cu(II) to Cu(I))

  • Solvent (e.g., DMSO, DMF, or a mixture of t-BuOH and water)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a reaction vial, dissolve the azide-functionalized target protein ligand (1 equivalent) and this compound (1-1.2 equivalents) in the chosen solvent.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5-1 equivalent) in water or the reaction solvent.

  • In another vial, prepare a solution of copper(II) sulfate (0.1-0.2 equivalents) in water or the reaction solvent.

  • To the reaction mixture from step 1, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction may be quenched by the addition of a chelating agent such as EDTA.

  • The crude product is then purified using an appropriate method, such as preparative high-performance liquid chromatography (HPLC) or flash column chromatography, to yield the desired PROTAC.

In Vitro VHL Binding Assay (Competitive Fluorescence Polarization)

This assay can be used to determine the binding affinity of this compound or a synthesized PROTAC to the VHL E3 ligase complex.

Materials:

  • Recombinant VHL/Elongin B/Elongin C (VBC) complex

  • A fluorescently labeled VHL ligand (tracer) with known binding affinity

  • This compound or test compound

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black, low-volume microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a dilution series of the test compound (this compound or PROTAC) in the assay buffer.

  • In the microplate, add a fixed concentration of the VBC complex and the fluorescent tracer to each well.

  • Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with a high concentration of a known VHL binder (minimum polarization).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using the microplate reader.

  • The data is then analyzed by plotting the fluorescence polarization values against the logarithm of the test compound concentration. The IC₅₀ value, the concentration of the test compound that displaces 50% of the fluorescent tracer, can be determined by fitting the data to a sigmoidal dose-response curve. The Kᵢ can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding.

PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation POI Protein of Interest (Target) PROTAC This compound -Linker-Ligand POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition VHL VHL E3 Ligase Complex VHL->PROTAC Binds Ub Ubiquitin Ub->POI Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of Action for a PROTAC utilizing this compound.

CuAAC_Workflow Start Start Reactants Mix this compound and Azide-Ligand Start->Reactants Degas Degas with N₂/Ar Reactants->Degas Add_Reagents Add Sodium Ascorbate and CuSO₄ Degas->Add_Reagents React Stir at Room Temp Add_Reagents->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Purify Purify PROTAC (e.g., HPLC) Monitor->Purify Complete End End Purify->End

Caption: Experimental workflow for PROTAC synthesis using CuAAC.

Conclusion

This compound is a vital tool for the development of VHL-based PROTACs. Its high-affinity for the VHL E3 ligase and the presence of a versatile propargyl handle for "click chemistry" make it an attractive and widely used building block in academic and industrial drug discovery efforts. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to leverage the power of targeted protein degradation in their therapeutic programs.

References

The "Click" Revolution in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins.[1][2] These heterobifunctional molecules, composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, hijack the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins.[3][4] Central to the rapid advancement and optimization of PROTACs is the application of "click chemistry," a suite of chemical reactions known for their high efficiency, reliability, and biocompatibility.[5][] This technical guide provides an in-depth exploration of the core principles and practical applications of click chemistry in the synthesis of PROTACs.

The Synergy of PROTACs and Click Chemistry

The modular nature of PROTACs necessitates a robust and versatile synthetic strategy to connect the two distinct ligand moieties with a linker of optimal length and composition.[7][8] Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as the ideal tool for this purpose.[5][9] These reactions offer several advantages in the context of PROTAC synthesis:

  • High Efficiency and Yield: Click reactions are known for their high conversion rates, ensuring a reliable and efficient conjugation of the molecular components.[5][10]

  • Mild Reaction Conditions: The reactions proceed under biocompatible conditions, preserving the integrity of complex and often sensitive biological ligands.[5][]

  • Orthogonality: The reacting functional groups (azides and alkynes) are largely inert to other functional groups present in the ligand molecules, preventing unwanted side reactions.[]

  • Rapid Library Synthesis: The simplicity and reliability of click chemistry facilitate the parallel synthesis of extensive PROTAC libraries with varying linker lengths and compositions, which is crucial for optimizing the degradation efficiency of the final molecule.[8][9]

Core Click Chemistry Reactions in PROTAC Synthesis

Two primary click chemistry reactions dominate the landscape of PROTAC synthesis:

1. Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable 1,4-disubstituted triazole ring from a terminal alkyne and an azide, catalyzed by a copper(I) species.[5][] The resulting triazole ring is not merely a linker but can also contribute to the overall physicochemical properties of the PROTAC, including metabolic stability.[11]

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide.[5][9] The absence of a potentially cytotoxic copper catalyst makes SPAAC particularly suitable for bioconjugation in living systems.[5][12]

Signaling Pathways and Experimental Workflows

The successful design and synthesis of a PROTAC using click chemistry involves a systematic workflow, from the initial selection of ligands to the final biological evaluation. The degradation of the target protein by the PROTAC can have significant downstream effects on cellular signaling pathways. For instance, the degradation of BRD4, a key epigenetic reader, leads to the downregulation of the oncogene c-MYC.[1]

Signaling Pathway of BRD4 Degradation by a PROTAC

BRD4_Degradation_Pathway cluster_PROTAC_Action PROTAC-mediated Degradation cluster_Downstream_Effects Downstream Signaling PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex Proteasome Proteasome BRD4->Proteasome degradation Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones binds to BRD4_Degradation_Effect Degradation of BRD4 prevents recruitment of transcription machinery E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ubiquitination->BRD4 tags Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4 Transcription_Machinery Transcription Machinery Acetylated_Histones->Transcription_Machinery recruits cMYC_Gene c-MYC Gene Transcription_Machinery->cMYC_Gene activates cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein translation Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation promotes BRD4_Degradation_Effect->Transcription_Machinery inhibition

Caption: Downstream effects of BRD4 degradation by a PROTAC.

Experimental Workflow for PROTAC Synthesis via Click Chemistry

PROTAC_Synthesis_Workflow cluster_Design 1. Design & Ligand Preparation cluster_Synthesis 2. Click Chemistry Reaction cluster_Purification 3. Purification & Characterization cluster_Evaluation 4. Biological Evaluation A1 Select POI and E3 Ligase A2 Synthesize/Acquire POI Ligand with Alkyne/Azide A1->A2 A3 Synthesize/Acquire E3 Ligase Ligand with complementary Azide/Alkyne A1->A3 B2 Set up Reaction: - Ligands - Solvent - Catalyst (if CuAAC) A2->B2 A3->B2 B1 Choose Click Reaction (CuAAC or SPAAC) B1->B2 B3 Monitor Reaction Progress (TLC, LC-MS) B2->B3 C1 Purify PROTAC (e.g., HPLC) B3->C1 C2 Characterize PROTAC (NMR, HRMS) C1->C2 D1 Western Blot for Protein Degradation (DC50, Dmax) C2->D1 D2 Cell Viability Assays D1->D2 D3 Downstream Pathway Analysis D1->D3

Caption: General workflow for PROTAC synthesis using click chemistry.

Quantitative Data on Click Chemistry-Synthesized PROTACs

The following tables summarize key quantitative data for representative PROTACs synthesized using click chemistry, highlighting their efficacy in degrading their respective target proteins.

Table 1: Quantitative Data for BRD4-Degrading PROTACs Synthesized via Click Chemistry

PROTACE3 Ligase LigandClick ReactionDC50DmaxCell LineReference
ARV-825 Pomalidomide (CRBN)Not specified, but a known CRBN-based PROTAC->95%Burkitt's Lymphoma[13]
QCA570 VHLNot specified, but a known BET degrader~1 nM>90%Bladder Cancer Cells[14]
L134 (22a) Alkenyl oxindole (B195798) (DCAF11)Not specified7.36 nM>98%22Rv1[15][16]
IMiD-derived PROTAC IMiD (CRBN)CuAAC0.20 µMNot specifiedNot specified[8]
6b CRBNNot specified0.01 µM>90%HCC1806[17]

Table 2: Quantitative Data for KRAS G12C-Degrading PROTACs Synthesized via Click Chemistry

PROTACE3 Ligase LigandClick ReactionDC50DmaxCell LineReference
LC-2 VHLNot specified0.59 µM>90%NCI-H2030[18]
YF135 VHLNot specified~0.5 µM>80%H358[18]
PROTAC III-2 CRBNNot specifiedNot specified>80%MIA PaCa-2[19][20]
PROTAC IV-1 CRBNNot specifiedNot specified>80%MIA PaCa-2[19][20]

Experimental Protocols

The following are generalized protocols for the two main types of click chemistry reactions used in PROTAC synthesis. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol is a general guideline for the CuAAC reaction to synthesize a PROTAC.

Materials:

  • Alkyne-functionalized ligand (e.g., for POI)

  • Azide-functionalized ligand (e.g., for E3 ligase)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF/water)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, as a reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as a ligand to stabilize Cu(I))

Procedure:

  • Dissolve Reactants: In a reaction vessel, dissolve the alkyne-functionalized ligand (1 equivalent) and the azide-functionalized ligand (1-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Prepare Catalyst Solution: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5-1 M) and an aqueous solution of CuSO₄·5H₂O (0.1-0.5 M).

  • Add Reagents: To the solution of the ligands, add the sodium ascorbate solution (2-5 equivalents) followed by the CuSO₄·5H₂O solution (0.1-0.5 equivalents). If using, TBTA (0.1-0.5 equivalents) can be added before the copper sulfate.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure PROTAC.

  • Characterization: Confirm the structure and purity of the final PROTAC using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for PROTAC Synthesis

This protocol provides a general method for the copper-free SPAAC reaction.

Materials:

  • Azide-functionalized ligand

  • Strained alkyne-functionalized ligand (e.g., containing DBCO or BCN)

  • Solvent (e.g., DMSO, DMF, or aqueous buffers like PBS for biological molecules)

Procedure:

  • Dissolve Reactants: Dissolve the azide-functionalized ligand (1 equivalent) and the strained alkyne-functionalized ligand (1-1.5 equivalents) in the chosen solvent. For sensitive biological molecules, the reaction is often performed in an aqueous buffer.[9]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. SPAAC reactions are generally slower than CuAAC, and may require longer reaction times (4-24 hours).[2][9]

  • Purification: Once the reaction is complete, the purification method will depend on the nature of the PROTAC. For small molecule PROTACs, purification can be achieved by preparative HPLC. For bioconjugates, size-exclusion chromatography or dialysis may be appropriate to remove unreacted small molecules.[2]

  • Characterization: The final product should be characterized by appropriate analytical techniques such as NMR and HRMS to confirm its identity and purity.

Conclusion

Click chemistry has undeniably accelerated the development of PROTACs by providing a highly efficient and modular approach to their synthesis.[][8] The ability to rapidly generate and test libraries of PROTACs with diverse linkers has been instrumental in optimizing their degradation potency and selectivity.[8][9] As the field of targeted protein degradation continues to expand, the synergy between innovative chemical biology tools like click chemistry and the powerful therapeutic modality of PROTACs will undoubtedly lead to the development of novel and effective treatments for a wide range of diseases.

References

A Technical Guide to the Core Principles of Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that is reshaping the landscape of drug discovery.[1] Unlike traditional small-molecule inhibitors that block the function of a target protein, TPD harnesses the cell's own machinery to selectively eliminate disease-causing proteins entirely.[1][2] This approach offers the potential to address protein targets previously considered "undruggable," such as scaffolding proteins and transcription factors, thereby expanding the druggable proteome.[2][3][4][5] This guide delves into the core principles of TPD, focusing on its primary mechanisms, the key quantitative metrics for evaluation, and the essential experimental protocols used in the field.

The Ubiquitin-Proteasome System (UPS): The Cell's Disposal Machinery

TPD technologies primarily work by co-opting the ubiquitin-proteasome system (UPS), the principal mechanism for protein degradation in eukaryotic cells.[][7] The UPS is responsible for maintaining protein homeostasis by degrading over 80% of intracellular proteins.[][8] This process involves two major steps: tagging the substrate protein with ubiquitin and its subsequent degradation by the proteasome.[9]

The tagging process is carried out by a three-enzyme cascade:

  • E1 (Ubiquitin-Activating Enzyme): Activates the small regulatory protein, ubiquitin, in an ATP-dependent reaction.[1][]

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.[]

  • E3 (Ubiquitin Ligase): This is the key component for substrate specificity. It recognizes the target protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target.[7][] The human genome encodes over 600 E3 ligases, providing a vast repertoire for specific protein recognition.[11]

The sequential addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain (typically linked via lysine 48), which acts as a degradation signal.[8][9] This polyubiquitinated protein is then recognized and degraded by the 26S proteasome , a large multi-catalytic protease complex, into small peptides.[7][8][12]

Ubiquitin-Proteasome System cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_POI_Ub Tagged for Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 E2 E2 (Conjugating Enzyme) E1->E2 Transfers Ub AMP AMP + PPi E1->AMP E3 E3 (Ligase) E2->E3 Forms Complex POI Protein of Interest (POI) E3->POI Polyubiquitination POI->E3 Recognizes Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides ATP1 ATP ATP1->E1 Activates POI_Ub Polyubiquitinated POI POI_Ub->Proteasome Recognized & Degraded

Diagram 1: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.

Core TPD Mechanisms

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of three distinct parts: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[7][11][14]

The mechanism of action is event-driven and catalytic.[] A single PROTAC molecule can induce the degradation of multiple target protein molecules.[5][15] The process is as follows:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)), bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).[5][14]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme to the POI.

  • Degradation: The polyubiquitinated POI is recognized and degraded by the proteasome.

  • Recycling: After degradation of the POI, the PROTAC is released and can engage another POI and E3 ligase to repeat the cycle.[1][15][16]

The linker is a critical component, as its length, rigidity, and attachment points significantly influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency and selectivity.[14][][18][19]

PROTAC Mechanism cluster_ternary Ternary Complex Formation cluster_degradation Degradation & Recycling POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ligase E3->POI 2. Polyubiquitination PROTAC->E3 Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Ub_E2 Ub-E2 Ub_E2->E3 1. Ub Transfer POI_Ub Ub-POI POI_Ub->Proteasome 4. Degradation PROTAC_recycled PROTAC (Recycled) cluster_ternary cluster_ternary cluster_ternary->POI_Ub 3. Dissociation

Diagram 2: Catalytic cycle of a PROTAC molecule inducing protein degradation.
Molecular Glues

Molecular glues are typically smaller monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally associate.[1][20] Unlike PROTACs, which physically tether the two proteins, molecular glues reshape the surface of one of the proteins (often the E3 ligase), creating a new binding interface for the other.[12][20]

The most well-known examples are the immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and lenalidomide.[21] Lenalidomide binds to the E3 ligase Cereblon (CRBN), altering its substrate specificity to recognize and induce the ubiquitination and subsequent degradation of lymphoid transcription factors IKZF1 and IKZF3.[20][22]

Molecular Glue Mechanism cluster_binding 1. Glue Binds to E3 Ligase cluster_ternary 2. Ternary Complex Formation cluster_degradation 3. Ubiquitination & Degradation POI Neo-substrate (POI) E3 E3 Ligase (e.g., CRBN) E3_Glue E3-Glue Complex (Altered Surface) Glue Molecular Glue Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Ub_E2 Ub-E2 E3_Glue_Ternary E3-Glue Ub_E2->E3_Glue_Ternary POI_Ternary POI E3_Glue->POI_Ternary Induced Interaction E3_Glue_Ternary->POI_Ternary Polyubiquitination POI_Ub Ub-POI POI_Ub->Proteasome cluster_ternary cluster_ternary cluster_ternary->POI_Ub

Diagram 3: Molecular glue mechanism inducing a novel protein-protein interaction.

Key Quantitative Parameters for TPD

Evaluating the efficacy of a degrader requires specific quantitative metrics that differ from those used for traditional inhibitors.

ParameterDefinitionSignificance in TPD
DC₅₀ The concentration of a degrader required to reduce the level of the target protein by 50%.Measures the potency of the degrader. A lower DC₅₀ indicates a more potent compound.
Dₘₐₓ The maximum percentage of protein degradation achievable with a given degrader.Measures the efficacy of the degrader. A higher Dₘₐₓ (closer to 100%) is desirable.
t₁/₂ The time required for the protein level to be reduced by 50% after degrader addition.Measures the kinetics or speed of degradation.
KᏧ The dissociation constant, measuring the binding affinity between molecules.Measures binary binding (e.g., Degrader-POI, Degrader-E3) and ternary complex affinity. While important, it doesn't always correlate directly with degradation potency.[1]
α Cooperativity factor.Measures the extent to which the binding of one protein to the degrader influences the binding of the second protein. Positive cooperativity (α > 1) is often favorable for potent degradation.

Experimental Protocols for TPD Research

A multi-faceted experimental approach is necessary to characterize and validate a novel degrader.

Cellular Protein Degradation (Western Blot)

This is the foundational assay to confirm the reduction of the target protein in a cellular context.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the degrader compound (and vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with a primary antibody specific to the POI, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). A loading control antibody (e.g., GAPDH, β-actin) should be used to normalize the data.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate DC₅₀ and Dₘₐₓ values by plotting the normalized protein levels against the log of the degrader concentration.

Western Blot Workflow A 1. Cell Treatment (Degrader Time Course & Dilution) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Transfer to Membrane C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. ECL Detection E->F G 7. Data Analysis (Densitometry, DC50/Dmax Calculation) F->G

Diagram 4: Experimental workflow for Western Blot analysis of protein degradation.
Ternary Complex Formation (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to quantify the formation of the POI-degrader-E3 ligase ternary complex in solution.[1]

Detailed Methodology:

  • Reagent Preparation: Prepare solutions of a tagged E3 ligase (e.g., His-tagged) and a tagged POI (e.g., GST-tagged). Prepare donor (e.g., anti-His-Europium) and acceptor (e.g., anti-GST-APC) antibodies. Prepare a serial dilution of the degrader compound in assay buffer.[1]

  • Assay Plate Setup: In a low-volume microplate, add the E3 ligase, POI, and degrader at various concentrations.[1]

  • Antibody Addition: Add the donor and acceptor antibodies to the wells.[1]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for complex formation and antibody binding.[1]

  • Measurement: Read the plate on a TR-FRET compatible plate reader, exciting the donor fluorophore and measuring emission at both the donor and acceptor wavelengths.[1]

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A characteristic bell-shaped "hook effect" curve is often observed when plotting the ratio against degrader concentration, which is indicative of ternary complex formation.[1]

TR-FRET Workflow cluster_setup Assay Setup cluster_detection Detection A Tagged POI (e.g., GST-tag) F Incubate & Read Plate (Measure FRET Signal) B Tagged E3 Ligase (e.g., His-tag) C Degrader Compound D Donor Antibody (e.g., Anti-His-Eu) E Acceptor Antibody (e.g., Anti-GST-APC) G Data Analysis (Plot Signal vs. [Degrader]) F->G

Diagram 5: Workflow for Ternary Complex Formation using TR-FRET.
Quantitative Proteomics

Mass spectrometry-based proteomics is crucial for assessing the selectivity of a degrader across the entire proteome and identifying potential off-target effects.

Detailed Methodology:

  • Cell Culture and Labeling (e.g., SILAC): Culture cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., Arginine, Lysine) for several passages to achieve full incorporation.[23]

  • Treatment: Treat the "heavy"-labeled cells with the degrader compound and the "light"-labeled cells with a vehicle control.

  • Lysis and Protein Digestion: Combine equal amounts of protein from the light and heavy cell populations, and digest the mixture into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with a tandem mass spectrometer (MS/MS). The mass spectrometer can distinguish between the heavy and light peptides.

  • Data Analysis: Use proteomics software to identify the peptides and quantify the relative abundance of each protein by comparing the signal intensities of the heavy versus light peptide pairs. A significant decrease in a heavy/light ratio for a protein indicates degradation.[24]

Challenges and Future Directions

Despite its immense promise, TPD faces several challenges:

  • Oral Bioavailability: PROTACs are often large molecules that violate traditional drug-likeness rules (like Lipinski's Rule of Five), making oral delivery challenging.[3][11]

  • E3 Ligase Repertoire: Most current degraders rely on a small number of well-characterized E3 ligases, primarily CRBN and VHL.[11] Expanding the toolkit of available E3 ligases is a key area of research.

  • Resistance Mechanisms: Tumors and diseases can develop resistance to degraders, for example, through mutations in the POI or the E3 ligase.

  • Off-Target Effects: Ensuring the selective degradation of only the intended target is critical for safety and efficacy.[3][22]

Future innovations are focused on developing novel E3 ligase recruiters, improving the pharmacokinetic properties of degraders through computational design, and expanding the TPD concept to new target classes and cellular compartments, such as extracellular and membrane-bound proteins through technologies like LYTACs (Lysosome-Targeting Chimeras).[][18][22]

References

Methodological & Application

Application Notes and Protocols: Synthesis of (S,R,S)-AHPC-propargyl PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (S,R,S)-AHPC-propargyl, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This compound serves as a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, incorporating a terminal alkyne group for facile conjugation to a target protein ligand via "click chemistry." This protocol outlines the synthetic route, necessary reagents, and reaction conditions. Additionally, it includes a summary of the compound's properties and diagrams illustrating the synthetic workflow and the mechanism of action for the resulting PROTACs.

Introduction

PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The (S,R,S)-AHPC moiety is a high-affinity ligand for the VHL E3 ligase. By functionalizing this core with a propargyl group, researchers can readily attach a wide variety of target-protein-binding ligands that have been modified with an azide (B81097) group, utilizing the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This modular approach accelerates the discovery and optimization of potent and selective protein degraders.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Synonyms VH032-propargyl, VHL ligand 7[1]
CAS Number 2098799-78-9[2]
Molecular Formula C₂₇H₃₄N₄O₅S[2]
Molecular Weight 526.65 g/mol [2]
Purity ≥95% (HPLC)
Appearance White to off-white solidGeneral knowledge
Solubility DMSO: ≥ 100 mg/mL[2]

Table 2: Key Reagents and Materials

ReagentSupplierNotes
(S,R,S)-AHPCCommercially AvailableVHL ligand core
Propargyl bromide (80% in toluene)Sigma-AldrichAlkylating agent
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichBase
Dimethylformamide (DMF)Sigma-AldrichAnhydrous
Dichloromethane (B109758) (DCM)Sigma-AldrichAnhydrous
Saturated aqueous sodium bicarbonateFisher ScientificFor workup
BrineFisher ScientificFor workup
Anhydrous sodium sulfateFisher ScientificFor drying
Silica (B1680970) gelSorbent TechnologiesFor column chromatography
Ethyl acetate (B1210297)Fisher ScientificHPLC grade for chromatography
HexanesFisher ScientificHPLC grade for chromatography

Experimental Protocols

Synthesis of this compound

This protocol is based on the general principles of N-alkylation of amides or O-alkylation of hydroxyl groups, which are common methods for introducing a propargyl group. The synthesis involves the reaction of the (S,R,S)-AHPC core with propargyl bromide in the presence of a non-nucleophilic base.

Procedure:

  • Reaction Setup: To a solution of (S,R,S)-AHPC (1.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Addition of Alkylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add propargyl bromide (1.5 eq, 80% solution in toluene) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the addition of water. Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x volumes) followed by brine (2 x volumes). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

  • Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualization

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product AHPC (S,R,S)-AHPC Reaction_Vessel N-Alkylation (0°C to RT, 12-16h) AHPC->Reaction_Vessel Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Reaction_Vessel Base DIPEA Base->Reaction_Vessel Solvent DMF Solvent->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC This compound-Linker-Target Ligand (PROTAC) Ternary_Complex Ternary Complex Formation (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Degradation Proteasomal Degradation Ubiquitination->Degradation Recognition by Proteasome Recycling PROTAC & VHL Recycling Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (S,R,S)-AHPC-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,2,3-triazoles. This reaction is particularly valuable in drug discovery and development, especially for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

(S,R,S)-AHPC-propargyl is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a terminal alkyne group.[1][2] This makes it a critical building block for the construction of VHL-recruiting PROTACs via the CuAAC reaction. The alkyne moiety allows for the covalent linkage of this compound to a target protein ligand that has been modified with an azide (B81097) group. This modular approach enables the rapid synthesis of diverse PROTAC libraries for structure-activity relationship (SAR) studies.[3]

These application notes provide a detailed, step-by-step guide to performing a CuAAC reaction with this compound and an azide-bearing molecule, intended for the synthesis of PROTACs and other bioconjugates.

Data Presentation

The following table summarizes the typical reagents and conditions for the CuAAC reaction involving this compound. The exact concentrations and reaction times may require optimization depending on the specific azide-containing substrate.

Parameter Typical Value/Range Notes
This compound Concentration 1.0 - 1.2 equivalents
Azide-functionalized Molecule Concentration 1.0 equivalentThe limiting reagent.
Copper(II) Sulfate (B86663) (CuSO₄) Concentration 0.1 - 0.5 equivalentsA stock solution in water is recommended.
Sodium Ascorbate Concentration 1.0 - 5.0 equivalentsAdded to reduce Cu(II) to the active Cu(I) species. A fresh stock solution in water is crucial.
Ligand (e.g., THPTA or BTTAA) Concentration 0.5 - 2.5 equivalents (relative to CuSO₄)Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Bathophenanthroline disulfonate (BTTAA) are common accelerating and stabilizing ligands.
Solvent System Dichloromethane (DCM), Dimethylformamide (DMF), or a mixture of t-BuOH/H₂OThe choice of solvent depends on the solubility of the reactants. For bioconjugation, aqueous buffer systems are often used.
Reaction Temperature Room Temperature (20-25 °C)
Reaction Time 1 - 12 hoursReaction progress can be monitored by TLC, LC-MS, or NMR.
Typical Yield 55 - 90%Yields are highly dependent on the substrates and purification method.[3]

Experimental Protocols

This protocol describes a general procedure for the CuAAC reaction between this compound and an azide-containing molecule.

Materials and Reagents:
  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) (or other suitable Cu(I) stabilizing ligand)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and product analysis

  • Purification system (e.g., flash column chromatography or preparative HPLC)

Step-by-Step Protocol:
  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of Copper(II) sulfate in deionized water.

    • Prepare a 500 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh before each reaction.

    • Prepare a 100 mM stock solution of THPTA in deionized water or an appropriate organic solvent.

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve the azide-functionalized molecule (1.0 eq) and this compound (1.1 eq) in the chosen solvent (e.g., DCM or DMF).

    • Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • Addition of Catalytic System:

    • In a separate vial, premix the Copper(II) sulfate stock solution (e.g., 0.2 eq) and the THPTA stock solution (e.g., 1.0 eq). The solution should turn light blue.

    • Add the copper/ligand premix to the reaction flask containing the alkyne and azide.

    • Add the freshly prepared Sodium Ascorbate stock solution (e.g., 2.0 eq) to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour). The disappearance of the limiting starting material and the appearance of the product spot/peak will indicate the reaction's progression.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a solution of EDTA to chelate the copper catalyst.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the pure triazole-linked product.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Dissolve this compound and Azide-Molecule in Solvent C Combine Reactants and Purge with Inert Gas (N2 or Ar) A->C B Prepare Fresh Catalyst and Reductant Stock Solutions D Add Copper/Ligand Premix B->D C->D E Add Sodium Ascorbate to Initiate Reaction D->E F Stir at Room Temperature (Monitor by TLC/LC-MS) E->F G Quench Reaction (e.g., EDTA) F->G H Aqueous Work-up G->H I Purify by Chromatography (Flash or Prep-HPLC) H->I J Characterize Product (NMR, MS) I->J

Caption: Experimental workflow for the CuAAC reaction.

PROTAC_Signaling PROTAC PROTAC ((S,R,S)-AHPC-Triazole-Target Ligand) VHL VHL E3 Ligase PROTAC->VHL Binds Target Target Protein PROTAC->Target Binds Ternary Ternary Complex (VHL-PROTAC-Target) PROTAC->Ternary VHL->Ternary Target->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recruits Degradation Target Protein Degradation Proteasome->Degradation Mediates

Caption: PROTAC mechanism of action.

References

Application Notes and Protocols for (S,R,S)-AHPC-propargyl Click Chemistry in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-propargyl, also known as VH032-propargyl, is a high-affinity Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. Its terminal alkyne group makes it a versatile building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3][4] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5][] This approach offers a powerful strategy for targeting proteins that have been traditionally considered "undruggable."[]

These application notes provide a detailed experimental setup for the use of this compound in click chemistry for the development of novel PROTACs. The protocols outlined below are based on established methods for CuAAC reactions and can be adapted for various azide-containing target protein ligands.[7][8][9]

Data Presentation

Table 1: Reagent Stock Solutions

For reproducible results, it is recommended to prepare stock solutions of the catalytic components.

ReagentStock ConcentrationSolventStorage Conditions
Copper(II) Sulfate (B86663) (CuSO₄)100 mMDeionized WaterRoom Temperature
Sodium Ascorbate (B8700270)1 MDeionized Water-20°C (prepare fresh)
THPTA Ligand200 mMDeionized WaterRoom Temperature
This compound10 mMDMSO-20°C
Azide-functionalized Ligand10 mMDMSO-20°C
Table 2: Typical Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the click chemistry reaction between this compound and an azide-functionalized ligand. These values may require optimization depending on the specific substrates.

ParameterValueNotes
Stoichiometry
This compound1.0 eqLimiting reagent
Azide-functionalized Ligand1.0 - 1.2 eqA slight excess can drive the reaction to completion.
CuSO₄0.1 - 0.2 eq
Sodium Ascorbate0.5 - 1.0 eq
THPTA0.5 - 1.0 eqRecommended for aqueous-based reactions to improve solubility and reduce cytotoxicity.
Reaction Conditions
Solventt-BuOH/H₂O (1:1) or DMSOCo-solvents may be necessary depending on the solubility of the reactants.
TemperatureRoom Temperature
Reaction Time1 - 4 hoursMonitor by TLC or LC-MS.
Expected Outcome
Yield> 80%Highly dependent on the purity of starting materials and reaction conditions.
Purity (crude)> 90%
Characterization
TLCProduct Rf should be distinct from starting materials.Use an appropriate solvent system (e.g., DCM/MeOH).
LC-MSA new peak with the expected mass of the PROTAC should be observed.
¹H NMRAppearance of characteristic triazole proton signal (~7.5-8.5 ppm).
HRMSCalculated mass should match the observed mass.

Experimental Protocols

Materials and Reagents
  • This compound

  • Azide-functionalized target protein ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Solvents for purification (e.g., dichloromethane, methanol, acetonitrile, water)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Reverse-phase HPLC column (e.g., C18)

Protocol for this compound Click Chemistry

This protocol describes a general procedure for the CuAAC reaction to synthesize a PROTAC.

  • Preparation of Reactants:

    • In a microcentrifuge tube, dissolve this compound (1.0 eq) and the azide-functionalized ligand (1.1 eq) in a minimal amount of DMSO.

  • Preparation of the Catalyst Premix:

    • In a separate tube, prepare the catalyst premix. For a typical reaction, mix CuSO₄ (0.1 eq of a 100 mM stock in water) with THPTA (0.5 eq of a 200 mM stock in water). Vortex briefly. The solution should turn a light blue color.

  • Reaction Setup:

    • To the solution of reactants from step 1, add the solvent (e.g., a 1:1 mixture of t-BuOH and water) to achieve a final concentration of the limiting reagent of approximately 10-20 mM.

    • Add the catalyst premix from step 2 to the reaction mixture.

    • Initiate the reaction by adding sodium ascorbate (0.5 eq of a freshly prepared 1 M stock in water). The solution may change color.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes). The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC to yield the pure PROTAC.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques:

      • LC-MS: To confirm the mass of the desired product.

      • ¹H and ¹³C NMR: To confirm the structure, including the formation of the triazole ring.

      • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Mandatory Visualizations

PROTAC_Signaling_Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC This compound -based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination E1, E2 enzymes Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: VHL-mediated PROTAC signaling pathway.

Click_Chemistry_Workflow cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_downstream Downstream Processing AHPC This compound Reaction Combine Reactants, Catalyst, and Reducer in Solvent AHPC->Reaction Azide Azide-functionalized Ligand Azide->Reaction Catalyst_premix Catalyst Premix (CuSO4 + THPTA) Catalyst_premix->Reaction Reducer Sodium Ascorbate Reducer->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Workup Work-up (Extraction, Drying) Monitoring->Workup Purification Purification (Chromatography/HPLC) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure PROTAC Characterization->Final_Product

Caption: Experimental workflow for PROTAC synthesis.

References

Application Notes and Protocols for (S,R,S)-AHPC-propargyl in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-propargyl , also known as VH032-propargyl, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its chemical structure incorporates a propargyl group, making it an ideal building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. In cancer research, this compound is a critical component in the development of novel therapeutics designed to induce the targeted degradation of oncoproteins.

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate proteins of interest. A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (in this case, this compound for VHL), and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the degradation of proteins that have been traditionally difficult to target with conventional inhibitors.

The use of this compound in a modular click chemistry platform allows for the rapid synthesis of PROTAC libraries with diverse linkers and target-binding ligands, accelerating the discovery and optimization of potent and selective protein degraders for various cancer targets.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC synthesized using this compound is a cyclical process that leads to the catalytic degradation of the target oncoprotein.

PROTAC_Mechanism PROTAC This compound-based PROTAC TernaryComplex Target-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex Binds Target Target Oncoprotein (e.g., BRD4, AR) Target->TernaryComplex Binds VHL VHL E3 Ligase Complex VHL->TernaryComplex Binds PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Polyubiquitination Ub Ubiquitin Ub->TernaryComplex Recruited E1_E2 E1/E2 Enzymes E1_E2->Ub Activates Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognized by Proteasome->PROTAC Releases for reuse Degraded Degraded Peptides Proteasome->Degraded Degrades

PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and their half-maximal inhibitory concentration (IC50) in cellular viability assays. The following tables summarize data for representative PROTACs developed using VHL ligands, targeting key oncoproteins.

Table 1: In Vitro Degradation Efficacy of VHL-based PROTACs

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ARV-771BET Proteins22Rv1 (Prostate Cancer)< 1> 95[1]
MZ1BRD4HeLa (Cervical Cancer)~25> 90[2]
SGK3-PROTAC1SGK3ZR-75-1 (Breast Cancer)~300~80

Table 2: Anti-proliferative Activity of VHL-based PROTACs

PROTACTarget ProteinCell LineIC50 (nM)Reference
ARV-771BET Proteins22Rv1 (Prostate Cancer)< 10[1]
MZ1BRD422Rv1 (Prostate Cancer)~50[2]
SGK3-PROTAC1SGK3ZR-75-1 (Breast Cancer)~300 (in combination with PI3K inhibitor)

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound. As an example, we will focus on the generation of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established cancer target. This requires a BRD4 ligand, such as JQ1, functionalized with an azide (B81097) group for click chemistry.

Protocol 1: Synthesis of a BRD4-targeting PROTAC via Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-functionalized JQ1 derivative with this compound.[3][4]

Materials:

Procedure:

  • In a clean reaction vial, dissolve the JQ1-azide derivative (1 equivalent) and this compound (1 equivalent) in a 2:1 mixture of tert-butanol and water.

  • To this solution, add copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents).

  • Sonicate the reaction mixture for 5 minutes and then stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, add brine and dichloromethane to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the final PROTAC.

  • Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow Start Start Materials: This compound JQ1-azide Reaction CuAAC Click Reaction (CuSO4, NaAsc) t-BuOH/H2O, RT, overnight Start->Reaction Workup Aqueous Workup (DCM, Brine) Reaction->Workup Purification Purification (Flash Chromatography) Workup->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Workflow for PROTAC synthesis via click chemistry.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to assess the degradation of a target protein (e.g., BRD4) in cancer cells following treatment with the synthesized PROTAC.

Materials:

  • Cancer cell line expressing the target protein (e.g., HeLa, 22Rv1)

  • Complete cell culture medium

  • Synthesized PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • 4x Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis apparatus, and transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-target protein, e.g., anti-BRD4; and anti-loading control, e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency on the day of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysates on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli buffer to each lysate and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane as before.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

Protocol 3: AlphaScreen Assay for Ternary Complex Formation

This protocol describes a method to assess the ability of the PROTAC to induce the formation of a ternary complex between the target protein and the E3 ligase in a cell-free system.

Materials:

  • Synthesized PROTAC

  • Recombinant tagged target protein (e.g., His-tagged BRD4)

  • Recombinant tagged VHL-ElonginB-ElonginC (VBC) complex (e.g., GST-tagged)

  • AlphaScreen donor and acceptor beads (e.g., Ni-NTA donor beads and Glutathione acceptor beads)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well microplate

  • Plate reader capable of AlphaScreen detection

Procedure:

  • Prepare serial dilutions of the PROTAC in the assay buffer.

  • In a 384-well plate, add the recombinant His-tagged target protein and GST-tagged VBC complex to a final concentration determined by optimization (e.g., 10-50 nM).

  • Add the serially diluted PROTAC to the wells. Include controls with no PROTAC.

  • Incubate the plate at room temperature for 1 hour to allow for complex formation.

  • Add the AlphaScreen donor and acceptor beads to the wells.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Plot the AlphaScreen signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation, where the signal increases as the complex forms and then decreases at high PROTAC concentrations due to the "hook effect" (formation of binary complexes).

Signaling_Pathway_BRD4 BRD4_PROTAC BRD4-targeting PROTAC (using this compound) BRD4 BRD4 BRD4_PROTAC->BRD4 Binds VHL VHL E3 Ligase BRD4_PROTAC->VHL Recruits Proteasome Proteasome BRD4->Proteasome Targeted to cMYC_transcription c-MYC Transcription BRD4->cMYC_transcription Promotes VHL->Proteasome Mediates ubiquitination BRD4_degradation BRD4 Degradation Proteasome->BRD4_degradation BRD4_degradation->cMYC_transcription Inhibits Cell_Proliferation Cancer Cell Proliferation cMYC_transcription->Cell_Proliferation Drives

Signaling pathway affected by a BRD4-targeting PROTAC.

References

Application Notes and Protocols for Conjugating a Protein Ligand to (S,R,S)-AHPC-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of a protein ligand to (S,R,S)-AHPC-propargyl, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand. This conjugation strategy is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][2] The protocol employs a two-step process: first, the introduction of an azide (B81097) functional group onto the protein ligand, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction to conjugate the azide-modified protein to the alkyne-bearing this compound.[3]

The CuAAC reaction is highly efficient and specific, proceeding under mild, aqueous conditions, which are favorable for maintaining the integrity of biomolecules.[3][4] This method's modularity allows for the versatile synthesis of various protein-small molecule conjugates for applications in targeted protein degradation and other areas of chemical biology.

Experimental Protocols

Part 1: Azide Modification of the Protein Ligand

This protocol describes the introduction of azide groups onto a protein ligand by modifying primary amines (e.g., lysine (B10760008) residues and the N-terminus) using an N-hydroxysuccinimide (NHS) ester of an azide-containing molecule.

Materials:

  • Protein ligand in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0, free of primary amines like Tris.

  • Azido-PEG4-NHS Ester (or a similar amine-reactive azide reagent)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns or dialysis equipment for purification

  • BCA or Bradford protein assay reagents

Procedure:

  • Protein Preparation:

    • Prepare the protein ligand at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS-Azide Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the Azido-PEG4-NHS Ester in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Bring the protein solution and the NHS-azide reagent to room temperature.

    • Add a 10-20 fold molar excess of the NHS-azide reagent to the protein solution. The optimal molar excess may need to be determined empirically.

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature, or for 2 hours on ice.

  • Purification of Azide-Modified Protein:

    • Remove the excess, unreacted NHS-azide reagent by using a desalting column or by dialysis against the desired buffer (e.g., PBS).

  • Characterization:

    • Determine the concentration of the azide-modified protein using a standard protein assay (e.g., BCA or Bradford).

    • The degree of azide labeling can be determined by mass spectrometry (as described in Part 3).

Part 2: CuAAC Conjugation of Azide-Modified Protein to this compound

This protocol details the copper(I)-catalyzed click reaction between the azide-modified protein ligand and the alkyne-containing this compound.

Materials:

  • Azide-modified protein ligand (from Part 1)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Degassing equipment (optional, but recommended)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification equipment (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-5 mg/mL) and this compound (2-5 fold molar excess over the protein).

    • Add THPTA to a final concentration of 1 mM.

    • (Optional but recommended) Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of the Click Reaction:

    • In a separate tube, premix the CuSO₄ solution (to a final reaction concentration of 1 mM) and the freshly prepared sodium ascorbate solution (to a final reaction concentration of 5 mM).

    • Add the CuSO₄/sodium ascorbate mixture to the protein/(S,R,S)-AHPC-propargyl solution to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The optimal reaction time may vary.

  • Purification of the Conjugate:

    • Purify the protein-(S,R,S)-AHPC-propargyl conjugate from excess reagents and byproducts using size-exclusion chromatography or dialysis.

Part 3: Characterization of the Final Conjugate

1. Mass Spectrometry Analysis:

  • Objective: To confirm the successful conjugation and determine the degree of labeling (DOL), which is the average number of this compound molecules conjugated per protein.

  • Method: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

  • Procedure:

    • Analyze the unconjugated, azide-modified, and final conjugated protein samples by LC-MS.

    • Deconvolute the resulting mass spectra to determine the molecular weights of the different species.

    • The mass shift between the azide-modified protein and the final conjugate will correspond to the mass of the this compound molecule.

    • The distribution of peaks in the mass spectrum of the final conjugate can be used to determine the populations of protein with different numbers of conjugated molecules, from which the average DOL can be calculated.[2][5]

2. SDS-PAGE Analysis:

  • Objective: To visually confirm the increase in molecular weight upon conjugation.

  • Method: Run the unconjugated, azide-modified, and final conjugated protein on an SDS-PAGE gel.

  • Expected Result: A slight upward shift in the band corresponding to the conjugated protein compared to the unconjugated protein, although this may not be easily resolvable for small modifications.

Data Presentation

The following tables provide representative quantitative data that can be obtained from the characterization of the protein-(S,R,S)-AHPC-propargyl conjugate.

Table 1: Summary of Reagents for Protein Modification and Conjugation

ReagentStock ConcentrationFinal Concentration in ReactionMolar Excess (relative to protein)
Azido-PEG4-NHS Ester10 mM in DMSOVariable10-20 fold
This compound10 mM in DMSO20-50 µM2-5 fold
CuSO₄50 mM in H₂O1 mMN/A
Sodium Ascorbate500 mM in H₂O5 mMN/A
THPTA100 mM in H₂O1 mMN/A

Table 2: Example LC-MS Data for a Model Protein Conjugate

SampleTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)
Unconjugated Protein50,00050,002-
Azide-Modified Protein (DOL ~2)50,42850,430+428
Protein-(S,R,S)-AHPC-propargyl Conjugate51,520 (for DOL=2)51,525+1095 (per conjugation)

Note: The mass of the Azido-PEG4 linker is approximately 214 Da, and the mass of this compound is approximately 547.7 Da. The observed mass difference will vary depending on the specific azide linker used.

Table 3: Determination of Degree of Labeling (DOL) by Mass Spectrometry

SpeciesRelative Abundance (%)Number of Conjugated MoleculesContribution to Average DOL
Unconjugated Protein500.00
Protein + 1 AHPC-propargyl2510.25
Protein + 2 AHPC-propargyl5021.00
Protein + 3 AHPC-propargyl2030.60
Average DOL 1.85

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Azide Modification cluster_step2 Step 2: CuAAC Conjugation cluster_step3 Step 3: Characterization protein Protein Ligand reaction1 Amine Reaction (pH 7.2-8.0) protein->reaction1 nhs_azide NHS-Azide Reagent nhs_azide->reaction1 purification1 Purification (Desalting/Dialysis) reaction1->purification1 azide_protein Azide-Modified Protein reaction2 Click Reaction (CuAAC) azide_protein->reaction2 purification1->azide_protein ahpc This compound ahpc->reaction2 catalyst CuSO4 + NaAscorbate + THPTA catalyst->reaction2 purification2 Purification (SEC/Dialysis) reaction2->purification2 conjugate Protein-AHPC Conjugate analysis LC-MS & SDS-PAGE Analysis conjugate->analysis purification2->conjugate

Caption: Experimental workflow for protein-(S,R,S)-AHPC-propargyl conjugation.

protac_pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary binds PROTAC Protein-AHPC Conjugate (PROTAC) PROTAC->Ternary binds VHL VHL E3 Ligase VHL->Ternary binds PolyUb Poly-ubiquitination Ternary->PolyUb recruits E2 Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome recognized by Degradation POI Degradation Proteasome->Degradation catalyzes

Caption: VHL-mediated targeted protein degradation by a PROTAC.

References

Application Notes and Protocols for PROTAC Linker Design Using (S,R,S)-AHPC-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.[1][2]

This document provides detailed application notes and protocols for the design and synthesis of PROTACs utilizing (S,R,S)-AHPC-propargyl , a versatile building block that incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase and a terminal alkyne group for efficient "click chemistry" conjugation.[1]

(S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) is a well-characterized VHL ligand, and its propargylated form allows for the rapid and modular assembly of PROTAC libraries via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][] This approach offers a streamlined workflow for optimizing linker architecture and identifying potent and selective protein degraders.

Physicochemical Properties of this compound

PropertyValueReference
Synonyms VH032-propargyl, VHL ligand 7
Molecular Formula C₂₇H₃₄N₄O₅S[1]
Molecular Weight 526.65 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO (≥ 100 mg/mL)[1]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC utilizing this compound involves hijacking the VHL E3 ligase machinery to induce the degradation of a target protein. The following diagram illustrates this process.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC This compound PROTAC POI Target Protein (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase Complex PROTAC->VHL Recruits VHL Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycled Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Development

The development of a novel PROTAC using this compound follows a logical progression from synthesis to cellular evaluation. The following diagram outlines a typical workflow.

PROTAC_Workflow PROTAC Development Workflow cluster_synthesis Synthesis & Purification cluster_biochem Biochemical Evaluation cluster_cell Cellular Evaluation A1 Synthesize Azide-modified POI Ligand-Linker B CuAAC 'Click' Reaction A1->B A2 This compound (VHL-Alkyne) A2->B C Purification (HPLC) B->C D Characterization (LC-MS, NMR) C->D E Ternary Complex Formation Assay (e.g., TR-FRET, SPR) D->E F In Vitro Ubiquitination Assay E->F G Cellular Degradation Assay (Western Blot) F->G H Determine DC50 & Dmax G->H I Proteasome Inhibition Control (e.g., with MG132) G->I J Downstream Pathway Analysis H->J

Caption: A generalized workflow for PROTAC development.

Detailed Experimental Protocols

Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized POI ligand-linker to this compound.

Materials:

  • Azide-functionalized POI ligand-linker

  • This compound (HY-126456, MedChemExpress or equivalent)[1]

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water (HPLC grade)

  • Reaction vessel (e.g., 2 mL Eppendorf tube)

Procedure:

  • Prepare Stock Solutions:

    • Azide-functionalized POI ligand-linker: 10 mM in DMSO.

    • This compound: 10 mM in DMSO.

    • CuSO₄: 20 mM in water.

    • THPTA: 50 mM in water.

    • Sodium ascorbate: 100 mM in water (prepare fresh).

  • Reaction Setup:

    • In a 2 mL Eppendorf tube, combine the following in order:

      • 40 µL of DMSO

      • 10 µL of 10 mM Azide-POI ligand-linker stock (1.0 eq)

      • 10 µL of 10 mM this compound stock (1.0 eq)

    • Vortex briefly to mix.

  • Catalyst Preparation:

    • In a separate tube, premix 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA.

  • Initiate the Reaction:

    • Add the premixed CuSO₄/THPTA solution to the reaction mixture.

    • Add 25 µL of freshly prepared 100 mM sodium ascorbate.

    • The final reaction volume will be approximately 100 µL.

  • Reaction Incubation:

    • Close the tube and mix by inverting or placing on a slow rotator.

    • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[4]

Protocol 2: Cellular Degradation Assay (Western Blot)

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line expressing the POI

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Primary antibody specific to the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in complete medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

    • Treat the cells with the PROTAC dilutions and a vehicle control.

    • Incubate for a predetermined time course (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with an appropriate volume of RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate equal amounts of protein lysate (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the PROTAC concentration to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).

Quantitative Data Presentation

The efficacy of PROTACs is typically evaluated by their DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved). The following table presents representative data for VHL-recruiting PROTACs to illustrate the impact of linker and target choice on degradation potency.

PROTACTarget ProteinCell LineDC₅₀DₘₐₓReference
ARCC-4 Androgen Receptor (AR)VCaP5 nM>98%[5]
LC-2 KRAS G12CNCI-H20300.25 - 0.76 µMNot specified[6]
AHPC(Me)-C6-NH₂ FBXO22Jurkat150 nM72%
NC-1 Bruton's Tyrosine Kinase (BTK)Mino2.2 nM97%

Troubleshooting and Further Considerations

  • The "Hook Effect": At very high concentrations, PROTACs can form binary complexes with the POI and the E3 ligase separately, preventing the formation of the productive ternary complex. This leads to a bell-shaped dose-response curve where degradation is less efficient at higher concentrations. It is therefore crucial to test a wide range of PROTAC concentrations.

  • Ternary Complex Stability: The stability of the ternary complex is a key determinant of PROTAC efficacy. Biophysical methods such as Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to characterize ternary complex formation and cooperativity.

  • Control Experiments: To validate that protein degradation is occurring through the intended PROTAC mechanism, several control experiments are essential:

    • Proteasome Inhibition: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein.

    • VHL Ligand Competition: Co-treatment with an excess of a free VHL ligand (e.g., (S,R,S)-AHPC) should competitively inhibit PROTAC binding to VHL and prevent degradation.

    • Inactive Epimer Control: Synthesizing a PROTAC with an inactive epimer of the VHL ligand should abrogate its ability to induce degradation.

By following these guidelines and protocols, researchers can effectively utilize this compound as a key building block in the design and development of novel and potent PROTACs for targeted protein degradation.

References

Application Notes and Protocols for In Vitro Evaluation of PROTACs Synthesized with (S,R,S)-AHPC-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] PROTACs synthesized using (S,R,S)-AHPC-propargyl engage the von Hippel-Lindau (VHL) E3 ligase, a component of the CRL2^VHL^ complex, to mediate the ubiquitination and subsequent degradation of the target protein.[4][6]

This document provides detailed application notes and protocols for a suite of in vitro assays essential for the characterization and optimization of these PROTACs. The described assays will enable researchers to quantitatively assess key mechanistic steps in the PROTAC workflow, from target engagement and ternary complex formation to ubiquitination and final protein degradation.

PROTAC Mechanism of Action: A Stepwise Approach

The efficacy of a PROTAC is governed by a series of coordinated molecular events. A thorough in vitro evaluation is critical to understand and optimize each step of this process.[7] The key stages include:

  • Binary Engagement: The PROTAC must independently bind to both the target protein and the E3 ligase.

  • Ternary Complex Formation: The PROTAC facilitates the formation of a stable ternary complex between the target protein and the E3 ligase.[][9][10] The stability and kinetics of this complex are critical for efficient ubiquitination.[][11]

  • Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[12][13][14]

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.[][16]

The following sections detail the experimental protocols to dissect each of these stages.

Data Presentation: Quantitative Parameters for PROTAC Evaluation

The following table summarizes the key quantitative parameters that can be derived from the described in vitro assays to compare the efficacy of different PROTACs.

ParameterAssay(s)DescriptionSignificance
KD (binary) SPR, BLI, ITC, FPDissociation constant for PROTAC binding to the target protein or E3 ligase individually.Measures the affinity of the individual warheads.
KD (ternary) SPR, BLI, ITC, FPDissociation constant for the formation of the ternary complex.[11]Indicates the stability of the ternary complex.
Cooperativity (α) SPR, BLI, ITC, FPThe ratio of binary to ternary binding affinities (α = KDbinary / KDternary).[11]A value > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.
Ternary Complex Half-life (t1/2) SPR, BLIThe time it takes for half of the ternary complexes to dissociate.[11]A longer half-life can lead to more efficient ubiquitination.
Ubiquitination Level In Vitro Ubiquitination Assays (Western Blot, ELISA, TR-FRET)The extent of target protein ubiquitination induced by the PROTAC.[12][]Directly demonstrates the PROTAC's ability to induce the desired post-translational modification.
DC50 Western Blot, In-Cell Protein Degradation AssaysThe concentration of PROTAC required to degrade 50% of the target protein.[17]A primary measure of the PROTAC's degradation potency.
Dmax Western Blot, In-Cell Protein Degradation AssaysThe maximum percentage of target protein degradation achieved.[17]Indicates the efficacy of the PROTAC.

Experimental Protocols

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[10] Several biophysical techniques can be employed to characterize the formation, stability, and kinetics of this complex.[18]

SPR is a powerful technique to measure the kinetics (k_on, k_off) and affinity (K_D) of molecular interactions in real-time.[18]

Protocol:

  • Immobilization: Covalently immobilize the purified VHL E3 ligase complex onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized VHL to determine the binary binding kinetics and affinity.

    • Separately, inject a series of concentrations of the target protein to assess for any non-specific binding to VHL.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a constant, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized VHL. The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate kinetic models to determine the association rate (k_on), dissociation rate (k_off), and dissociation constant (K_D) for both binary and ternary interactions. Calculate the cooperativity factor (α).[11]

BLI is another label-free technology that can be used to study biomolecular interactions.[18]

Protocol:

  • Immobilization: Immobilize a biotinylated version of the purified VHL E3 ligase onto streptavidin-coated biosensors.

  • Binary Interaction Analysis:

    • Dip the biosensors into wells containing a series of concentrations of the PROTAC to measure binary binding.

    • Dip the biosensors into wells containing the target protein alone to check for non-specific binding.

  • Ternary Complex Analysis:

    • Pre-incubate the PROTAC with the target protein at a constant, saturating concentration.

    • Dip the VHL-immobilized biosensors into wells containing this pre-incubated mixture at various PROTAC concentrations.

  • Data Analysis: Analyze the binding curves to determine the kinetic and affinity constants for binary and ternary complex formation.

ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event.[18]

Protocol:

  • Sample Preparation:

    • Place the purified VHL E3 ligase in the sample cell.

    • Load a solution of the PROTAC into the injection syringe.

  • Binary Titration: Titrate the PROTAC into the VHL solution and measure the heat changes to determine the binary binding affinity.

  • Ternary Titration:

    • Place a pre-formed complex of VHL and a saturating concentration of the PROTAC in the sample cell.

    • Titrate the target protein into the sample cell. The resulting heat changes will correspond to the formation of the ternary complex.

  • Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n) of the interactions.

In Vitro Ubiquitination Assays

These assays directly measure the PROTAC-dependent ubiquitination of the target protein.[12][13]

This is a direct and widely used method to visualize the ubiquitination of a target protein.[13]

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following components:

    • Purified target protein

    • Purified VHL E3 ligase complex

    • E1 activating enzyme

    • E2 conjugating enzyme (e.g., UbcH5a)

    • Ubiquitin

    • ATP

    • PROTAC at various concentrations (and a vehicle control, e.g., DMSO)

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Western Blotting:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the target protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: The appearance of a high-molecular-weight smear or distinct bands above the unmodified target protein indicates ubiquitination.

This method offers a more quantitative and higher-throughput alternative to Western blotting.[]

Protocol:

  • Plate Coating: Coat a high-binding 96-well plate with a capture antibody specific for the target protein.

  • In Vitro Ubiquitination Reaction: Perform the ubiquitination reaction as described in the Western blot protocol.

  • Capture: Add the reaction mixtures to the coated wells and incubate to allow the capture of the target protein.

  • Detection:

    • Wash the plate to remove unbound components.

    • Add a detection antibody that recognizes ubiquitin (e.g., an anti-ubiquitin antibody conjugated to HRP).

    • Add a substrate for the enzyme conjugate (e.g., TMB for HRP) and measure the resulting signal using a plate reader.

  • Data Analysis: The signal intensity is proportional to the amount of ubiquitinated target protein.

In-Cell Protein Degradation Assays

These assays measure the ultimate outcome of PROTAC action: the degradation of the target protein in a cellular context.

This is the most common method to assess PROTAC-induced protein degradation.[19]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., 0.1% DMSO).

    • Incubate for a specific duration (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare for SDS-PAGE.

    • Perform SDS-PAGE, protein transfer, and immunodetection as described previously, using a primary antibody against the target protein.

    • It is crucial to also probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC_50 and D_max values.

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC signaling pathway.

Ternary_Complex_Formation_Workflow cluster_1 Ternary Complex Formation Assay Workflow (SPR/BLI) Start Start Immobilize Immobilize VHL E3 Ligase on Sensor Surface Start->Immobilize Binary_Binding Analyze Binary Binding (PROTAC to VHL) Immobilize->Binary_Binding Ternary_Binding Analyze Ternary Binding (PROTAC + Target Protein to VHL) Immobilize->Ternary_Binding Data_Analysis Data Analysis (Kinetics, Affinity, Cooperativity) Binary_Binding->Data_Analysis Ternary_Binding->Data_Analysis End End Data_Analysis->End

Caption: Ternary complex formation assay workflow.

Protein_Degradation_Workflow cluster_2 In-Cell Protein Degradation Workflow (Western Blot) Start Start Cell_Treatment Treat Cells with PROTAC (Dose-Response and Time-Course) Start->Cell_Treatment Cell_Lysis Prepare Cell Lysates Cell_Treatment->Cell_Lysis Protein_Quant Quantify Protein Concentration Cell_Lysis->Protein_Quant WB Western Blot Analysis (Target Protein + Loading Control) Protein_Quant->WB Densitometry Densitometry and Normalization WB->Densitometry Calc_DC50_Dmax Calculate DC50 and Dmax Densitometry->Calc_DC50_Dmax End End Calc_DC50_Dmax->End

Caption: In-cell protein degradation workflow.

References

Application Notes and Protocols for Cellular Uptake and Permeability of (S,R,S)-AHPC-propargyl-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. An essential aspect of their therapeutic efficacy is their ability to penetrate cellular membranes and achieve sufficient intracellular concentrations to engage both the target protein and an E3 ubiquitin ligase. This document provides detailed application notes and experimental protocols for assessing the cellular uptake and permeability of PROTACs synthesized using the (S,R,S)-AHPC-propargyl linker, a key building block for recruiting the von Hippel-Lindau (VHL) E3 ligase.

The this compound moiety serves as the VHL-binding ligand and incorporates a propargyl group for facile conjugation to a target protein ligand via "click chemistry." The physicochemical properties of the resulting PROTAC, including its size and polarity, significantly influence its ability to traverse the cell membrane. Therefore, a thorough evaluation of cellular uptake and permeability is critical for the optimization of this compound-based PROTACs.

Data Presentation: Illustrative Permeability and Cellular Engagement Data

While specific quantitative data for a single this compound-based PROTAC is not publicly available, the following tables present illustrative data based on typical findings for VHL-recruiting PROTACs, which often exhibit challenges in permeability due to their molecular size and properties. These tables are intended to serve as a template for summarizing experimental results.

Table 1: In Vitro Permeability Data (Illustrative Examples)

PROTAC IDAssay TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Recovery (%)Classification
PROTAC-APAMPA0.5N/A75Low
PROTAC-ACaco-2 (A-B)0.38.085Low
PROTAC-ACaco-2 (B-A)2.482N/A
PROTAC-BPAMPA1.2N/A80Low to Moderate
PROTAC-BCaco-2 (A-B)0.94.590Low
PROTAC-BCaco-2 (B-A)4.188N/A

Note: Permeability classification is often defined as Low (<1 x 10⁻⁶ cm/s), Moderate (1-10 x 10⁻⁶ cm/s), and High (>10 x 10⁻⁶ cm/s). An efflux ratio >2 is indicative of active efflux.

Table 2: Cellular Target Engagement Data (Illustrative Examples)

PROTAC IDCell LineAssay TypeIntracellular IC₅₀ (Live Cells) (nM)Intracellular IC₅₀ (Permeabilized Cells) (nM)Availability Index (Permeabilized/Live)
PROTAC-AHEK293NanoBRET5005010
PROTAC-BVCaPNanoBRET250406.25

Note: A lower Availability Index suggests better cell permeability and intracellular availability of the PROTAC.

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism Extracellular_PROTAC Extracellular PROTAC PROTAC PROTAC Extracellular_PROTAC->PROTAC Cellular Uptake

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane and is a high-throughput method for initial permeability screening.

Experimental Workflow:

PAMPA_Workflow

Protocol:

  • Materials:

    • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

    • 96-well acceptor plates (non-binding)

    • Phospholipid solution (e.g., 2% phosphatidylcholine in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • This compound-based PROTAC stock solution (e.g., 10 mM in DMSO)

    • LC-MS/MS system

  • Procedure:

    • Prepare the acceptor plate by adding 300 µL of PBS to each well.

    • Carefully apply 5 µL of the phospholipid solution to the membrane of each well of the filter plate.

    • Prepare the PROTAC donor solution by diluting the stock solution in PBS to a final concentration of 10-100 µM (final DMSO concentration should be <1%).

    • Add 150 µL of the PROTAC donor solution to each well of the filter plate.

    • Assemble the PAMPA sandwich by placing the filter plate onto the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.

    • Incubate the assembly at room temperature for 4-18 hours.

    • After incubation, carefully separate the plates.

    • Collect samples from both the donor and acceptor wells for analysis.

    • Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]A / [Drug]D, equilibrium))

      Where:

      • VD = Volume of donor well

      • VA = Volume of acceptor well

      • Area = Effective surface area of the membrane

      • Time = Incubation time

      • [Drug]A = Concentration of drug in the acceptor well

      • [Drug]D, equilibrium = Equilibrium concentration

Caco-2 Cell Permeability Assay

This cell-based assay provides a more physiologically relevant model of intestinal absorption, accounting for both passive diffusion and active transport mechanisms.

Experimental Workflow:

Caco2_Workflow

Protocol:

  • Materials:

    • Caco-2 cells

    • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

    • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

    • Hanks' Balanced Salt Solution (HBSS), pH 7.4

    • This compound-based PROTAC stock solution

    • TEER meter

    • LC-MS/MS system

  • Procedure:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

    • Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be >250 Ω·cm².

    • On the day of the experiment, wash the monolayers twice with pre-warmed HBSS.

    • For Apical to Basolateral (A-B) permeability:

      • Add 0.4 mL of the PROTAC solution (in HBSS, 1-10 µM) to the apical chamber.

      • Add 1.2 mL of HBSS to the basolateral chamber.

    • For Basolateral to Apical (B-A) permeability:

      • Add 1.2 mL of the PROTAC solution (in HBSS, 1-10 µM) to the basolateral chamber.

      • Add 0.4 mL of HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the donor chamber.

    • Quantify the PROTAC concentration in all samples by LC-MS/MS.

    • Calculate the Papp value and the efflux ratio (PappB-A / PappA-B).

NanoBRET™ Target Engagement Assay

This assay measures the engagement of the PROTAC with its target protein within living cells, providing a quantitative measure of intracellular availability and target binding.

Experimental Workflow:

NanoBRET_Workflow

Protocol:

  • Materials:

    • HEK293 cells (or other suitable cell line)

    • Plasmid encoding the target protein fused to NanoLuc® luciferase

    • Transfection reagent

    • Opti-MEM® I Reduced Serum Medium

    • NanoBRET™ tracer specific for the target protein

    • Nano-Glo® Live Cell Substrate

    • This compound-based PROTAC

    • White, 96-well assay plates

    • Luminometer capable of measuring filtered luminescence

  • Procedure:

    • Transfect cells with the NanoLuc-target protein fusion plasmid and culture for 24 hours.

    • Harvest the cells and resuspend in Opti-MEM.

    • For live-cell assay:

      • Prepare a solution of the NanoBRET tracer and cells in Opti-MEM.

      • Dispense into the assay plate.

      • Add serial dilutions of the PROTAC.

    • For permeabilized-cell assay:

      • Prepare a solution of the NanoBRET tracer, digitonin (B1670571) (for cell permeabilization), and cells in Opti-MEM.

      • Dispense into the assay plate.

      • Add serial dilutions of the PROTAC.

    • Incubate the plates at 37°C for 2 hours.

    • Add the Nano-Glo Live Cell Substrate.

    • Read the donor (460 nm) and acceptor (618 nm) emission signals on a luminometer.

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the PROTAC concentration and determine the IC₅₀ values for both live and permeabilized cells.

    • Calculate the Availability Index (IC₅₀ permeabilized / IC₅₀ live).

Conclusion

The cellular uptake and permeability of this compound-based PROTACs are critical determinants of their therapeutic potential. The protocols outlined in this document provide a robust framework for the systematic evaluation of these properties. By employing a combination of cell-free and cell-based assays, researchers can gain valuable insights to guide the rational design and optimization of this promising class of targeted protein degraders. The illustrative data and workflows serve as a practical guide for data interpretation and experimental planning.

Troubleshooting & Optimization

troubleshooting low yield in (S,R,S)-AHPC-propargyl click reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the (S,R,S)-AHPC-propargyl molecule in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the this compound molecule and why is it used in click chemistry?

This compound is a chemical tool that contains a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase functionalized with a propargyl group.[1][2] The propargyl group, which contains a terminal alkyne, is a key component for engaging in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This makes it a valuable building block in the synthesis of PROTACs, where it can be "clicked" to a molecule of interest that has been functionalized with an azide (B81097) group.[1][2][3]

Q2: What is the fundamental principle of the click reaction involving this compound?

The reaction is a copper(I)-catalyzed 1,3-dipolar cycloaddition between the terminal alkyne of the this compound and an azide-functionalized molecule. This reaction forms a stable triazole ring, covalently linking the VHL ligand to the target-binding ligand to create the desired PROTAC. This type of reaction is known for its high efficiency, specificity, and biocompatibility under mild reaction conditions.

Q3: What are the critical components of the this compound click reaction?

A successful click reaction requires the following key components:

  • This compound: The alkyne-containing building block.

  • Azide-functionalized binding ligand: The molecule targeted for conjugation.

  • Copper(I) catalyst: The active catalytic species. This is often generated in situ from a copper(II) source.

  • Reducing agent: To reduce the copper(II) precursor to the active copper(I) state and prevent its oxidation.

  • Copper-stabilizing ligand: To enhance reaction efficiency and prevent copper-mediated side reactions.

  • Appropriate solvent: To ensure all reactants are soluble and the reaction proceeds efficiently.

Troubleshooting Low Yield

Low yield is a common issue in CuAAC reactions. The following sections provide a systematic guide to troubleshooting and optimizing your this compound click reaction.

Problem: Low or No Product Formation

Possible Cause 1: Inactive Copper Catalyst

The active catalyst is Cu(I), which can readily oxidize to the inactive Cu(II) state.

  • Solution:

    • Use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate).

    • Degas all solvents and reagent solutions to remove dissolved oxygen.

    • Maintain an inert atmosphere (e.g., with argon or nitrogen) over the reaction mixture.

    • Ensure a sufficient excess of the reducing agent is present.

Possible Cause 2: Poor Reagent Quality or Concentration

Degradation or inaccurate concentration of starting materials can significantly impact the reaction outcome.

  • Solution:

    • Use high-purity this compound and azide partner.

    • Confirm the concentration of your stock solutions.

    • Increase the concentration of the limiting reagent. Click reactions are concentration-dependent.

Possible Cause 3: Interfering Substances

Components in the reaction mixture can chelate the copper catalyst or participate in side reactions.

  • Solution:

    • Avoid using buffers containing primary amines (e.g., Tris), as they can coordinate with copper. Phosphate-buffered saline (PBS) or HEPES are generally preferred.

    • If your azide-containing molecule has been purified from a source containing thiols (e.g., dithiothreitol (B142953) - DTT), ensure they are completely removed, as they can interfere with the copper catalyst.

Possible Cause 4: Suboptimal Reaction Conditions

The choice of solvent, temperature, and reaction time can all influence the reaction yield.

  • Solution:

    • Ensure that all reactants are soluble in the chosen solvent system. Co-solvents like DMSO or DMF are often used to solubilize organic molecules in aqueous buffers.

    • While most click reactions proceed well at room temperature, gentle heating (e.g., 30-40 °C) may improve the yield in some cases.

    • Allow for sufficient reaction time. While many click reactions are fast, some may require several hours to reach completion. Monitor the reaction progress using an appropriate analytical technique like LC-MS.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on analogous CuAAC reactions, illustrating the impact of different reaction parameters on product yield. While not specific to this compound, these trends are generally applicable.

Table 1: Effect of Copper Source and Solvent on Triazole Synthesis Yield

EntryCopper Source (equiv.)SolventTemperature (°C)Yield (%)
1CuSO₄ (0.1)Dioxane/H₂O90Low
2CuSO₄ (0.1) / KI (0.1)Dioxane/H₂O90High
3CuSO₄ (0.1)MeOH90Low
4CuSO₄ (0.1) / KI (0.1)Dioxane/EtOH90Moderate
5CuSO₄ (0.1) / KI (0.1)Dioxane/t-BuOH90Moderate

Data adapted from a study on the synthesis of 1,4-disubstituted-1,2,3-triazolo-nucleosides, demonstrating that the combination of CuSO₄ and KI can significantly improve yields compared to CuSO₄ alone, and that solvent choice is critical.[4]

Table 2: Effect of Moisture Content on CuAAC Reaction in Cyrene™

EntryWater Content (wt %)Yield (%)
1<0.05>99
23.0~95

Data adapted from a study using the biomass-derived solvent Cyrene™, showing that while the reaction is robust, high water content can slightly decrease the yield.[5][6][7]

Experimental Protocols

This section provides a detailed methodology for a typical this compound click reaction.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper ligand

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Stock Solution Preparation:

  • This compound Stock (10 mM): Dissolve the appropriate amount of this compound in DMSO.

  • Azide Stock (10 mM): Dissolve the azide-functionalized molecule in DMSO or a suitable solvent.

  • CuSO₄ Stock (50 mM): Dissolve copper(II) sulfate pentahydrate in water.

  • Sodium Ascorbate Stock (100 mM): Prepare fresh by dissolving sodium ascorbate in water. Protect from light.

  • THPTA Stock (50 mM): Dissolve THPTA in water.

Reaction Protocol:

  • In a microcentrifuge tube, add the this compound stock solution to achieve the desired final concentration (e.g., 100 µM).

  • Add the azide stock solution, typically at a 1:1 or slightly higher molar ratio to the alkyne.

  • Add the THPTA stock solution to a final concentration that is 5 times the copper concentration (e.g., 500 µM).

  • Add the CuSO₄ stock solution to a final concentration of 100 µM.

  • Mix the solution gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-2 mM.

  • Vortex the reaction mixture briefly.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Upon completion, the product can be purified using standard techniques such as HPLC.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Assembly cluster_analysis Analysis & Purification stock_ahpc AHPC-propargyl Stock mix_reagents Combine AHPC-propargyl, Azide, Ligand, CuSO4 stock_ahpc->mix_reagents stock_azide Azide Stock stock_azide->mix_reagents stock_cu CuSO4 Stock stock_cu->mix_reagents stock_asc Sodium Ascorbate Stock (Fresh) initiate Add Sodium Ascorbate stock_asc->initiate stock_ligand Ligand Stock stock_ligand->mix_reagents mix_reagents->initiate incubate Incubate at RT initiate->incubate monitor Monitor by LC-MS incubate->monitor purify Purify by HPLC monitor->purify

Caption: Experimental workflow for the this compound click reaction.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Problems cluster_interference Interference cluster_conditions Reaction Conditions start Low or No Product Yield catalyst_inactive Inactive Cu(I) Catalyst start->catalyst_inactive reagent_quality Poor Reagent Quality/ Concentration start->reagent_quality interference Interfering Substances start->interference conditions Suboptimal Conditions start->conditions sol_catalyst Use fresh reducing agent Degas solvents Inert atmosphere catalyst_inactive->sol_catalyst sol_reagent Verify purity and concentration Increase limiting reagent conc. reagent_quality->sol_reagent sol_interference Avoid Tris buffer Remove thiols interference->sol_interference sol_conditions Ensure solubility (co-solvents) Optimize temperature Increase reaction time conditions->sol_conditions

Caption: Troubleshooting guide for low yield in the click reaction.

References

Technical Support Center: Optimizing Copper Catalyst for (S,R,S)-AHPC-Propargyl Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the conjugation of (S,R,S)-AHPC derivatives with propargyl-containing molecules. The focus is on optimizing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][2][] (S,R,S)-AHPC is a ligand used to recruit the von Hippel-Lindau (VHL) protein, often incorporated into Proteolysis-targeting chimeras (PROTACs).[4][5][6] This document provides detailed troubleshooting, protocols, and data to ensure efficient and successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the (S,R,S)-AHPC-propargyl conjugation? A1: This conjugation relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction between an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole linkage.[2][] In this context, one molecule (either the (S,R,S)-AHPC derivative or its conjugation partner) must possess a terminal alkyne (propargyl group), and the other must have an azide group. The copper(I) catalyst is essential for selectively forming the 1,4-disubstituted triazole isomer under mild conditions.[7][8][9]

Q2: Why is a copper catalyst necessary, and should I use a Cu(I) or Cu(II) source? A2: The catalytically active species is copper(I).[10] It dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) compared to the uncatalyzed thermal reaction and ensures high regioselectivity.[9][11] While you can use Cu(I) salts directly (e.g., CuI, [Cu(CH₃CN)₄]PF₆), they are prone to oxidation. It is often more convenient to use a more stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and add a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ.[10][12]

Q3: What is the role of a ligand in the CuAAC reaction? A3: Ligands are crucial for several reasons. They stabilize the active Cu(I) oxidation state, preventing it from being oxidized to the inactive Cu(II) or disproportionating.[10][13] This protection is vital, especially in aqueous or biological media where oxygen is present. Furthermore, ligands can accelerate the reaction rate and prevent the catalyst from binding to sensitive functional groups on your substrates.[7][8][12] For aqueous applications, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.[12][14][15]

Q4: How do I choose the right solvent for my conjugation? A4: The choice of solvent is critical and depends on the solubility of your (S,R,S)-AHPC and propargyl substrates. CuAAC reactions are tolerant of a wide range of solvents.[10] For biological molecules, aqueous buffers (e.g., phosphate (B84403) buffer, pH 7.4) are common.[14][15] Often, co-solvents like DMSO, DMF, or t-butanol are used with water to dissolve hydrophobic starting materials.[10][14] It is essential that all substrates and reagents remain fully dissolved for the reaction to proceed efficiently.

Q5: How can I monitor the progress of the reaction? A5: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[10] LC-MS is particularly powerful as it allows you to track the disappearance of starting materials and the appearance of the desired product mass simultaneously. For a quick qualitative assessment before committing expensive reagents, a test reaction using a fluorogenic azide can be performed; the reaction's progress is estimated by the increase in fluorescence.[16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The Cu(I) catalyst is sensitive to oxygen.[10]Ensure all buffers and solvent mixtures are thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-20 minutes). Use freshly prepared sodium ascorbate solution, as it degrades in solution.[1][17] Perform the reaction under an inert atmosphere.
Incorrect Reagent Stoichiometry: An improper ratio of azide to alkyne can result in incomplete conversion.While a 1:1 ratio is standard, using a slight excess (1.1 to 2-fold) of the less valuable or more soluble reagent can help drive the reaction to completion.[15]
Poor Reagent Quality: Impurities in starting materials can inhibit the catalyst.Verify the purity of your (S,R,S)-AHPC-azide/alkyne and propargyl partner using NMR or LC-MS before starting.[10]
Substrate Degradation: The reaction conditions may be degrading one of your starting materials.If substrates are sensitive, consider lowering the reaction temperature or reducing the reaction time. Ensure the pH of the buffer is appropriate for your molecules.
Inappropriate Ligand or Ratio: The ligand may not be suitable for your solvent system, or the ligand-to-copper ratio is incorrect.For aqueous systems, use a water-soluble ligand like THPTA. The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[15] Pre-mixing the copper salt and ligand before adding them to the reaction is recommended.[14][15]
Presence of Side Products Alkyne Homocoupling (Glaser Coupling): This common side reaction, forming a diyne, is promoted by oxygen.[18]Rigorously exclude oxygen from the reaction mixture through degassing and maintaining an inert atmosphere.[10] Using an effective ligand can also help suppress this pathway.[10]
Oxidative Damage to Substrates: Reactive oxygen species can be generated by the Cu/ascorbate system, potentially damaging sensitive biomolecules.[12]The ligand can act as a sacrificial reductant to protect substrates.[12] Adding a scavenger like aminoguanidine (B1677879) can also mitigate oxidative damage.[12][16]
Reaction is Very Slow Low Temperature: The reaction rate is temperature-dependent.Most CuAAC reactions proceed well at room temperature. If the reaction is slow due to sterically hindered substrates, gentle heating (e.g., 37-45 °C) may be beneficial.[15]
Insufficient Catalyst Loading: Too little catalyst will result in a slow conversion rate.Typical catalyst loading is between 1-5 mol% of the limiting reagent. For challenging conjugations, this may be increased, but higher concentrations of copper can also promote side reactions.
Difficulty Purifying Product Residual Copper: Copper ions can be difficult to remove and may interfere with downstream applications.Purification can be achieved via silica (B1680970) gel chromatography, reverse-phase HPLC, or size-exclusion chromatography.[14][19] Washing with solutions containing a chelating agent like EDTA can help remove residual copper.
Precipitation: The product may precipitate out of the reaction mixture.This can sometimes be an advantage for purification. The precipitate can be isolated by filtration and washed.[20] However, ensure the precipitate is indeed the product and not an insoluble side product or starting material.

Data Presentation

Table 1: Effect of Ligand and Solvent on CuAAC Yield

Reaction Conditions: (S,R,S)-AHPC-Azide (1 eq), Propargyl-Partner (1.2 eq), CuSO₄ (5 mol%), Sodium Ascorbate (10 mol%), Room Temperature, 4 hours.

Copper SourceLigand (5 mol%)Solvent SystemYield (%)
CuSO₄NoneDMSO45%
CuSO₄TBTADMSO92%
CuSO₄THPTAH₂O / t-BuOH (1:1)95%
CuSO₄BTTAAPBS Buffer (pH 7.4)96%
CuINoneDMF78%
Table 2: Influence of Copper Concentration on Reaction Time

Reaction Conditions: (S,R,S)-AHPC-Azide (1 eq), Propargyl-Partner (1.2 eq), THPTA (5:1 ratio to Cu), Sodium Ascorbate (2 eq to Cu), H₂O / DMSO (1:1), Room Temperature.

CuSO₄ Conc. (Final)Time to >95% Conversion (LC-MS)
50 µM3 hours
100 µM1.5 hours
250 µM1 hour
500 µM1 hour

Note: Increasing copper concentration beyond 250 µM did not significantly decrease reaction time but may increase the risk of side reactions and oxidative damage.[21]

Experimental Protocols

General Protocol for (S,R,S)-AHPC-Azide and Propargyl-Partner Conjugation

This protocol is a starting point and should be optimized for specific substrates.

1. Preparation of Stock Solutions:

  • (S,R,S)-AHPC-Azide: Prepare a 10 mM stock solution in DMSO.

  • Propargyl-Partner: Prepare a 10 mM stock solution in DMSO or an appropriate buffer.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.[15]

  • Ligand (THPTA): Prepare a 50 mM stock solution in nuclease-free water.[15][16]

  • Sodium L-Ascorbate (NaAsc): Prepare a 100 mM stock solution in nuclease-free water. This solution must be prepared fresh immediately before use. [14][17]

2. Reaction Setup (for a 500 µL final volume):

  • In a microcentrifuge tube, add your (S,R,S)-AHPC-Azide and Propargyl-Partner to the desired final concentrations (e.g., 200 µM and 240 µM, respectively). Add buffer/solvent to bring the volume to ~440 µL.

  • In a separate tube, prepare the catalyst premix. Add 2.5 µL of 50 mM THPTA (final conc. 250 µM) and 2.5 µL of 20 mM CuSO₄ (final conc. 100 µM). Mix gently and let it stand for 1-2 minutes.[14] This creates a 2.5:1 ligand-to-copper ratio.

  • Add the 5 µL of catalyst premix to the main reaction tube.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 5-10 minutes. This step is critical to prevent catalyst oxidation.

  • Initiate the reaction by adding 50 µL of freshly prepared 100 mM Sodium Ascorbate (final conc. 10 mM).

  • Flush the headspace of the tube with inert gas, cap it tightly, and wrap with parafilm.[19]

  • Allow the reaction to proceed at room temperature. Protect from light if any components are light-sensitive.[19]

3. Monitoring and Work-up:

  • Monitor the reaction by taking small aliquots at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyzing by LC-MS.

  • Once the reaction is complete, the product can be purified. For small molecules, purification is typically done by preparative HPLC. For larger biomolecules, size-exclusion chromatography or dialysis can be used to remove excess reagents.[17][19]

Visualizations

CuAAC Catalytic Cycle

CuAAC_Cycle Cu_II Cu(II) Cu_I Cu(I)-Ligand Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Acetylide Cu(I)-Acetylide Complex Cu_I->Acetylide + Alkyne Alkyne R1-C≡CH (Propargyl) Metallacycle Cu-Triazolide Intermediate Acetylide->Metallacycle + Azide Azide R2-N3 (Azide) Metallacycle->Cu_I Protonolysis + Product Product Triazole Product Metallacycle->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) prep_catalyst Create Cu/Ligand Premix prep_reagents->prep_catalyst add_catalyst Add Cu/Ligand Premix prep_catalyst->add_catalyst mix Combine Azide, Alkyne, and Solvents degas Degas Mixture (Inert Gas) mix->degas degas->add_catalyst initiate Initiate with Fresh Ascorbate add_catalyst->initiate incubate Incubate at RT initiate->incubate monitor Monitor by LC-MS/TLC incubate->monitor purify Purify Product (HPLC, SEC) monitor->purify characterize Characterize Final Product purify->characterize Troubleshooting_Tree start Low / No Yield q1 Is Ascorbate Solution Fresh? start->q1 a1_no Remake Ascorbate Solution Fresh q1->a1_no No q2 Was Reaction Degassed? q1->q2 Yes end Re-run Small Scale Test a1_no->end a2_no Improve Degassing (Sparge Longer) q2->a2_no No q3 Are Reagents Soluble? q2->q3 Yes a2_no->end a3_no Change Solvent System (e.g., add more DMSO) q3->a3_no No q4 Is Ligand Being Used? q3->q4 Yes a3_no->end a4_no Add Water-Soluble Ligand (e.g., THPTA) q4->a4_no No q4->end Yes a4_no->end

References

solubility issues with (S,R,S)-AHPC-propargyl in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-propargyl, a VHL ligand utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as VH032-propargyl, is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It is a key building block in the synthesis of PROTACs. Its propargyl group enables "click chemistry" reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation with a target protein ligand.[1][2]

Q2: What are the basic chemical properties of this compound?

PropertyValue
Molecular Formula C27H34N4O5S
Molecular Weight 526.65 g/mol
Appearance White to off-white solid
CAS Number 2098799-78-9

(Data sourced from MedChemExpress[1])

Q3: In which solvents is this compound soluble?

This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO).[1][2] For in vitro and in vivo applications, it can be dissolved in various solvent mixtures. Detailed solubility data is provided in the table below.

Solubility Data

The following table summarizes the known solubility of this compound in common solvents and formulations.

Solvent/FormulationConcentrationObservations
In Vitro
DMSO100 mg/mL (189.88 mM)Requires sonication for dissolution.[1]
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.75 mM)Clear solution.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.75 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.75 mM)Clear solution.[1]

Troubleshooting Guide for Solubility Issues

Researchers may encounter solubility challenges with this compound, particularly when developing new PROTACs, which are often large molecules with poor physicochemical properties.[3][4] This guide provides systematic steps to address these issues.

Problem: My this compound-containing PROTAC has poor solubility in my desired organic solvent for a reaction or analysis.

Step 1: Initial Dissolution Attempts

  • Sonication: For initial dissolution in solvents like DMSO, use an ultrasonic bath to aid the process.[1]

  • Gentle Heating: If precipitation or phase separation occurs, gentle heating can be used to aid dissolution.[2] Be cautious and monitor for any degradation of the compound.

Step 2: Co-Solvent Systems

If a single solvent is insufficient, a co-solvent system can be employed. The choice of co-solvents will depend on the downstream application. For example, in biological assays, it is crucial to select solvents with low toxicity.

Step 3: Advanced Formulation Strategies for Poorly Soluble PROTACs

PROTACs often exhibit poor aqueous solubility.[3][4][5][6] If you are developing a PROTAC using this compound and facing solubility issues for in vivo studies, consider the following strategies:

  • Amorphous Solid Dispersions (ASDs): Dissolve the PROTAC and a carrier polymer (e.g., HPMCAS, Soluplus®, PVP) in a common solvent and then rapidly remove the solvent. This traps the drug in a more soluble amorphous state.[7]

  • Nanoformulations: Encapsulating the PROTAC in nanoparticles can improve its solubility and pharmacokinetic profile.[7]

    • Polymeric Nanoparticles: Use biodegradable polymers like PLGA-PEG to encapsulate the PROTAC.[7]

    • Lipid-Based Systems: Liposomes and self-emulsifying drug delivery systems (SEDDS) can incorporate lipophilic PROTACs.[7]

  • Use of Excipients: Employ solubility enhancers such as cyclodextrins (e.g., SBE-β-CD).[7][8]

Step 4: Chemical Modification of the PROTAC

If formulation strategies are insufficient, rational chemical modifications to the PROTAC structure can improve solubility:[5][6]

  • Incorporate Ionizable Groups: Introducing basic nitrogen atoms, for instance by replacing linear alkyl or PEG linkers with saturated nitrogen heterocycles like piperazine (B1678402) or piperidine, can increase polarity and aqueous solubility.[7]

  • Optimize the Linker: The linker plays a crucial role in the physicochemical properties of a PROTAC.[9] Using hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains, can improve water solubility.[9]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a suitable vial.

  • Add the appropriate volume of newly opened, anhydrous DMSO to achieve a concentration of 100 mg/mL. Hygroscopic DMSO can significantly impact solubility.[2]

  • Place the vial in an ultrasonic bath and sonicate until the solid is completely dissolved.

  • Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Aliquot to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of an In Vivo Formulation with PEG300 and Tween-80

This protocol yields a clear solution of ≥ 2.5 mg/mL.[2]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to reach the final volume of 1 mL and mix well.

Visualizations

cluster_Troubleshooting Solubility Troubleshooting Workflow Start Start: Solubility Issue with this compound or its PROTAC derivative Initial Initial Dissolution: - Use appropriate solvent (e.g., DMSO) - Apply sonication and/or gentle heating Start->Initial Check1 Is the compound soluble? Initial->Check1 CoSolvent Use Co-Solvent System: - Select biocompatible co-solvents - Optimize solvent ratios Check1->CoSolvent No End_Success End: Solubilized Compound Check1->End_Success Yes Check2 Is solubility adequate for the application? CoSolvent->Check2 Advanced Advanced Formulation: - Amorphous Solid Dispersions - Nanoformulations (e.g., Liposomes) - Excipients (e.g., Cyclodextrins) Check2->Advanced No Check2->End_Success Yes Check3 Is the formulation successful? Advanced->Check3 Modification Chemical Modification of PROTAC: - Incorporate ionizable groups - Optimize linker (e.g., use PEG) Check3->Modification No Check3->End_Success Yes End_Reevaluate End: Re-evaluate experimental approach Modification->End_Reevaluate cluster_PROTAC_MoA Role of this compound in PROTAC Mechanism POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex VHL_Ligand This compound PROTAC PROTAC Molecule VHL_Ligand->PROTAC is part of PROTAC->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination leads to Proteasome Proteasome Ubiquitination->Proteasome recruits Degradation Target Protein Degradation Proteasome->Degradation results in

References

preventing side reactions in (S,R,S)-AHPC-propargyl PROTAC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S,R,S)-AHPC-propargyl PROTACs. Our aim is to help you anticipate and resolve common issues, particularly in preventing side reactions, to ensure a successful synthesis campaign.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for an this compound PROTAC?

A1: The synthesis is typically a convergent process involving two key stages. First, the (S,R,S)-AHPC VHL ligand is functionalized with a propargyl group, usually via an amide coupling reaction. Second, the resulting this compound intermediate is coupled to an azide-functionalized "warhead" (the ligand for the protein of interest) using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[1][2]

Q2: What are the most common side reactions in this synthesis?

A2: The most prevalent side reactions occur during the two main synthetic steps:

  • Amide Coupling: Formation of byproducts from the coupling reagents (e.g., tetramethylurea from HATU) and potential guanidinylation of primary amines if uronium-based coupling reagents are used in excess.[3][4]

  • CuAAC Click Reaction: The primary side reaction is the oxidative homo-coupling of the terminal alkyne on the this compound intermediate (also known as Glaser coupling), which leads to the formation of a diyne byproduct.[5][6]

Q3: How can I minimize the homo-coupling of the alkyne during the CuAAC reaction?

A3: The homo-coupling of terminal alkynes is an oxygen-dependent process catalyzed by copper ions.[6][7] To minimize this side reaction, it is crucial to:

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Use a mild reducing agent, such as sodium ascorbate (B8700270), to maintain the copper catalyst in the active Cu(I) oxidation state and prevent the formation of Cu(II) species that can promote oxidative coupling.[6]

  • Maintain the reaction at room temperature, as higher temperatures can favor the homo-coupling side reaction.[5]

Q4: My amide coupling reaction to attach the propargyl linker is inefficient. What should I check?

A4: Inefficient amide coupling can stem from several factors:

  • Inadequate activation of the carboxylic acid: Ensure your coupling reagent (e.g., HATU, HBTU) is not degraded. Use fresh reagents for best results.

  • Presence of moisture: Use anhydrous solvents and perform the reaction under an inert atmosphere, as water can deactivate the coupling reagents and hydrolyze the activated ester intermediate.

  • Steric hindrance: If either the (S,R,S)-AHPC derivative or the propargyl-amine is sterically bulky, the reaction may require longer reaction times, elevated temperatures (e.g., 40-50 °C), or a more potent coupling reagent.[8]

  • Incorrect base amount: The amount of a non-nucleophilic base like DIPEA is critical. Typically, 2-3 equivalents are used to neutralize the acid formed and facilitate the reaction. Excess base can sometimes lead to other side reactions.

Q5: What are the purification challenges for the final PROTAC product?

A5: PROTAC molecules are often large and can be challenging to purify. Common issues include:

  • Similar polarity of product and byproducts: The diyne byproduct from alkyne homo-coupling can have a similar polarity to the desired PROTAC, making separation by normal-phase chromatography difficult. Reverse-phase chromatography (e.g., using a C18 column) may be necessary for effective separation.

  • Removal of coupling reagent byproducts: Byproducts from amide coupling reagents, such as tetramethylurea, can sometimes be difficult to remove completely. Careful optimization of the chromatographic conditions is required.[3]

  • Copper removal: Residual copper from the CuAAC reaction needs to be removed. This can be achieved by washing the organic layer with an aqueous solution of a chelating agent like EDTA or by using a copper-scavenging resin during workup.

Troubleshooting Guides

Issue 1: Low Yield in the Amide Coupling of Propargylamine (B41283) to (S,R,S)-AHPC-acid
Possible Cause Solution
Degraded Coupling Reagent Use a fresh bottle of the coupling reagent (e.g., HATU). Store coupling reagents under inert gas and in a desiccator.
Moisture in the Reaction Use anhydrous solvents (e.g., DMF, DCM). Dry glassware in an oven before use. Run the reaction under an inert atmosphere (N₂ or Ar).
Incomplete Reaction Monitor the reaction by LC-MS or TLC. If the reaction stalls, consider increasing the temperature to 40-50°C or adding more coupling reagent. Be aware that prolonged heating can lead to other side reactions.
Side Reaction with Nucleophilic Groups If your (S,R,S)-AHPC starting material has other nucleophilic functional groups, they may need to be protected prior to the amide coupling step.[3]
Issue 2: Presence of a High Molecular Weight Impurity in the CuAAC Reaction

This is often indicative of the diyne byproduct from the homo-coupling of this compound.

Possible Cause Solution
Presence of Oxygen Degas all solvents before use. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.
Oxidation of Cu(I) to Cu(II) Add a mild reducing agent like sodium ascorbate to the reaction mixture. This will help to maintain the copper in the catalytically active Cu(I) state.[6]
High Reaction Temperature Perform the reaction at room temperature. Avoid heating unless absolutely necessary, as higher temperatures can promote the homo-coupling side reaction.[5]
Inadequate Ligand for Copper The use of a copper-coordinating ligand, such as TBTA or THPTA, can stabilize the Cu(I) oxidation state and improve the efficiency of the desired cycloaddition.

Quantitative Data Summary

The following table provides illustrative data on how reaction conditions can impact the outcome of the CuAAC step in PROTAC synthesis. Note that specific yields will vary depending on the exact substrates used.

Reaction Condition Desired PROTAC Yield (%) Diyne Byproduct (%) Key Takeaway
Air, Room Temperature 40-60%30-50%The presence of oxygen significantly promotes the formation of the homo-coupled byproduct.
N₂ Atmosphere, Room Temp. 70-85%10-20%Excluding oxygen improves the yield of the desired PROTAC but may not completely eliminate the side reaction.
N₂ Atmosphere, Room Temp., with Sodium Ascorbate >95%<5%The combination of an inert atmosphere and a reducing agent is highly effective in preventing the homo-coupling side reaction.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Amide Coupling

This protocol describes a general procedure for the amide coupling of an (S,R,S)-AHPC derivative containing a free carboxylic acid with propargylamine.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the (S,R,S)-AHPC-acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes. Then, add propargylamine (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS. The disappearance of the starting carboxylic acid and the appearance of the desired product mass should be observed.

  • Workup: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound PROTAC via CuAAC Click Reaction

This protocol outlines a general procedure for the copper-catalyzed azide-alkyne cycloaddition.

  • Preparation: In a reaction vessel, dissolve the this compound (1.0 eq) and the azide-functionalized warhead (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water and a solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.

  • Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction should be protected from light.

  • Monitoring: Monitor the reaction for the disappearance of the starting materials by LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by flash chromatography or preparative HPLC to yield the final PROTAC.

Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Propargylation cluster_step2 Step 2: Click Chemistry AHPC_acid (S,R,S)-AHPC-acid Coupling Amide Coupling (HATU, DIPEA, DMF) AHPC_acid->Coupling Propargylamine Propargylamine Propargylamine->Coupling AHPC_propargyl This compound Coupling->AHPC_propargyl Click CuAAC (CuSO4, NaAsc) AHPC_propargyl->Click Warhead_azide Warhead-N3 Warhead_azide->Click Final_PROTAC Final PROTAC Click->Final_PROTAC

Caption: General workflow for the synthesis of an this compound PROTAC.

Side_Reactions cluster_coupling Amide Coupling Side Reactions cluster_cuaac CuAAC Side Reactions HATU HATU Guanidinylation Guanidinylation HATU->Guanidinylation Byproducts Tetramethylurea + HOAt HATU->Byproducts Amine Primary Amine Amine->Guanidinylation Alkyne Terminal Alkyne Homo_coupling Homo-coupling (Glaser) Alkyne->Homo_coupling O2, Cu(II) Diyne Diyne Byproduct Homo_coupling->Diyne

Caption: Common side reactions in this compound PROTAC synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Step Identify Problematic Step (LC-MS Analysis) Start->Identify_Step Amide_Coupling Issue in Amide Coupling Identify_Step->Amide_Coupling Propargylation CuAAC Issue in CuAAC Identify_Step->CuAAC Click Reaction Check_Reagents Check Reagent Quality (Fresh HATU/Solvents) Amide_Coupling->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents, N2/Ar) CuAAC->Check_Atmosphere Check_Conditions Optimize Conditions (Inert Atmosphere, Temp.) Check_Reagents->Check_Conditions End Successful Synthesis Check_Conditions->End Add_Reductant Add Sodium Ascorbate Check_Atmosphere->Add_Reductant Optimize_Purification Optimize Purification (Reverse Phase HPLC) Add_Reductant->Optimize_Purification Optimize_Purification->End

Caption: Troubleshooting workflow for this compound PROTAC synthesis.

References

addressing the hook effect in (S,R,S)-AHPC-propargyl-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (S,R,S)-AHPC-propargyl-based PROTACs. This resource is designed to address specific issues related to the hook effect and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in PROTACs?

This compound, also known as VH032-propargyl, is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It serves as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The propargyl group enables the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, for the efficient and modular synthesis of PROTACs.[1] This allows for the rapid generation of PROTAC libraries with different linkers and target-binding ligands to optimize degradation activity.

Q2: What is the "hook effect" in the context of PROTAC experiments?

The hook effect is a paradoxical phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This results in a bell-shaped dose-response curve, where maximal degradation is observed at an optimal, intermediate concentration. At excessively high concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent degradation.

Q3: Why is it critical to identify and understand the hook effect?

Failure to recognize the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC might be incorrectly classified as inactive if it is tested only at high concentrations that fall on the downward slope of the bell-shaped curve. Understanding this effect is crucial for accurately determining key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.

Q4: What factors can influence the magnitude of the hook effect?

Several factors can influence the hook effect, including:

  • Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase.

  • Cooperativity: The degree of positive or negative cooperativity in the formation of the ternary complex. Highly cooperative PROTACs have a lower propensity to form binary complexes and thus exhibit a reduced hook effect.

  • Linker Length and Composition: The linker plays a critical role in the geometry and stability of the ternary complex.

Troubleshooting Guides

Issue 1: A bell-shaped dose-response curve is observed, with decreased degradation at high PROTAC concentrations.
  • Likely Cause: You are observing the classic hook effect.

  • Troubleshooting Steps:

    • Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use a broad range of concentrations with logarithmic or half-log dilutions.

    • Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.

    • Biophysical Confirmation of Ternary Complex Formation: Utilize assays like AlphaLISA, FRET, or Co-Immunoprecipitation (Co-IP) to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the hook effect with reduced ternary complex formation at high concentrations.

Issue 2: Weak or no target degradation is observed at expected active concentrations.
  • Likely Cause: The tested concentrations may be in the hook effect region, or there could be other experimental issues.

  • Troubleshooting Steps:

    • Test a Broader and Lower Concentration Range: The optimal degradation concentration might be much lower than anticipated. Test concentrations in the nanomolar or even picomolar range.

    • Verify Target Engagement: Confirm that the PROTAC is binding to the target protein in the cellular environment using a Cellular Thermal Shift Assay (CETSA).[2][3][4]

    • Assess Cellular Permeability: PROTACs are relatively large molecules and may have poor cell permeability.[5] Consider performing a cellular uptake assay to ensure the PROTAC is reaching its intracellular target.

    • Confirm E3 Ligase Expression: Ensure that the cell line used expresses sufficient levels of the VHL E3 ligase. This can be verified by Western Blot or qPCR.

    • Check PROTAC Integrity: Ensure the PROTAC is properly stored and has not degraded. Prepare fresh stock solutions for experiments.

Issue 3: How can the hook effect be mitigated in my experiments?
  • Troubleshooting Steps:

    • Rational PROTAC Design:

      • Enhance Cooperativity: Design the PROTAC linker to promote favorable protein-protein interactions between the target and the E3 ligase. This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher concentrations.

      • Optimize the Linker: Systematically vary the length and composition of the linker to identify a PROTAC with a reduced hook effect.

    • Experimental Approach:

      • Use Optimal Concentrations: Once the optimal concentration for maximal degradation (Dmax) is identified, use concentrations at or below this for future experiments to avoid the hook effect.

Quantitative Data

The following tables present representative quantitative data for VHL-based PROTACs targeting different proteins. While not specific to a PROTAC synthesized with the exact this compound linker, this data illustrates typical parameters used to evaluate PROTAC efficacy.

Table 1: Degradation Performance of VHL-based BRD4 PROTACs

PROTAC CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MZ1BRD4HeLa~10>80[6]
Compound 34BRD4MDA-MB-23160>90[7]
Compound 37BRD4MDA-MB-23162>90[7]
ZXH-3-26BRD4-5 (5h)-[8]

Table 2: Degradation Performance of VHL-based HDAC PROTACs

PROTAC CompoundTarget ProteinCell LineDC50 (µM)Dmax (%)Reference
Compound 7HDAC1HCT1160.91>50[9]
Compound 7HDAC3HCT1160.64>50[9]
Compound 9HDAC1HCT1160.55>50[9]
Compound 9HDAC3HCT1160.53>50[9]
Compound 22HDAC3HCT1160.4477[9]

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.

    • Include a vehicle-only control (e.g., DMSO).

    • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to verify the formation of the Target-PROTAC-E3 ligase ternary complex.[10][11][12]

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein.

    • Treat the cells with the PROTAC at the desired concentration or DMSO (vehicle control) for 4-6 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Incubate on ice and then centrifuge to pellet cell debris.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysate with an antibody specific for the E3 ligase (e.g., anti-VHL) or the target protein overnight at 4°C. A negative control with a non-specific IgG is recommended.

    • Add Protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm the presence of all three components of the ternary complex.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the PROTAC binds to its intended target within the cell.[2][3][4][13]

  • Cell Treatment:

    • Treat cells with the PROTAC at various concentrations. Include a vehicle control.

  • Heating:

    • Heat the cell lysates or intact cells at a range of temperatures (e.g., 40-70°C) to induce thermal denaturation.

  • Lysis and Fractionation (for intact cells):

    • Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

  • Detection:

    • Analyze the amount of soluble target protein in each sample by Western blotting.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that the PROTAC is binding to and stabilizing the target protein.

Visualizations

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Warhead Linker E3 Ligand Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase (VHL) PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (Target-PROTAC-E3) Ubiquitination Poly-ubiquitination of Target Ternary_Complex->Ubiquitination Catalyzes Recycling PROTAC Recycled Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Target Protein Degradation Proteasome->Degradation

Caption: General mechanism of action for a this compound-based PROTAC.

Hook_Effect cluster_0 Optimal PROTAC Concentration cluster_1 High PROTAC Concentration (Hook Effect) PROTAC1 PROTAC Ternary_Complex Productive Ternary Complex PROTAC1->Ternary_Complex Target1 Target Target1->Ternary_Complex E3_Ligase1 E3 Ligase E3_Ligase1->Ternary_Complex Degradation Degradation Ternary_Complex->Degradation Leads to Degradation PROTAC2 Excess PROTAC Binary_Target Non-productive Binary Complex (Target-PROTAC) PROTAC2->Binary_Target Binary_E3 Non-productive Binary Complex (E3-PROTAC) PROTAC2->Binary_E3 Target2 Target Target2->Binary_Target E3_Ligase2 E3 Ligase E3_Ligase2->Binary_E3 No_Degradation No/Reduced Degradation Binary_Target->No_Degradation Inhibits Degradation

Caption: The hook effect: productive vs. non-productive complex formation.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS KRAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation PROTAC VHL-recruiting KRAS PROTAC PROTAC->RAS Induces Degradation

Caption: VHL-recruiting PROTAC targeting KRAS to suppress MAPK signaling.

References

Technical Support Center: Optimizing PROTACs with (S,R,S)-AHPC-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-propargyl E3 ligase ligand. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to PROTAC stability and efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: (S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a crucial component in many PROTAC designs. The "propargyl" group provides an alkyne handle for "click chemistry," enabling a modular and efficient connection to a warhead via a linker. The overall stability of the final PROTAC molecule is critical because it directly impacts its pharmacokinetic profile, in vivo half-life, and ultimately, its therapeutic efficacy. Instability can lead to rapid clearance, reduced exposure to the target protein, and inconsistent experimental results.

Q2: What are the primary mechanisms of instability for PROTACs?

A2: PROTACs can exhibit instability through several mechanisms:

  • Metabolic Instability : Due to their large size, PROTACs are susceptible to "first-pass" metabolism by enzymes in the liver and blood, primarily Cytochrome P450s (CYPs). This can lead to oxidative degradation of the linker or the ligands.

  • Chemical Instability : Certain chemical bonds within the PROTAC, such as amides or esters, can be susceptible to hydrolysis under physiological pH conditions in aqueous solutions, leading to degradation and loss of activity.

  • Poor Physicochemical Properties : High molecular weight and lipophilicity can lead to low aqueous solubility and poor cell permeability. This can cause the PROTAC to aggregate or precipitate in assay buffers, reducing the effective concentration of the active molecule.

Q3: How does the linker component influence the stability of an (S,R,S)-AHPC-based PROTAC?

A3: The linker is a critical determinant of a PROTAC's stability and efficacy. Its composition, length, and rigidity significantly impact:

  • Metabolic Stability : The linker is often a primary site for metabolic modification. Long, flexible linkers like polyethylene (B3416737) glycol (PEG) chains can be more susceptible to enzymatic degradation, whereas more rigid structures like alkyl chains or cyclic moieties (e.g., piperazine) can enhance metabolic stability.

  • Ternary Complex Formation : The linker's length and flexibility dictate the geometry of the ternary complex (Target Protein-PROTAC-VHL). An optimal linker positions the target and VHL correctly for efficient ubiquitination, while a suboptimal linker can lead to an unstable or unproductive complex.

  • Physicochemical Properties : The linker's chemical makeup affects the PROTAC's solubility and permeability. Replacing a hydrophilic PEG linker with more lipophilic groups can decrease aqueous solubility but may improve cell permeability.

Troubleshooting Guide: Low Stability & Efficacy

This guide addresses common issues encountered during the development and testing of this compound based PROTACs.

Issue 1: PROTAC shows low degradation efficiency or is inactive in cellular assays.

This is a frequent challenge that requires systematic troubleshooting. The issue may lie with the compound's stability, its ability to engage its targets, or the formation of a productive ternary complex.

Troubleshooting Workflow: Low PROTAC Efficacy

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} enddot Caption: A logical workflow for troubleshooting lack of PROTAC activity.

Issue 2: PROTAC is active in vitro but has poor in vivo efficacy.

This often points to metabolic instability or poor pharmacokinetic (PK) properties. The compound is likely being cleared from the system before it can effectively degrade the target protein.

Strategies to Improve PROTAC Stability
  • Linker Modification : The linker is the most versatile component for optimization.

    • Incorporate Rigid Moieties : Replace flexible PEG units with more metabolically stable cyclic structures like piperazine, piperidine, or triazoles. Rigidity can also shield the PROTAC from enzymatic degradation.

    • Optimize Linker Length : Systematically synthesize and test PROTACs with varying linker lengths (e.g., alkyl chains of C4, C6, C8) to find the optimal balance between ternary complex formation and metabolic stability.

    • Change Linker Composition : If using a PEG linker, consider switching to an alkyl-based linker, which can be more resistant to oxidative metabolism.

  • Ligand Modification :

    • Introduce Blocking Groups : Identify metabolic "hotspots" on the (S,R,S)-AHPC ligand or the warhead using metabolite ID studies. Introduce metabolically inert groups, such as fluorine or deuterium, at these positions to block enzymatic modification.

  • Conformational Constraints :

    • Promote Intramolecular Hydrogen Bonds : Design the PROTAC to form internal hydrogen bonds. This can induce a more compact, "ball-like" structure that is less accessible to metabolic enzymes and may improve cell permeability.

Quantitative Data on Stability Enhancement

The following tables summarize hypothetical, yet representative, data illustrating how specific modifications can improve PROTAC stability and degradation potency.

Table 1: Impact of Linker Composition on Metabolic Stability

PROTAC IDE3 Ligase LigandLinker CompositionWarheadHalf-life (t½) in HLM (min)
PROTAC-01This compoundPEG4BRD4-L15
PROTAC-02This compoundC4 Alkyl ChainBRD4-L45
PROTAC-03This compoundPiperazine-C2-AlkylBRD4-L95

HLM: Human Liver Microsomes

Table 2: Effect of Linker Modification on Cellular Degradation Potency

PROTAC IDLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-01PEG48590
PROTAC-02C4 Alkyl Chain4095
PROTAC-03Piperazine-C2-Alkyl15>98

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Acetonitrile (B52724) with an internal standard (for quenching)

  • LC-MS/MS system

Methodology:

  • Preparation : Prepare a stock solution of the test PROTAC in DMSO.

  • Reaction Mixture : In a microcentrifuge tube, combine phosphate buffer, HLM, and the test PROTAC. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points : At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching : Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Preparation : Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis : Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis : Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining PROTAC versus time.

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} enddot Caption: Experimental workflow for the HLM metabolic stability assay.

Protocol 2: Cellular Target Degradation Assay (Western Blot)

Objective: To measure the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line expressing the target protein and VHL

  • Test PROTAC compound

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Methodology:

  • Cell Seeding : Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment : Treat cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO). Incubate for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis : Wash the cells with cold PBS and then lyse them with lysis buffer.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Wash again and add ECL substrate.

  • Imaging and Analysis : Visualize the protein bands using a chemiluminescence imager. Quantify the band intensity and normalize to the loading control to determine the percentage of protein degradation.

PROTAC_MoA

Technical Support Center: Purification Strategies for (S,R,S)-AHPC-propargyl Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-propargyl and its reaction products, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as VH032-propargyl, is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its primary application is in the synthesis of PROTACs. The propargyl group (an alkyne) allows for its conjugation to a target protein ligand via a "click chemistry" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3][4]

Q2: What are the most common purification techniques for the products of this compound reactions?

A2: The most common and effective purification methods for PROTACs and related molecules derived from this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC).[5] For intermediates, flash column chromatography is also frequently used. In some cases, crystallization can be a viable purification strategy.

Q3: What are the typical impurities I might encounter in my reaction mixture?

A3: Typical impurities include unreacted this compound, excess azide-containing target ligand, residual copper catalyst from the click reaction, and byproducts from side reactions. One common side reaction in CuAAC is the oxidative homocoupling of the alkyne (propargyl) group, leading to dimer formation. It is also important to consider the potential for diastereomers if the target protein ligand is also chiral.

Q4: My PROTAC shows low degradation activity. Could this be a purification issue?

A4: Yes, low purity of the final PROTAC can certainly lead to poor biological activity. Impurities can interfere with the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for degradation. It is crucial to thoroughly purify the final compound and characterize it by NMR and LC-MS to rule out impurities.[6] However, other factors such as poor cell permeability, inefficient ternary complex formation due to linker length, or using an inappropriate E3 ligase for the target cell line can also be the cause.[6]

Q5: I am observing a "hook effect" with my purified PROTAC. What is this and how can I be sure it's not a purity issue?

A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This is a known characteristic of PROTACs and is not typically related to purity. To confirm a hook effect, you should perform a wide dose-response experiment. If you observe a bell-shaped curve for target degradation, the hook effect is likely occurring.[6]

Troubleshooting Guides

Issue 1: Low Yield or Purity of the Final PROTAC Product
Possible Cause Solution
Incomplete Reaction Monitor the reaction progress closely using LC-MS. If the reaction has stalled, consider optimizing conditions (e.g., temperature, reaction time, catalyst concentration).
Side Reactions (e.g., Alkyne Dimerization) Perform the click reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative homocoupling.
Degradation of Starting Material or Product Ensure the stability of your starting materials and product under the reaction and workup conditions. The use of certain acids or bases during workup can sometimes lead to degradation.
Inefficient Purification Optimize the purification method. For RP-HPLC, this may involve screening different columns, mobile phases, and gradients. For SFC, adjusting the co-solvent, modifier, and pressure can improve separation.
Co-elution of Impurities If impurities are co-eluting with your product, consider an orthogonal purification method. For example, if you are using RP-HPLC, you could try SFC or a different stationary phase for the HPLC.
Issue 2: Difficulty in Separating the PROTAC from Starting Materials
Possible Cause Solution
Similar Polarity of Product and Starting Materials Optimize the chromatographic conditions to enhance selectivity. For RP-HPLC, try different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or additives (e.g., formic acid vs. trifluoroacetic acid). A shallower gradient can also improve resolution.[7][8]
Product is a Mixture of Diastereomers If your target ligand is chiral, the reaction product may be a mixture of diastereomers, which can be challenging to separate from each other and from starting materials. Chiral chromatography (both HPLC and SFC) is often necessary. Screening a variety of chiral stationary phases is recommended.[9]
Poor Peak Shape in HPLC Poor peak shape can hinder separation. Ensure your sample is fully dissolved in the mobile phase. For basic compounds, adding a small amount of acid to the mobile phase can improve peak shape. For acidic compounds, a basic modifier may be necessary.

Experimental Protocols

Protocol 1: General Preparative RP-HPLC Purification of a VHL-based PROTAC

This protocol is a general guideline and should be optimized for each specific PROTAC molecule.

  • Column Selection: A C18 stationary phase is a common starting point for PROTAC purification.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of DMSO or DMF, then dilute with the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.

  • Gradient Elution: A shallow gradient is often required to separate the PROTAC from closely eluting impurities. A typical starting gradient could be:

Time (min)% Mobile Phase B
020
3080
3580
3620
4020
  • Detection: Monitor the elution profile using a UV detector, typically at 254 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

  • Analysis and Post-Purification: Analyze the collected fractions by LC-MS to confirm the identity and purity of the product. Pool the pure fractions and remove the solvent by lyophilization.

Protocol 2: Chiral Supercritical Fluid Chromatography (SFC) for Diastereomer Separation

SFC is a powerful technique for separating chiral molecules and can be particularly useful for diastereomeric PROTACs.

  • Column Selection: A polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Co-solvent): Typically Methanol, Ethanol, or Isopropanol. Additives such as ammonium (B1175870) hydroxide (B78521) or trifluoroacetic acid may be used to improve peak shape.

  • Method Development: Screen different co-solvents and gradients to achieve optimal separation. An example isocratic method:

ParameterValue
Column Chiralpak IC (or similar)
Mobile Phase 4% Methanol with 25mM IBA in CO₂
Flow Rate 2.5 mL/min
Backpressure 150 bar
Temperature 40°C
  • Detection: Use a UV detector and, if available, a mass spectrometer (SFC-MS) for peak identification.

  • Fraction Collection: Collect the separated diastereomers.

  • Analysis: Confirm the purity and identity of each diastereomer by analytical chiral SFC and other analytical techniques.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Typical Stationary Phase Mobile Phase Advantages Disadvantages
RP-HPLC C18, C8Water/Acetonitrile or Water/Methanol with acid/base modifierWidely available, high resolution, robust.Can be time-consuming, uses large volumes of organic solvents, may not resolve all diastereomers.
SFC Chiral (e.g., polysaccharide-based), Silica, DiolSupercritical CO₂ with an organic co-solvent (e.g., Methanol)Fast, uses less organic solvent, excellent for chiral separations.[10]Requires specialized equipment, sample solubility can be a challenge.
Flash Chromatography Silica Gel, C18Hexanes/Ethyl Acetate, Dichloromethane/MethanolGood for crude purification of intermediates, can handle large sample loads.Lower resolution than HPLC, not suitable for final high-purity polishing.
Crystallization N/AVarious organic solvents and anti-solventsCan provide very high purity material, scalable.Not always feasible, can be time-consuming to develop a method, may result in low yield.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Click Reaction: This compound + Azide-Linker-Warhead crude_purification Crude Purification (e.g., Flash Chromatography) synthesis->crude_purification Crude Product final_purification Final Purification (RP-HPLC or SFC) crude_purification->final_purification Partially Purified Product analysis Purity & Identity Confirmation (LC-MS, NMR) final_purification->analysis Purified Fractions final_product final_product analysis->final_product Final PROTAC (>95% Purity)

Caption: A typical experimental workflow for the synthesis and purification of a PROTAC.

troubleshooting_logic start Low Purity after Initial Purification check_impurities Identify Impurities (LC-MS) start->check_impurities unreacted_sm Unreacted Starting Materials? check_impurities->unreacted_sm side_products Side Products (e.g., Dimer)? check_impurities->side_products optimize_hplc Optimize HPLC/SFC Method (Gradient, Mobile Phase, Column) unreacted_sm->optimize_hplc Yes optimize_reaction Optimize Reaction Conditions (Inert Atmosphere, Time) side_products->optimize_reaction Yes orthogonal_purification Use Orthogonal Purification (e.g., SFC if HPLC failed) optimize_hplc->orthogonal_purification Still Low Purity success High Purity Achieved optimize_hplc->success Success optimize_reaction->start Re-synthesize orthogonal_purification->success

Caption: A logical troubleshooting workflow for addressing low purity issues.

References

identifying and removing unreacted (S,R,S)-AHPC-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,R,S)-AHPC-propargyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing unreacted this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as VH032-propargyl, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It contains a terminal alkyne group, making it a valuable reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as the E3 ligase-binding moiety.[1][2]

Q2: Why is it crucial to remove unreacted this compound from my final product?

A2: The presence of unreacted this compound can interfere with downstream biological assays by competing with the PROTAC for binding to the VHL E3 ligase. This can lead to inaccurate measurements of your PROTAC's efficacy, such as its DC50 and Dmax values. Furthermore, for in vivo studies, the presence of unreacted starting material can lead to ambiguous pharmacokinetic and pharmacodynamic data. Therefore, ensuring the high purity of your final PROTAC is essential for reliable and reproducible results.

Q3: What are the common challenges encountered when trying to remove unreacted this compound?

A3: A common challenge is the potential for co-elution of the unreacted this compound with the desired PROTAC product during chromatographic purification, especially if the polarity of the two molecules is similar. Additionally, incomplete reaction conversion can lead to significant amounts of starting material that need to be removed.

Troubleshooting Guides

This section provides detailed guidance on identifying and removing unreacted this compound.

Issue 1: How can I monitor the progress of my click reaction to ensure complete consumption of this compound?

Solution:

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two effective techniques for monitoring the progress of your click reaction.

  • Thin-Layer Chromatography (TLC):

    • Protocol:

      • Prepare a TLC plate (e.g., silica (B1680970) gel 60 F254).

      • Spot the reaction mixture alongside standards of your starting materials (this compound and your azide-containing molecule).

      • Develop the TLC plate in an appropriate mobile phase. A common starting point is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (e.g., 95:5 v/v). The polarity can be adjusted based on your specific PROTAC.

      • Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate.

    • Interpretation: As the reaction proceeds, the spot corresponding to this compound should diminish in intensity, while a new, typically more polar spot corresponding to the PROTAC product will appear. The reaction is considered complete when the this compound spot is no longer visible.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Protocol:

      • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

      • Inject the sample into the LC-MS system. A reverse-phase C18 column is typically used.

      • Monitor the elution of reactants and products by UV absorbance and mass-to-charge ratio (m/z).

    • Interpretation: The peak corresponding to the mass of this compound (Exact Mass: 526.23) will decrease over time, while a new peak corresponding to the mass of your desired PROTAC will increase.

Issue 2: My reaction seems to be incomplete, and I have a significant amount of unreacted this compound. What should I do?

Solution:

Incomplete reactions can be due to several factors. Consider the following troubleshooting steps:

  • Reagent Stoichiometry: Ensure that you are using a slight excess (e.g., 1.1 to 1.5 equivalents) of one of the reactants, typically the less precious one, to drive the reaction to completion.

  • Catalyst Activity: The copper(I) catalyst is sensitive to oxidation. Ensure that a sufficient amount of a reducing agent, such as sodium ascorbate, is present to maintain the copper in its active Cu(I) state. It is recommended to use freshly prepared solutions of the catalyst and reducing agent.

  • Reaction Time and Temperature: Some click reactions may require longer reaction times or gentle heating to go to completion. Monitor the reaction over an extended period (e.g., up to 24 hours) before concluding that it is incomplete.

  • Solvent and Ligand: The choice of solvent and copper-stabilizing ligand (e.g., TBTA, THPTA) can significantly impact the reaction rate and yield. Ensure your chosen conditions are suitable for your specific substrates.

Issue 3: How do I effectively remove unreacted this compound from my final product?

Solution:

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying PROTACs and removing unreacted starting materials.

Experimental Protocol: Preparative RP-HPLC Purification

ParameterRecommendation
Column C18 stationary phase (e.g., 5 or 10 µm particle size)
Mobile Phase A Water with 0.1% trifluoroacetic acid (TFA) or formic acid (FA)
Mobile Phase B Acetonitrile (ACN) with 0.1% TFA or FA
Gradient A linear gradient of increasing Mobile Phase B (e.g., 20% to 80% B over 30 minutes). This will need to be optimized based on the polarity of your PROTAC.
Flow Rate Dependent on column diameter (e.g., 5-20 mL/min for a 20 mm ID column)
Detection UV absorbance at 254 nm and/or 280 nm

Workflow for Purification

PurificationWorkflow Crude Crude Reaction Mixture Concentrate Concentrate under reduced pressure Crude->Concentrate Dissolve Dissolve in minimal DMSO/DMF Concentrate->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject onto preparative HPLC Filter->Inject Collect Collect Fractions Inject->Collect Analyze Analyze Fractions by LC-MS Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize to obtain pure PROTAC Pool->Lyophilize SideReactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions AHPC This compound (Alkyne) PROTAC Desired PROTAC (Triazole Product) AHPC->PROTAC Cu(I), Azide Dimer Alkyne Homodimerization (Glaser Coupling) AHPC->Dimer Excess Cu(II), O2 Thiol Thiol-Alkyne Reaction (if thiols are present) AHPC->Thiol Free Thiols Azide Azide-containing molecule Azide->PROTAC

Caption: Desired reaction pathway and potential side reactions in CuAAC.

  • Alkyne Homodimerization (Glaser Coupling): This can occur in the presence of excess copper and oxygen. To minimize this, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use a sufficient amount of reducing agent.

  • Reaction with Thiols: If your azide-containing molecule also has a free thiol group, it may react with the alkyne. Protecting the thiol group before the click reaction may be necessary.

By following these guidelines, researchers can effectively monitor their reactions, troubleshoot common issues, and successfully purify their target PROTACs, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Enhancing Cell Permeability of Large Molecule PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cell permeability of large molecule Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guides

Issue: My PROTAC shows high biochemical potency but low cellular activity.

This is a common challenge, often attributed to poor cell permeability. PROTACs, with their high molecular weight and polar surface area, frequently fall "beyond the Rule of Five" (bRo5), hindering their ability to cross the cell membrane and reach intracellular targets.[1]

Troubleshooting Workflow:

start Low Cellular Activity Despite High Biochemical Potency check_perm Assess Cell Permeability (e.g., PAMPA, Caco-2) start->check_perm check_target Confirm Intracellular Target Engagement (e.g., NanoBRET) start->check_target low_perm Low Permeability Confirmed check_perm->low_perm low_engage Low Target Engagement Despite Adequate Permeability check_target->low_engage optimize Implement Permeability Enhancement Strategies low_perm->optimize troubleshoot_engage Troubleshoot Target Binding/Ternary Complex Formation low_engage->troubleshoot_engage reassess Re-evaluate Cellular Activity optimize->reassess troubleshoot_engage->reassess

Caption: Troubleshooting workflow for low PROTAC cellular activity.

Possible Solutions & Optimization Strategies:

  • Modify the Linker: The linker plays a crucial role in a PROTAC's physicochemical properties.

    • Replace polar linkers (e.g., PEG) with more rigid alkyl or phenyl linkers to potentially improve permeability.[2]

    • Introduce intramolecular hydrogen bonds to create a more compact, "chameleon-like" structure that can more easily traverse the cell membrane.[3]

    • Avoid multiple amide motifs in the linker to preserve permeability.[2]

  • Employ a Prodrug Strategy: Mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC. This can significantly increase bioavailability.[2][4]

  • Utilize Nanoparticle Delivery Systems: Encapsulating PROTACs in systems like lipid-based nanoparticles or polymeric micelles can overcome permeability barriers through endocytosis.[5][6]

  • Conjugate Cell-Penetrating Peptides (CPPs): Attaching CPPs can facilitate the translocation of PROTACs across the cell membrane.[7]

  • Amide-to-Ester Substitution: Replacing an amide bond with an ester can reduce the hydrogen bond donor count and improve permeability. However, this may impact stability.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties influencing PROTAC cell permeability?

A: Several properties are critical:

  • Molecular Weight (MW): PROTACs typically have high MWs (>800 Da), which negatively impacts passive diffusion.[1][4]

  • Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit membrane permeability.[1]

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): High numbers of HBDs and HBAs reduce permeability.[1]

  • Lipophilicity (LogP): An optimal LogP range is crucial. Too low, and the PROTAC won't enter the lipid bilayer; too high, and it may have poor aqueous solubility or become trapped in the membrane.[1]

  • Conformational Flexibility: The ability of a PROTAC to adopt a less polar conformation within the cell membrane can enhance its permeability.[9]

Q2: Which assays are recommended for quantifying PROTAC permeability?

A: Two standard assays are widely used:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability. It is cost-effective for early-stage screening.[10][11]

  • Caco-2 Permeability Assay: A cell-based assay using a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. This assay accounts for passive diffusion, active transport, and efflux.[2][10]

Q3: How can I confirm that my PROTAC is engaging its target inside the cell?

A: The NanoBRET™ Target Engagement Assay is a powerful tool for this. It allows for the quantitative measurement of PROTAC binding to its target E3 ligase in live cells, providing an "availability index" to rank the intracellular availability of different PROTACs.[4][12][13]

Q4: What is the "hook effect" and how can I avoid it?

A: The hook effect is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[3] To mitigate this, always perform a wide dose-response experiment to identify the optimal concentration range.[3]

Data Presentation

Table 1: Physicochemical Properties of Selected PROTACs and their Permeability

PROTACTarget LigandE3 Ligase LigandLinker TypeMW (Da)TPSA (Ų)HBDHBAPAMPA Papp (10-6 cm/s)Caco-2 Papp (A-B) (10-6 cm/s)Efflux Ratio
PROTAC 14 AR Ligand 3CereblonPEG950-1050>2004-6>15Low1.78.4
PROTAC 15 AR Ligand 3Cereblon (modified)PEG950-1050>2004-6>15Low<1.0-
PROTAC 20b AR LigandVHLAlkyl900-1000>2004-6>15Low0.35~1
MZ1 (21) BETVHLPEG~950~240414~0.06--
OMZ1 (25) BETVHLPEG (ester)~950~230314~0.6--

Data compiled from multiple sources for illustrative purposes.[2][11][14]

Table 2: Impact of Permeability Enhancement Strategies on PROTAC Delivery

StrategyPROTAC SystemFold Increase in Intracellular Concentration/PotencyReference
Chemical Endocytic Medicinal Chemistry (CEMC) CD36-targeting PROTACs7.7 to 22.3 times more drug inside cancer cells[12]
Amide-to-Ester Substitution OARV-771 vs. ARV-7711.5-fold increase in permeability[14]
Amide-to-Ester Substitution OMZ1 vs. MZ110-fold increase in permeability[14]
Nanoparticle Formulation MZ1-R9 nanocomplexEnhanced cellular uptake and BRD4 degradation[7]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a PROTAC.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_acceptor Prepare Acceptor Plate (PBS, pH 7.4) coat_membrane Coat Donor Plate Filter with Phospholipid Solution add_protac Add PROTAC Solution to Donor Plate coat_membrane->add_protac incubate Incubate Sandwich Plate (e.g., 5 hours, RT) add_protac->incubate measure Measure PROTAC Concentration in Both Plates (LC-MS/MS) incubate->measure calculate Calculate Apparent Permeability (Papp) measure->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Materials:

  • 96-well PAMPA sandwich plate (donor and acceptor plates)

  • Phospholipid solution (e.g., 2% DOPC in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds (10 mM in DMSO)

  • LC-MS/MS for analysis

Methodology:

  • Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Coat Donor Plate: Carefully coat the filter membrane of each well in the donor plate with 5 µL of the phospholipid solution.

  • Prepare Donor Solution: Dilute the 10 mM PROTAC stock solution in a suitable buffer to a final concentration of 10 µM.

  • Add Donor Solution: Add 200 µL of the PROTAC donor solution to each well of the coated donor plate.

  • Assemble and Incubate: Place the donor plate on top of the acceptor plate to form the "sandwich." Incubate at room temperature for 5 hours with gentle shaking.

  • Sample Collection and Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Papp): Calculate the apparent permeability coefficient using the appropriate formula, taking into account the concentrations, volumes, membrane area, and incubation time.

Caco-2 Permeability Assay

This protocol assesses both passive and active transport across a cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test PROTAC (e.g., 3 µM in HBSS)

  • LC-MS/MS for analysis

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Pre-incubation: Wash the cell monolayers with pre-warmed HBSS. Pre-incubate the cells with HBSS for 60 minutes at 37°C.

  • Permeability Assay (A to B):

    • Add the PROTAC solution (e.g., 3 µM in HBSS + 1% BSA) to the apical (A) side.

    • Add fresh HBSS + 1% BSA to the basolateral (B) side.

    • Incubate for 60 minutes at 37°C with gentle shaking.

    • Collect samples from the basolateral side at specified time points.

  • Permeability Assay (B to A):

    • Add the PROTAC solution to the basolateral (B) side.

    • Add fresh buffer to the apical (A) side.

    • Incubate and collect samples from the apical side.

  • Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the apparent permeability for both directions (Papp A-B and Papp B-A). The efflux ratio is calculated as Papp B-A / Papp A-B. An efflux ratio > 2 suggests active efflux.

NanoBRET™ Target Engagement Assay

This protocol quantifies PROTAC binding to a target E3 ligase in live cells.

Workflow Diagram:

start Transfect Cells with NanoLuc-E3 Ligase Fusion Vector plate_cells Plate Transfected Cells in 96-well Plate start->plate_cells add_tracer Add Fluorescent Tracer and PROTAC Dilutions plate_cells->add_tracer incubate Incubate at 37°C add_tracer->incubate add_substrate Add NanoBRET™ Nano-Glo® Substrate incubate->add_substrate read_bret Read BRET Signal on a Luminometer add_substrate->read_bret analyze Analyze Data to Determine Intracellular Affinity read_bret->analyze

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Materials:

  • HEK293 cells

  • Expression vector for NanoLuc®-E3 ligase fusion protein (e.g., NanoLuc®-VHL or NanoLuc®-CRBN)

  • Fluorescent tracer specific for the E3 ligase

  • Test PROTACs

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer capable of measuring BRET

Methodology:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-E3 ligase fusion vector and plate in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of the test PROTACs.

  • Tracer and Compound Addition: Add the fluorescent tracer and the PROTAC dilutions to the cells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours).

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • BRET Measurement: Read the donor (460 nm) and acceptor (610 nm) emission signals on a luminometer.

  • Data Analysis: Calculate the BRET ratio and plot against the PROTAC concentration to determine the IC50, which reflects the intracellular target engagement. To determine an "availability index," the assay is run in parallel with permeabilized cells (using digitonin) to establish a baseline for maximal target engagement.[12][15]

References

Technical Support Center: Linker Length Optimization for Improved Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content focuses on optimizing linker length in Proteolysis-Targeting Chimeras (PROTACs) to enhance the formation of a stable and productive ternary complex, a critical step for effective protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker's primary function is to bridge the POI and the E3 ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).[2] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1][3] The linker is not just a passive spacer; its length, composition, and attachment points are critical for the stability and productivity of the ternary complex.[3][4]

Q2: How does linker length impact PROTAC efficacy?

Linker length is a crucial parameter that requires careful optimization for each target and E3 ligase pair.[3] An optimal linker length is essential for efficient protein degradation for the following reasons:

  • Preventing Steric Hindrance: A linker that is too short can cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[2][3][5]

  • Ensuring Productive Ubiquitination: A linker that is too long might lead to the formation of unproductive ternary complexes where the lysine (B10760008) residues on the target protein are not correctly positioned for ubiquitination by the E2 ubiquitin-conjugating enzyme.[3][5] It can also result in an unstable complex due to excessive flexibility.[2]

The relationship between linker length and degradation efficacy is often non-linear, with a clear optimal length for maximal activity.[3]

Q3: What is the "hook effect" and how can linker design influence it?

The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at higher concentrations.[5] This occurs because high concentrations of the PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[4][5] A well-designed linker can help mitigate the hook effect by enhancing the stability of the ternary complex, a concept known as positive cooperativity, where the binding of the first protein increases the affinity for the second.[5]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments related to linker length optimization.

Problem 1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation in cells.

This is a common challenge that often points to issues with ternary complex formation or other properties of the PROTAC molecule.[5]

  • Possible Cause 1: Incorrect Linker Length or Rigidity.

    • Explanation: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[5]

    • Troubleshooting Step: Synthesize and test a series of PROTACs with varying linker lengths and rigidities. For example, use different numbers of polyethylene (B3416737) glycol (PEG) units or alkyl chains.[1][6]

  • Possible Cause 2: Unfavorable Ternary Complex Conformation.

    • Explanation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues are not accessible for ubiquitination.[5]

    • Troubleshooting Step: Employ biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to study the thermodynamics and kinetics of ternary complex formation.[7][8] Computational modeling can also provide insights into the possible conformations of the ternary complex.[9]

  • Possible Cause 3: Poor Physicochemical Properties.

    • Explanation: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[4][5]

    • Troubleshooting Step: Modify the linker to improve its physicochemical properties. For instance, incorporating more hydrophilic moieties like PEG can enhance solubility.[4]

Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its effective concentration range.

  • Possible Cause: Low Ternary Complex Cooperativity.

    • Explanation: The "hook effect" is more pronounced when the ternary complex is not significantly more stable than the binary complexes.[5]

    • Troubleshooting Step 1: Enhance Ternary Complex Cooperativity. A well-designed linker can create positive cooperativity. Systematically varying the linker length and composition can help identify a linker that promotes a more stable ternary complex.[5]

    • Troubleshooting Step 2: Modify Linker Flexibility. A more rigid linker can pre-organize the PROTAC for ternary complex formation, potentially increasing its stability.[10]

Quantitative Data on Linker Length Optimization

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize experimental data from various studies, highlighting the impact of linker length on degradation efficiency.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [11][12]

PROTACLinker Length (atoms)DC50 (Concentration for 50% degradation)Dmax (Maximum Degradation)
PROTAC 19> 100 µM< 20%
PROTAC 212~10 µM~60%
PROTAC 3 16 ~1 µM > 80%
PROTAC 419~25 µM~50%
PROTAC 521> 50 µM< 30%

Note: Data is illustrative and compiled from findings indicating a 16-atom linker was optimal for ERα degradation.[11][12]

Table 2: Impact of Linker Length on p38α Degradation [3]

PROTAC SeriesLinker Length (atoms)DC50 (nM) in Cancer Cell Lines
Compound A12500
Compound B14150
Compound C 16 50
Compound D18200
Compound E20>1000

Note: This table summarizes the trend observed in a study on p38α degradation, where a linker of intermediate length was most effective.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

1. Western Blot for Target Protein Degradation

  • Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[11]

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24, 48, 72 hours).[12]

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

  • Objective: To measure the binding affinities and kinetics of binary and ternary complex formation.[7][8][13]

  • Methodology:

    • Immobilization: Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.[13]

    • Binary Binding Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).[13]

    • Ternary Complex Analysis: To measure ternary complex formation, inject the PROTAC mixed with a near-saturating concentration of the target protein over the E3 ligase-coated chip.[13] The difference in binding response compared to the PROTAC alone indicates ternary complex formation.

    • Data Analysis: Analyze the sensorgrams using appropriate binding models to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity (α) can be calculated as the ratio of the binary KD to the ternary KD.[13]

3. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

  • Objective: To determine the thermodynamic parameters (ΔH, ΔS, KD) of binary and ternary complex formation.[7][8]

  • Methodology:

    • Sample Preparation: Prepare solutions of the protein (in the cell) and the ligand (in the syringe) in the same buffer to minimize heat of dilution effects.

    • Binary Titration: Titrate the PROTAC into a solution of either the target protein or the E3 ligase to determine the binary binding thermodynamics.

    • Ternary Complex Titration: To assess ternary complex formation, titrate the target protein into a solution containing a pre-formed complex of the PROTAC and the E3 ligase.

    • Data Analysis: Integrate the heat changes after each injection and fit the data to a suitable binding model to determine the stoichiometry (n), binding constant (Ka, from which KD is calculated), and enthalpy (ΔH) of binding. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

4. AlphaLISA for Ternary Complex Formation

  • Objective: To quantify the formation of the ternary complex in a high-throughput format.[1]

  • Methodology:

    • Reagent Preparation: Use tagged recombinant proteins (e.g., GST-tagged target protein and His-tagged E3 ligase).

    • Assay Setup: In a microplate, add the tagged target protein, tagged E3 ligase, and varying concentrations of the PROTAC.[1]

    • Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., streptavidin-coated, if the E3 ligase is biotinylated) to the wells.[1]

    • Incubation: Incubate the plate in the dark at room temperature to allow for complex formation and bead association.[1]

    • Signal Detection: When the ternary complex forms, the donor and acceptor beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light. Read the plate on an AlphaScreen-compatible reader.[1] The signal is proportional to the amount of ternary complex formed.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: Design & Synthesize PROTAC Library binary_assays Binary Binding Assays (e.g., SPR, ITC) start->binary_assays ternary_assays Ternary Complex Assays (e.g., SPR, AlphaLISA) binary_assays->ternary_assays Confirm binary binding cell_degradation Cell-Based Degradation Assays (Western Blot) ternary_assays->cell_degradation Assess ternary complex formation optimization Analyze Data & Optimize Linker cell_degradation->optimization Evaluate degradation efficiency (DC50, Dmax) optimization->start Iterate Design end Lead PROTAC Identified optimization->end Optimal Linker Found

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Troubleshooting_Workflow start Problem: Good Binary Binding, No Degradation check_ternary Assess Ternary Complex Formation (SPR, AlphaLISA) start->check_ternary no_ternary No/Weak Ternary Complex -> Linker Issue check_ternary->no_ternary No yes_ternary Ternary Complex Forms check_ternary->yes_ternary Yes optimize_linker Synthesize Linker Variants (Vary Length/Rigidity) no_ternary->optimize_linker check_properties Assess Permeability & Solubility yes_ternary->check_properties optimize_linker->start Re-evaluate poor_properties Poor Properties -> Linker Issue check_properties->poor_properties No good_properties Properties OK -> Unproductive Complex? check_properties->good_properties Yes modify_linker_props Modify Linker (e.g., add PEG) poor_properties->modify_linker_props modeling Computational Modeling & Structural Biology good_properties->modeling modify_linker_props->start Re-evaluate modeling->optimize_linker Inform Design

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

References

Validation & Comparative

A Comparative Analysis of (S,R,S)-AHPC-propargyl and Other VHL Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy and specificity of proteolysis-targeting chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a frequently exploited target for PROTAC development due to its well-defined substrate recognition and broad tissue expression.[1] This guide provides a comprehensive comparison of (S,R,S)-AHPC-propargyl, a versatile VHL ligand, with other notable VHL ligands, supported by experimental data and detailed methodologies to inform rational PROTAC design.

This compound, also known as VH032-propargyl, belongs to the well-established class of hydroxyproline-based VHL ligands.[2][3][4] The core (S,R,S)-AHPC ((2S,4R)-1-((S)-2-(1-acetamido-1,2,2-trimethylpropyl)-N-(4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxamido)-4-hydroxy-2,5-dioxopyrrolidine-1-yl)methyl) structure is a potent binder to the VHL protein. The propargyl group serves as a convenient chemical handle for "click chemistry," enabling the efficient and modular synthesis of PROTACs.[2][3][4]

Comparative Performance of VHL Ligands

The binding affinity of the VHL ligand is a crucial parameter that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency of target protein degradation.[5] Below is a comparison of the binding affinities of this compound's parent molecule, VH032, and other representative VHL ligands.

LigandStructureBinding Affinity (Kd) to VHLAssay Method
VH032 (S,R,S)-AHPC core185 nM[6][7]Isothermal Titration Calorimetry (ITC)
VH101 Modified (S,R,S)-AHPC44 nM[8]Not Specified
Ligand 14a (3S,4S)-F-Hyp containing~370 nM (within two-fold of VH032)[6]Isothermal Titration Calorimetry (ITC)
Ligand 14b (3R,4S)-F-Hyp containing~3.7 µM (almost 20-fold lower than VH032)[6]Isothermal Titration Calorimetry (ITC)
VHL-IN-1 Non-AHPC based37 nM[3]Not Specified

Note: The binding affinity of this compound is expected to be comparable to its parent compound, VH032, as the propargyl group is typically attached at a position that does not significantly interfere with VHL binding.

Signaling Pathways and Experimental Workflows

The mechanism of action of VHL-recruiting PROTACs involves hijacking the natural ubiquitin-proteasome system to induce the degradation of a target protein. The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating VHL ligands and their corresponding PROTACs.

VHL_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) VHL VHL E3 Ligase Complex PROTAC->VHL Binds POI Protein of Interest (POI) PROTAC->POI Binds Ternary_Complex POI-PROTAC-VHL Ternary Complex VHL->Ternary_Complex POI->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway via VHL recruitment.

Experimental_Workflow cluster_1 VHL Ligand & PROTAC Evaluation Workflow Ligand_Synthesis 1. Ligand/PROTAC Synthesis (e.g., using this compound) Binding_Assay 2. VHL Binding Affinity Assay (FP, SPR, ITC) Ligand_Synthesis->Binding_Assay Ternary_Complex_Assay 3. Ternary Complex Formation Assay (NanoBRET, SPR) Binding_Assay->Ternary_Complex_Assay Degradation_Assay 4. Cellular Degradation Assay (Western Blot, In-Cell ELISA) Ternary_Complex_Assay->Degradation_Assay Functional_Assay 5. Downstream Functional Assay (e.g., Cell Viability, Reporter Gene) Degradation_Assay->Functional_Assay

Caption: General experimental workflow for VHL ligand and PROTAC evaluation.

Experimental Protocols

Accurate and reproducible experimental data are paramount for the comparative evaluation of VHL ligands. The following sections detail the methodologies for key assays.

VHL Ligand Binding Assays

1. Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand (tracer) by a test compound.[9][10]

  • Materials:

    • Recombinant VHL protein complex (e.g., VCB complex: VHL, Elongin B, Elongin C).

    • Fluorescently labeled VHL ligand (e.g., BDY FL VH032).[9][10]

    • Test compounds (e.g., this compound).

    • Assay buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA).[11]

    • Black, low-volume microplates.

    • Plate reader with fluorescence polarization capabilities.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a microplate, add the VHL protein complex and the fluorescent tracer at optimized concentrations.

    • Add the test compound dilutions to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.[9][12]

    • Measure the fluorescence polarization of each well using the plate reader.

    • Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Surface Plasmon Resonance (SPR)

SPR measures the real-time binding kinetics and affinity of a ligand to an immobilized protein.[13][14]

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5, streptavidin-coated).

    • Recombinant VHL protein complex (biotinylated for streptavidin capture).[15]

    • Test compounds.

    • Running buffer (e.g., HBS-EP+).

    • Immobilization and regeneration solutions.

  • Procedure:

    • Immobilize the VHL protein complex onto the sensor chip surface.

    • Prepare a series of concentrations of the test compound in running buffer.

    • Inject the test compound solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to observe association and dissociation phases.

    • Regenerate the sensor surface between injections.

    • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[14]

3. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

  • Materials:

    • Isothermal titration calorimeter.

    • Recombinant VHL protein complex.

    • Test compounds.

    • Identical buffer for both protein and ligand solutions.

  • Procedure:

    • Prepare the VHL protein solution in the sample cell and the test compound solution in the injection syringe, both in the same buffer.

    • Perform a series of small, sequential injections of the test compound into the protein solution.

    • Measure the heat released or absorbed after each injection.

    • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Ternary Complex Formation Assay

NanoBRET™ Ternary Complex Assay

This live-cell assay measures the proximity-induced bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a HaloTag®-labeled E3 ligase upon the addition of a PROTAC.[1][16][17]

  • Materials:

    • Cells expressing the NanoLuc®-tagged protein of interest and HaloTag®-VHL.

    • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.

    • PROTAC of interest.

    • Plate reader capable of measuring luminescence and filtered fluorescence.

  • Procedure:

    • Seed the engineered cells in a white, low-volume microplate.

    • Treat the cells with the HaloTag® NanoBRET™ 618 Ligand.

    • Add serial dilutions of the PROTAC to the cells and incubate.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals.

    • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Cellular Protein Degradation Assay

Western Blot

Western blotting is a standard technique to quantify the levels of a specific protein in cell lysates after treatment with a PROTAC.[18][19][20]

  • Materials:

    • Cell line of interest.

    • PROTAC compound.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • SDS-PAGE gels and electrophoresis apparatus.

    • Transfer apparatus and membranes (PVDF or nitrocellulose).

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Treat cells with varying concentrations of the PROTAC for a specific duration (e.g., 24 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[18]

References

A Head-to-Head Comparison of (S,R,S)-AHPC-propargyl and (S,R,S)-AHPC-amine for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to VHL Ligand Selection for Targeted Protein Degradation

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the ligand that recruits an E3 ubiquitin ligase. Among the most utilized E3 ligases is the von Hippel-Lindau (VHL) protein complex. The (S,R,S)-AHPC scaffold is a potent VHL ligand, and its derivatives, notably (S,R,S)-AHPC-propargyl and (S,R,S)-AHPC-amine, offer distinct synthetic handles for PROTAC assembly.[1]

This guide provides a comprehensive comparison of these two key VHL ligands, focusing on their respective conjugation chemistries, performance implications, and the experimental data underpinning their use. The choice between a propargyl and an amine handle dictates the entire synthetic strategy for PROTAC construction and can influence the final properties of the degrader molecule.

At a Glance: Amide Coupling vs. Click Chemistry

The fundamental difference between using (S,R,S)-AHPC-amine and this compound lies in the chemical reaction employed to attach the VHL ligand to the linker, which is then connected to the target protein binder (warhead).

  • (S,R,S)-AHPC-amine is utilized in traditional amide bond formation . The terminal amine group reacts with a carboxylic acid on the linker or warhead, typically activated with coupling reagents like HATU or HOBt, to form a stable amide bond.[2] This method is robust and well-established in medicinal chemistry.

  • This compound features a terminal alkyne group, making it a perfect substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry".[3] This reaction joins the propargyl group with an azide-functionalized linker or warhead to form a highly stable triazole ring. This approach is prized for its high efficiency, modularity, and mild reaction conditions.[4]

Feature(S,R,S)-AHPC-amine (Amide Coupling)This compound (Click Chemistry)
Reaction Type Amide bond formationCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Functional Groups Amine + Carboxylic Acid (or activated ester)Alkyne + Azide
Resulting Linkage Amide (-CO-NH-)1,2,3-Triazole
Key Advantages - Well-understood, robust chemistry- Amide bond mimics peptide bonds- High efficiency and yield- Modular and suitable for library synthesis- Mild, bio-orthogonal reaction conditions
Considerations - Requires coupling reagents, which can complicate purification- Reaction conditions can be harsh for sensitive substrates- Requires a copper catalyst, which may need to be removed- The resulting triazole ring is rigid and can influence PROTAC conformation

Performance Data: A Comparative Overview

However, we can analyze representative data from various studies to understand the performance of PROTACs synthesized using these two general strategies. The following tables summarize the degradation performance (DC50 and Dmax) of VHL-recruiting PROTACs employing either an amide or a triazole linkage.

Disclaimer: The following data is compiled from different studies and should not be interpreted as a direct comparison of potency. Variations in experimental conditions, target proteins, and cell lines significantly impact the results.

Table 1: Representative Performance of VHL-based PROTACs with Amide Linkers

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)
AHPC(Me)-C6-NH2 derivedFBXO22Jurkat77>95
NR-11cp38αMDA-MB-231~100>90
GP262PI3Kγ / mTORMDA-MB-23142.2 / 45.4~89 / ~75

Table 2: Representative Performance of VHL-based PROTACs with Triazole Linkers (Click Chemistry)

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)
CDK9 Degrader 21CDK9MOLM-1311>95
VHL-based BRD4 DegraderBRD4H661<500Not specified
SZUH208HDAC8A549Not specifiedNot specified

From the available data, both amide-linked and triazole-linked VHL-based PROTACs can achieve potent, nanomolar degradation of their respective targets. The choice of linker chemistry is a critical parameter that must be optimized for each specific PROTAC design.[5] The rigidity of the triazole linker, for instance, can be advantageous in some cases by pre-organizing the PROTAC into a favorable conformation for ternary complex formation, but detrimental in others.[6]

Visualizing the Pathways and Processes

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) POI Protein of Interest (POI) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL recruits Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Synthesis_Workflows cluster_amine (S,R,S)-AHPC-amine Workflow (Amide Coupling) cluster_propargyl This compound Workflow (Click Chemistry) Amine_Ligand (S,R,S)-AHPC-amine Coupling Amide Coupling (e.g., HATU, DIPEA) Amine_Ligand->Coupling Linker_Acid Linker-COOH Linker_Acid->Coupling Warhead Warhead Warhead->Linker_Acid Previous Step PROTAC_Amide Final PROTAC (Amide Linkage) Coupling->PROTAC_Amide Propargyl_Ligand This compound Click CuAAC Click Reaction (e.g., Cu(I), base) Propargyl_Ligand->Click Linker_Azide Linker-N3 Linker_Azide->Click Warhead2 Warhead Warhead2->Linker_Azide Previous Step PROTAC_Triazole Final PROTAC (Triazole Linkage) Click->PROTAC_Triazole

Caption: Comparative synthetic workflows for PROTAC assembly.

Decision_Tree Start Choice of Synthetic Strategy Question1 Need for rapid library synthesis? Start->Question1 Question2 Substrate sensitive to coupling reagents? Question1->Question2 No Propargyl Use this compound (Click Chemistry) Question1->Propargyl Yes Question3 Is linker rigidity desirable? Question2->Question3 No Question2->Propargyl Yes Question3->Propargyl Yes Amine Use (S,R,S)-AHPC-amine (Amide Coupling) Question3->Amine No / Flexible linker needed

Caption: Logical considerations for choosing a synthetic strategy.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful evaluation of PROTACs. Below are methodologies for key assays.

Western Blotting for Protein Degradation (DC50/Dmax Determination)

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation percentage).

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the binding kinetics and affinity of binary and ternary complexes in real-time.

  • Immobilization of E3 Ligase:

    • Immobilize a biotinylated VHL E3 ligase complex onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • To measure the PROTAC-VHL interaction, inject a series of concentrations of the PROTAC over the immobilized VHL surface and measure the binding response.

    • To measure the PROTAC-target protein interaction, a similar experiment can be performed by immobilizing the target protein.

  • Ternary Complex Analysis:

    • Inject a constant, saturating concentration of the PROTAC over the VHL-functionalized surface to form the VHL-PROTAC binary complex.

    • Immediately follow with injections of varying concentrations of the target protein to measure the formation of the VHL-PROTAC-target protein ternary complex.

    • Alternatively, pre-incubate varying concentrations of the PROTAC with a constant concentration of the target protein and inject the mixture over the VHL surface.

  • Data Analysis:

    • Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each interaction.

    • Calculate the cooperativity (α) of ternary complex formation by comparing the binding affinity of the target protein to the VHL-PROTAC complex versus its affinity to the PROTAC alone. An α value greater than 1 indicates positive cooperativity, which is often a hallmark of a productive PROTAC.

Fluorescence Polarization (FP) for Binding Affinity

FP is a solution-based technique used to measure molecular interactions. It is particularly useful for assessing the binding of a PROTAC to its target protein or E3 ligase.

  • Assay Setup:

    • A fluorescently labeled tracer (e.g., a fluorescent derivative of a known binder for the target protein) is used.

    • The assay is performed in a microplate format (e.g., 384-well).

  • Competition Binding Experiment:

    • Add a fixed concentration of the target protein and the fluorescent tracer to the wells.

    • Add a serial dilution of the unlabeled PROTAC.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters. When the fluorescent tracer is bound to the larger protein, its rotation is slower, resulting in a higher polarization value. The unlabeled PROTAC will compete with the tracer for binding, causing a decrease in polarization.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the concentration of the PROTAC.

    • Fit the data to a competition binding model to determine the IC50 value, which can then be used to calculate the binding affinity (Ki) of the PROTAC for the target protein.

Conclusion

Both (S,R,S)-AHPC-amine and this compound are highly effective VHL ligands for the synthesis of potent PROTACs. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific goals of the research program.

  • The (S,R,S)-AHPC-amine approach , relying on traditional amide coupling, is a dependable and well-trodden path, ideal for the synthesis of a specific, well-defined PROTAC molecule.

  • The this compound approach , leveraging the power of click chemistry, offers unparalleled efficiency and modularity, making it the preferred method for generating libraries of PROTACs for rapid optimization of linkers and warheads.[7]

Ultimately, the optimal PROTAC design requires empirical testing, and having both synthetic strategies available in the medicinal chemist's toolbox provides the versatility needed to tackle the complexities of targeted protein degradation.

References

Validating Ternary Complex Formation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental validation of PROTAC-induced ternary complexes, comparing established E3 ligase ligands and outlining key methodologies for robust and reliable data generation.

In the rapidly evolving field of targeted protein degradation, the formation of a stable ternary complex—comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is the linchpin for successful degradation. The validation and characterization of this complex are therefore critical steps in the development of novel degraders. This guide provides a comparative overview of methodologies to validate ternary complex formation, with a focus on widely used E3 ligase ligands for Cereblon (CRBN) and the von Hippel-Lindau (VHL) protein. While direct comparative data for the specific molecule (S,R,S)-AHPC-propargyl is not extensively available in the public domain, this guide will use established alternative ligands to illustrate the principles and techniques of ternary complex validation.

The Central Role of the E3 Ligase Ligand

The choice of E3 ligase and its corresponding ligand is a crucial determinant of a PROTAC's efficacy and selectivity. The two most exploited E3 ligases in PROTAC design are CRBN and VHL. Ligands for these ligases, such as derivatives of thalidomide (B1683933) for CRBN and molecules based on a hydroxyproline (B1673980) motif for VHL, have been extensively studied and optimized.[1][2][3][4] These ligands serve as the anchor for the E3 ligase, bringing it into proximity with the target protein bound by the other end of the PROTAC molecule.

The chemical structure and properties of the E3 ligase ligand, as well as the linker connecting it to the target-binding warhead, significantly influence the stability and conformation of the resulting ternary complex.[5][6] Therefore, rigorous experimental validation is essential to confirm that a designed PROTAC can effectively induce the formation of a productive ternary complex.

Comparative Overview of E3 Ligase Ligands for Ternary Complex Formation

The selection of an E3 ligase ligand can impact a PROTAC's properties, including its degradation efficiency, potential for off-target effects (neo-substrate degradation for CRBN ligands), and physicochemical characteristics.[][8] The following table summarizes key features of commonly used CRBN and VHL ligands.

E3 Ligase Ligand ClassCommon ExamplesKey CharacteristicsConsiderations for Ternary Complex Formation
Cereblon (CRBN) Ligands Thalidomide, Pomalidomide, Lenalidomide DerivativesSmaller molecular weight, generally leading to better drug-like properties for the PROTAC.[]Can induce degradation of neo-substrates, which can be an off-target effect or a desired therapeutic outcome.[5][] Linker attachment point can influence stability and neo-substrate profile.[5]
Von Hippel-Lindau (VHL) Ligands Based on a (R)-hydroxyproline motif (e.g., VH032)Generally larger and more polar, which can present challenges for cell permeability and oral bioavailability.[2][9]Often exhibit high-affinity binding and can lead to potent degraders.[3][4] The hydroxyproline motif is crucial for VHL recognition.[2]

Key Experimental Techniques for Validating Ternary Complex Formation

A multi-faceted approach employing a combination of biophysical and cellular assays is recommended for the comprehensive validation of ternary complex formation.

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[10][11] It is a gold-standard method for quantifying the formation of the ternary complex and determining the cooperativity of binding.

Experimental Workflow:

cluster_0 SPR Experimental Workflow Immobilize E3 Ligase Immobilize E3 Ligase Inject PROTAC Inject PROTAC Immobilize E3 Ligase->Inject PROTAC Step 1 Inject Target Protein Inject Target Protein Inject PROTAC->Inject Target Protein Step 2 Measure Binding Measure Binding Inject Target Protein->Measure Binding Step 3 Calculate Kinetics Calculate Kinetics Measure Binding->Calculate Kinetics Step 4

Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) assay to measure ternary complex formation.

Experimental Protocol (General):

  • Immobilization: The E3 ligase (e.g., VHL-ElonginB-ElonginC complex) is immobilized on the surface of an SPR sensor chip.

  • Binary Interaction: The PROTAC is injected over the surface to measure its binary interaction with the E3 ligase.

  • Ternary Complex Formation: The PROTAC is then injected along with the target protein in solution. An increase in the SPR signal compared to the binary interaction indicates the formation of the ternary complex.[11]

  • Data Analysis: The binding data is fitted to kinetic models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both the binary and ternary interactions. Cooperativity (α) is calculated as the ratio of the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein.

Quantitative Data Example (Hypothetical):

PROTACE3 Ligase LigandTarget ProteinBinary KD (PROTAC to E3) (nM)Ternary KD (nM)Cooperativity (α)
PROTAC AVHL-basedBRD41001010
PROTAC BCRBN-basedBRD4200504
PROTAC CVHL-basedKinase X1501501
Co-Immunoprecipitation (Co-IP) and Pull-Down Assays

Co-IP and pull-down assays are fundamental biochemical techniques used to demonstrate protein-protein interactions within a cellular context (Co-IP) or in vitro (pull-down).[12][13]

Experimental Workflow:

cluster_1 Co-IP/Pull-Down Workflow Cell Lysis/Protein Mixture Cell Lysis/Protein Mixture Incubate with Bait Antibody/Tagged Protein Incubate with Bait Antibody/Tagged Protein Cell Lysis/Protein Mixture->Incubate with Bait Antibody/Tagged Protein Capture on Beads Capture on Beads Incubate with Bait Antibody/Tagged Protein->Capture on Beads Wash Wash Capture on Beads->Wash Elute Elute Wash->Elute Western Blot Western Blot Elute->Western Blot

Caption: A general workflow for Co-Immunoprecipitation (Co-IP) or Pull-Down assays.

Experimental Protocol (General Co-IP):

  • Cell Treatment: Cells are treated with the PROTAC molecule or a vehicle control.

  • Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: An antibody specific to the target protein (or a tag on the protein) is added to the cell lysate and incubated to form an antibody-antigen complex.

  • Capture: Protein A/G beads are used to capture the antibody-protein complex.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the captured proteins are then eluted.

  • Detection: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the E3 ligase to detect its presence in the complex.

Proximity-Based Assays (NanoBRET™, FRET)

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques to monitor protein-protein interactions in living cells.[14][15] The NanoBRET™ assay, in particular, has been widely adopted for studying PROTAC-induced ternary complex formation.

Signaling Pathway Diagram:

cluster_2 NanoBRET Assay Principle Target-NanoLuc Target Protein (NanoLuc Fusion) PROTAC PROTAC Target-NanoLuc->PROTAC Energy Transfer Energy Transfer Target-NanoLuc->Energy Transfer Bioluminescence E3-HaloTag E3 Ligase (HaloTag Fusion) E3-HaloTag->PROTAC Energy Transfer->E3-HaloTag Energy Transfer (if in proximity)

Caption: The principle of the NanoBRET™ assay for detecting PROTAC-induced ternary complex formation.

Experimental Protocol (General NanoBRET™):

  • Cell Engineering: Cells are engineered to express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

  • Labeling: The HaloTag® is labeled with a fluorescent ligand.

  • PROTAC Treatment: The cells are treated with varying concentrations of the PROTAC.

  • Signal Detection: The NanoLuc® substrate is added, and the bioluminescent signal from the donor (NanoLuc®) and the fluorescent signal from the acceptor (HaloTag® ligand) are measured.

  • Data Analysis: The BRET ratio is calculated, which is the ratio of the acceptor emission to the donor emission. An increase in the BRET ratio indicates proximity between the target protein and the E3 ligase, confirming ternary complex formation.

Quantitative Data Example (Hypothetical):

PROTACE3 Ligase LigandTarget ProteinEC50 for Ternary Complex Formation (nM)Max BRET Ratio
PROTAC AVHL-basedBRD4500.8
PROTAC BCRBN-basedBRD41000.6
PROTAC CVHL-basedKinase X>10000.1 (no significant formation)

Conclusion

The validation of ternary complex formation is a cornerstone of modern drug discovery in the field of targeted protein degradation. While the specific molecule this compound may represent a novel chemical entity, the principles and methodologies for validating its ability to form a ternary complex remain the same. By employing a suite of robust biophysical and cellular assays, researchers can gain a comprehensive understanding of the interactions between their PROTAC, the target protein, and the E3 ligase. This detailed characterization is essential for optimizing PROTAC design, ensuring on-target activity, and ultimately developing effective and safe protein-degrading therapeutics. The use of well-established E3 ligase ligands for CRBN and VHL provides a valuable framework and benchmark for the evaluation of new chemical matter in this exciting therapeutic modality.

References

A Researcher's Guide to Biophysical Assays for PROTAC Ternary Complex Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the formation of a stable ternary complex consisting of the PROTAC, the target protein, and an E3 ligase is a critical step in the development of effective protein degraders. This guide provides a comparative overview of key biophysical assays used for this purpose, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid in assay selection and implementation.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target, marking it for degradation by the proteasome. The formation of a stable and cooperative ternary complex is a prerequisite for efficient protein degradation.[1][] Therefore, robust biophysical methods are essential to characterize these interactions and guide the optimization of PROTAC design.

This guide compares four widely used biophysical assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Time-Resolved Förster Resonance Energy Transfer (TR-FRET), and Proximity Ligation Assay (PLA). Each of these techniques offers unique advantages and provides complementary information regarding the binding affinity, kinetics, thermodynamics, and in-cellulo confirmation of the ternary complex.

Comparative Analysis of Biophysical Assays

The choice of a suitable biophysical assay depends on several factors, including the specific research question, the availability of purified proteins, and the desired throughput. The following table summarizes key quantitative parameters obtained from different assays for various PROTACs, providing a snapshot of their performance characteristics.

PROTACTargetE3 LigaseAssayBinary KD (PROTAC to Target)Binary KD (PROTAC to E3)Ternary KDCooperativity (α)Reference
MZ1 Brd4BD2VHLSPR1 nM29 nM4 nM26[3][4]
Brd4BD2VHLITC4 nM66 nM-15[3][4]
AT1 Brd4BD2VHLSPR--13 nM10[3]
MZP55 Brd4BD2VHLSPR--2.4 µM<1[3][5]
MZP61 Brd4BD2VHLSPR--1.3 µM<1[3][5]
dBET1 BRD2(BD1)CRBNTR-FRET--EC50 = 412 nM-[6]
PROTAC BET Degrader-1 BRD2(BD1)CRBNTR-FRET--EC50 = 4.1 nM-[6]
PROTAC BET Degrader-2 BRD2(BD1)CRBNTR-FRET--EC50 = 12.3 nM-[6]

Note: KD (Dissociation Constant) is a measure of binding affinity, with lower values indicating stronger binding. Cooperativity (α) is the factor by which the affinity of one binding event is altered by the other. An α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component. EC50 in TR-FRET assays represents the concentration of PROTAC required to achieve 50% of the maximal ternary complex formation signal.

Signaling Pathway and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the PROTAC-mediated protein degradation pathway and the workflows of the discussed biophysical assays.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ub_Target Ubiquitinated Target Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

SPR_Workflow cluster_spr Surface Plasmon Resonance (SPR) Workflow Immobilize 1. Immobilize E3 Ligase on Sensor Chip Inject_Binary 2a. Inject PROTAC (Binary Binding) Immobilize->Inject_Binary Inject_Ternary 2b. Inject PROTAC + Target Protein (Ternary Binding) Immobilize->Inject_Ternary Detect 3. Detect Change in Refractive Index (RU) Inject_Binary->Detect Inject_Ternary->Detect Analyze 4. Analyze Sensorgram (ka, kd, KD) Detect->Analyze

Caption: SPR experimental workflow for ternary complex analysis.

ITC_Workflow cluster_itc Isothermal Titration Calorimetry (ITC) Workflow Load_Cell 1. Load Target Protein + E3 Ligase into Sample Cell Titrate 3. Titrate PROTAC into Sample Cell Load_Cell->Titrate Load_Syringe 2. Load PROTAC into Syringe Load_Syringe->Titrate Measure_Heat 4. Measure Heat Change (ΔH) Titrate->Measure_Heat Analyze 5. Analyze Data (KD, ΔH, ΔS, n) Measure_Heat->Analyze TR_FRET_Workflow cluster_trfret Time-Resolved FRET (TR-FRET) Workflow Label_Proteins 1. Label Target Protein (Donor) and E3 Ligase (Acceptor) Incubate 2. Incubate Labeled Proteins with PROTAC Label_Proteins->Incubate Excite 3. Excite Donor Fluorophore Incubate->Excite Measure_Emission 4. Measure Donor and Acceptor Emission Excite->Measure_Emission Calculate_Ratio 5. Calculate TR-FRET Ratio Measure_Emission->Calculate_Ratio PLA_Workflow cluster_pla Proximity Ligation Assay (PLA) Workflow Treat_Cells 1. Treat Cells with PROTAC Fix_Permeabilize 2. Fix and Permeabilize Cells Treat_Cells->Fix_Permeabilize Primary_Ab 3. Add Primary Antibodies (anti-Target, anti-E3) Fix_Permeabilize->Primary_Ab PLA_Probes 4. Add PLA Probes (Oligonucleotide-conjugated secondary antibodies) Primary_Ab->PLA_Probes Ligation_Amplification 5. Ligation and Rolling Circle Amplification PLA_Probes->Ligation_Amplification Detection 6. Add Fluorescent Probes and Visualize Ligation_Amplification->Detection

References

A Head-to-Head Battle for Protein Degradation: (S,R,S)-AHPC-propargyl (VHL-based) vs. Cereblon-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of E3 ligase recruiter is a critical design element in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of two of the most widely utilized E3 ligase recruiters: Von Hippel-Lindau (VHL) ligands, often synthesized using the versatile (S,R,S)-AHPC-propargyl building block, and ligands for Cereblon (CRBN). We will delve into their mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for evaluating these powerful research tools.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[1] They consist of a ligand that binds to the POI, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] The choice between recruiting the VHL or CRBN E3 ligase can significantly impact a PROTAC's degradation efficiency, target scope, and potential for off-target effects.

Mechanism of Action: A Tale of Two Ligases

Both VHL and CRBN are components of Cullin-RING E3 ubiquitin ligase (CRL) complexes. However, they exhibit key differences in their cellular localization and substrate recognition, which can influence PROTAC efficacy.

This compound-based PROTACs recruit the VHL E3 ligase complex (CRL2VHL). This compound is a popular synthetic building block that contains a VHL ligand and a propargyl group for "click" chemistry, allowing for the straightforward attachment of a POI ligand.[4] VHL is predominantly located in the cytoplasm, although it can shuttle to the nucleus.[5]

Cereblon-based PROTACs recruit the CRBN E3 ligase complex (CRL4CRBN).[1] CRBN is primarily found in the nucleus.[6] This differential localization can be a key factor in designing PROTACs for nuclear versus cytoplasmic targets.

cluster_vhl VHL-based PROTAC cluster_crbn Cereblon-based PROTAC VHL_PROTAC (S,R,S)-AHPC-based PROTAC POI_cyto Target Protein (Cytoplasmic) VHL_PROTAC->POI_cyto VHL_E3 VHL E3 Ligase VHL_PROTAC->VHL_E3 Ternary_VHL Ternary Complex (POI-PROTAC-VHL) POI_cyto->Ternary_VHL VHL_E3->Ternary_VHL Ub_VHL Ubiquitination Ternary_VHL->Ub_VHL Proteasome_VHL 26S Proteasome Ub_VHL->Proteasome_VHL Degradation_VHL Target Protein Degradation Proteasome_VHL->Degradation_VHL CRBN_PROTAC Cereblon-based PROTAC POI_nuclear Target Protein (Nuclear) CRBN_PROTAC->POI_nuclear CRBN_E3 CRBN E3 Ligase CRBN_PROTAC->CRBN_E3 Ternary_CRBN Ternary Complex (POI-PROTAC-CRBN) POI_nuclear->Ternary_CRBN CRBN_E3->Ternary_CRBN Ub_CRBN Ubiquitination Ternary_CRBN->Ub_CRBN Proteasome_CRBN 26S Proteasome Ub_CRBN->Proteasome_CRBN Degradation_CRBN Target Protein Degradation Proteasome_CRBN->Degradation_CRBN

PROTAC Mechanism of Action

Quantitative Efficacy Data: A Comparative Overview

The efficacy of a PROTAC is primarily determined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following tables summarize representative data for VHL- and CRBN-based PROTACs targeting the same protein, Bromodomain-containing protein 4 (BRD4), a well-studied target in oncology.

It is important to note that the data presented below is compiled from different studies and experimental conditions may vary. A direct head-to-head comparison in the same experimental setup is the gold standard for evaluating relative efficacy.

Table 1: Efficacy of VHL-based BRD4 PROTACs

PROTAC NameCell LineDC50DmaxReference
MZ1HeLa~100 nM>90%[7]
ARV-77122Rv1<1 nM>95%[8]

Table 2: Efficacy of Cereblon-based BRD4 PROTACs

PROTAC NameCell LineDC50DmaxReference
ARV-825Burkitt's Lymphoma<1 nM>90%[1]
dBET1293T~50 nM>90%[8]

Experimental Protocols

Accurate and reproducible assessment of PROTAC efficacy is crucial. Below are detailed protocols for key experiments.

Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

Cell_Culture 1. Cell Culture & Treatment - Seed cells - Treat with PROTAC concentrations Cell_Lysis 2. Cell Lysis - Wash cells with PBS - Lyse cells to extract proteins Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE - Separate proteins by size Quantification->SDS_PAGE Transfer 5. Western Blot Transfer - Transfer proteins to a membrane SDS_PAGE->Transfer Blocking 6. Blocking - Block non-specific binding sites Transfer->Blocking Incubation 7. Antibody Incubation - Primary Ab (Target & Loading Control) - Secondary Ab (HRP-conjugated) Blocking->Incubation Detection 8. Detection - Chemiluminescence detection Incubation->Detection Analysis 9. Data Analysis - Densitometry - Calculate DC50 and Dmax Detection->Analysis

Western Blot Workflow

Materials:

  • Cultured cells

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.[3]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer on ice.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.[3]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection and Analysis:

    • Add chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[3]

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Procedure:

  • Immunoprecipitation: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells and immunoprecipitate the target protein using a specific antibody.[9]

  • Western Blotting: Perform a western blot on the immunoprecipitated samples using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample compared to the control indicates ubiquitination of the target protein.[9]

Cell Viability Assay

This assay determines the effect of target protein degradation on cell proliferation and survival.

Materials:

  • Cultured cells

  • PROTAC of interest

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's protocol and measure the signal (luminescence or absorbance).[10]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]

Concluding Remarks

The choice between a VHL-based PROTAC, often constructed using building blocks like this compound, and a cereblon-based PROTAC is a multifaceted decision that depends on the specific target protein, its subcellular localization, and the cellular context. While both have demonstrated immense potential in targeted protein degradation, careful experimental validation is paramount. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design, evaluate, and select the optimal PROTAC strategy for their specific research and drug discovery needs.

References

A Comparative Guide to Linker Strategies for (S,R,S)-AHPC-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different linker strategies for the development of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The choice of linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, cellular permeability, and ultimately, the degradation of the target protein. This document focuses on a comparative study of PROTACs synthesized via a "click chemistry" platform, highlighting the performance of a propargyl-functionalized (S,R,S)-AHPC linker in comparison to other linker modalities.

The Role of the Linker in PROTAC Function

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a spacer but plays a crucial role in optimizing the orientation and proximity of the POI and the E3 ligase within the ternary complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1] Key linker characteristics that impact PROTAC performance include its length, composition, rigidity, and attachment points.

Comparative Study: (S,R,S)-AHPC-propargyl in BRD4 Degraders

A study by Wurz et al. (2018) established a "click chemistry" platform for the rapid synthesis and evaluation of a library of PROTACs targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4.[1] This approach utilized an azide-functionalized JQ1 derivative as the BRD4 ligand and alkyne-functionalized E3 ligase ligands, including this compound. This methodology allows for a modular and efficient exploration of different linker lengths and compositions.

Data Presentation: Performance of BRD4-Targeting PROTACs

The following table summarizes the key performance data for a selection of VHL-recruiting PROTACs from the study by Wurz et al., enabling a direct comparison of different linker lengths attached to the (S,R,S)-AHPC core. The PROTACs were synthesized by reacting JQ1-N3 with the corresponding (S,R,S)-AHPC-linker-alkyne.

PROTAC IDLinker Composition & Length (Number of PEG units)Ternary Complex Formation (AlphaScreen POCmax)Cellular BRD4 Degradation (MSD Assay DC50, nM)
11a 02.5>5000
11b 13.51000
11c 23.0700
11d 42.01500
11e 51.52000

Data extracted from Wurz RP, et al. J Med Chem. 2018 Jan 25;61(2):453-461.[1]

Note:

  • POCmax (Point of Curve Maximum): Represents the maximal signal in the AlphaScreen proximity assay, indicating the efficiency of ternary complex formation. Higher values suggest more efficient complex formation.

  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. The following are key experimental protocols adapted from the methodologies described by Wurz et al. and other relevant sources.

Synthesis of this compound PROTACs via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate an azide-containing POI ligand (e.g., JQ1-N3) with an alkyne-containing E3 ligase ligand (e.g., this compound).

Materials:

  • POI-linker-azide (e.g., JQ1-N3)

  • E3 ligase ligand-linker-alkyne (e.g., this compound)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of DMSO and water)

Procedure:

  • Dissolve the POI-linker-azide and E3 ligase ligand-linker-alkyne in the solvent system.

  • Add a freshly prepared aqueous solution of sodium ascorbate.

  • Add an aqueous solution of copper(II) sulfate.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the PROTAC product using preparative HPLC.

AlphaScreen Assay for Ternary Complex Formation

This proximity-based assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • GST-tagged POI (e.g., GST-BRD4)

  • His-tagged E3 ligase complex (e.g., His-VHL/ElonginB/ElonginC)

  • PROTAC of interest

  • Glutathione Donor Beads

  • Nickel Chelate Acceptor Beads

  • Assay buffer

Procedure:

  • Add the GST-tagged POI, His-tagged E3 ligase complex, and the PROTAC to the wells of a 384-well plate.

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.

  • Add a mixture of Glutathione Donor Beads and Nickel Chelate Acceptor Beads.

  • Incubate in the dark at room temperature for a further defined period (e.g., 60 minutes).

  • Read the plate on an AlphaScreen-capable plate reader.

  • Data is typically plotted as AlphaScreen signal versus PROTAC concentration, often resulting in a bell-shaped curve. The peak of this curve (POCmax) is used to compare the efficiency of ternary complex formation between different PROTACs.

Meso Scale Discovery (MSD) Assay for Cellular Protein Degradation

This immunoassay-based method provides a high-throughput means to quantify the levels of a target protein in cell lysates.

Materials:

  • Cells expressing the target protein (e.g., MV4;11)

  • PROTAC of interest

  • Cell lysis buffer

  • MSD plate pre-coated with a capture antibody for the target protein

  • SULFO-TAG labeled detection antibody for the target protein

  • MSD Read Buffer T

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere.

  • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and transfer the lysates to the MSD plate.

  • Incubate to allow the capture antibody to bind to the target protein in the lysate.

  • Wash the plate and add the SULFO-TAG labeled detection antibody.

  • Incubate to allow the detection antibody to bind to the captured target protein.

  • Wash the plate and add MSD Read Buffer T.

  • Read the plate on an MSD instrument.

  • The electrochemiluminescent signal is proportional to the amount of target protein.

  • Plot the signal against the PROTAC concentration to determine the DC50 value.

Visualizations

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation JQ1_azide JQ1-Linker-N3 (POI Ligand) CuAAC CuAAC 'Click' Chemistry JQ1_azide->CuAAC AHPC_alkyne (S,R,S)-AHPC-Linker-Alkyne (E3 Ligase Ligand) AHPC_alkyne->CuAAC PROTAC PROTAC Molecule CuAAC->PROTAC Ternary_Assay Ternary Complex Formation (AlphaScreen) PROTAC->Ternary_Assay In vitro Cell_Treatment Cell Treatment with PROTAC PROTAC->Cell_Treatment In cellulo Data_Analysis Data Analysis (POCmax, DC50) Ternary_Assay->Data_Analysis Degradation_Assay Protein Degradation Quantification (MSD Assay) Cell_Treatment->Degradation_Assay Degradation_Assay->Data_Analysis

Caption: Experimental Workflow for PROTAC Synthesis and Evaluation.

Conclusion

The "click chemistry" platform provides a powerful and efficient method for the synthesis and rapid evaluation of PROTAC libraries with diverse linkers. The comparative data for BRD4-targeting PROTACs utilizing (S,R,S)-AHPC highlights the critical role of the linker in achieving potent protein degradation. While ternary complex formation is a prerequisite, it does not always directly correlate with degradation efficacy, underscoring the complex interplay of factors including linker length, conformation, and cell permeability. The experimental protocols provided herein offer a framework for the systematic evaluation of novel PROTACs, facilitating the rational design of next-generation targeted protein degraders.

References

Safety Operating Guide

Navigating the Disposal of (S,R,S)-AHPC-propargyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in targeted protein degradation, the use of novel chemical tools like (S,R,S)-AHPC-propargyl is commonplace. This VHL E3 ligase ligand, featuring a terminal propargyl group for "click" chemistry applications, requires careful handling and disposal to ensure laboratory safety and environmental compliance.[1][2][3] In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential safety information and a step-by-step disposal procedure based on data from structurally related molecules and general chemical safety principles.

Core Safety and Handling

Before disposal, it is critical to handle this compound with appropriate personal protective equipment (PPE). Based on the SDS for the related compound, (S,R,S)-AHPC monohydrochloride, this substance should be considered harmful if swallowed, a cause of skin and serious eye irritation, and may cause respiratory irritation.[4]

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[4]

Quantitative Data Summary

Property(S,R,S)-AHPC monohydrochloridePropargyl AlcoholGeneral Guidance for Propargyl Compounds
Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[4]Flammable liquid and vapor, toxic if swallowed, in contact with skin or if inhaled, causes severe skin burns and eye damage.May be shock-, impact-, and heat-sensitive. Can form explosive metal acetylides with certain metals (copper, silver, mercury).[5]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]Store in tightly closed containers in a cool, well-ventilated area away from heat, plastics, and sunlight.[6]Segregate from oxidizers, ammonia, and incompatible metals.[5]
Disposal Consideration Dispose of contents/container in accordance with local regulations.[4]May be necessary to contain and dispose of as hazardous waste. Contact state or federal EPA for recommendations.[6]All waste must be handled in accordance with local, state, and federal regulations.[5][7]

Step-by-Step Disposal Protocol

The following protocol is a conservative approach based on the potential hazards associated with the AHPC core and the propargyl group.

1. Initial Deactivation (for small quantities):

  • Objective: To quench the reactive propargyl group. This step should only be performed by trained personnel in a controlled laboratory setting.

  • Procedure:

    • In a fume hood, prepare a solution of the this compound waste.

    • Slowly add a suitable quenching agent that will react with the terminal alkyne. A common method for deactivating acetylenic compounds is through reaction with a mild oxidizing agent or a thiol. Consult with your institution's chemical safety officer to approve the specific quenching agent and procedure.

    • Monitor the reaction for any signs of gas evolution or temperature increase.

    • Once the reaction is complete, proceed to the next step.

2. Waste Collection and Labeling:

  • Container: Use a designated, properly labeled hazardous waste container. The container should be compatible with the chemical waste.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The hazards associated with the waste (e.g., "Toxic," "Irritant").

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

3. Segregation and Storage:

  • Segregation: Store the hazardous waste container separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.[4]

  • Storage Location: Keep the waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

4. Final Disposal:

  • Contact: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Documentation: Provide the waste disposal contractor with all available information regarding the chemical, including its known hazards and any deactivation steps performed.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., <1g) assess_quantity->small_quantity < 1g large_quantity Large Quantity or Bulk assess_quantity->large_quantity >= 1g deactivate Deactivate Propargyl Group (Consult EHS for approved protocol) small_quantity->deactivate collect_waste Collect in Labeled Hazardous Waste Container large_quantity->collect_waste deactivate->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Disposal Pickup store_waste->contact_ehs

References

Safeguarding Research: A Comprehensive Guide to Handling (S,R,S)-AHPC-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-propargyl. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound, based on the potential hazards identified for a similar compound.[3]

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
Eyes/Face Safety glasses with side shields or a face shieldMust be worn at all times in the laboratory where the compound is handled. A face shield provides an additional layer of protection against splashes.[3]
Body Laboratory coatA flame-resistant lab coat should be worn and fully buttoned. Consider a chemical-resistant apron for tasks with a higher risk of splashes.
Respiratory Use in a well-ventilated areaAll handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3]
Feet Closed-toe shoesShoes should be made of a non-porous material to protect against spills.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound, from receipt to experimental use.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]

  • The recommended storage for the powder is at -20°C for one month or -80°C for six months.[3]

2. Preparation of Solutions:

  • All weighing and solution preparation must be conducted in a chemical fume hood.[3]

  • To minimize dust, handle the solid compound with care.

  • Consult solubility data for appropriate solvents. For example, a 10% DMSO in saline solution can be prepared.[1]

  • If precipitation occurs, sonication or gentle heating can be used to aid dissolution.[1]

3. Experimental Use:

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

  • When transferring solutions, use appropriate tools such as pipettes with disposable tips to avoid cross-contamination and spills.

  • Keep the work area clean and uncluttered.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent (e.g., alcohol).[3]

  • Wash hands and any exposed skin thoroughly with soap and water.[3]

Handling_Workflow Safe Handling Workflow for this compound cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Receiving Receiving and Visual Inspection Storage Secure Storage (-20°C or -80°C) Receiving->Storage Intact Container Preparation Solution Preparation (in Fume Hood) Storage->Preparation Usage Experimental Use Preparation->Usage Decontamination Decontaminate Work Area Usage->Decontamination Disposal Waste Disposal Decontamination->Disposal

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused compound, contaminated gloves, weigh boats, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.

2. Container Management:

  • All waste containers must be made of a material compatible with the waste they contain.

  • Containers must be kept closed except when adding waste.

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the primary solvent(s) used.

3. Disposal Procedure:

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of any this compound waste down the drain or in the regular trash.

Disposal_Plan Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid Solid Waste (Gloves, etc.) Solid_Container Labeled Solid Waste Container Solid->Solid_Container Liquid Liquid Waste (Solutions, Rinses) Liquid_Container Labeled Liquid Waste Container Liquid->Liquid_Container Sharps Sharps Waste (Needles) Sharps_Container Sharps Container Sharps->Sharps_Container EHS Contact EHS for Waste Pickup Solid_Container->EHS Liquid_Container->EHS Sharps_Container->EHS Disposal Proper Disposal via Certified Vendor EHS->Disposal

Caption: Waste disposal plan for this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。